Cpi 1189
Description
CP1-1189 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-N-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)14-11-7-5-10(6-8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKNRCWSXSZACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171455 | |
| Record name | CPI 1189 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183619-38-7 | |
| Record name | CPI 1189 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183619387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP1-1189 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12311 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CPI 1189 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP1-1189 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JX1L8VH4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Cpi 1189?
An In-Depth Technical Guide to Cpi 1189: Chemical Structure, Mechanism of Action, and Experimental Applications
Introduction
This compound is a synthetic benzamide compound recognized for its significant neuroprotective and anti-inflammatory properties.[1][2] Initially investigated for its potential in treating neurodegenerative conditions such as AIDS dementia complex and Parkinson's disease, its therapeutic promise stems from its activity as a tumor necrosis factor-alpha (TNF-α) inhibiting compound.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, mechanism of action, biological activities, and a representative experimental protocol for researchers in drug development and neuroscience.
Part 1: Chemical Identity and Physicochemical Properties
This compound, systematically named 4-(acetylamino)-N-(1,1-dimethylethyl)-benzamide, is characterized by a central benzamide scaffold.[1] This structure confers the molecule its specific biological activity and physicochemical characteristics.
| Property | Value | Source |
| Formal Name | 4-(acetylamino)-N-(1,1-dimethylethyl)-benzamide | [1] |
| CAS Number | 183619-38-7 | [1][5] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][6] |
| Molecular Weight | 234.3 g/mol | [1] |
| SMILES | CC(NC1=CC=C(C(NC(C)(C)C)=O)C=C1)=O | [1][6] |
| InChI Key | DJKNRCWSXSZACF-UHFFFAOYSA-N | [1][6] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥98% | [7] |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL | [1] |
| Storage Conditions | -20°C | [6] |
Part 2: Mechanism of Action: Inhibition of the p38 MAPK Pathway
The primary mechanism underlying the neuroprotective and anti-inflammatory effects of this compound is its ability to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][4] Pro-inflammatory cytokines, such as TNF-α and Interleukin-1β (IL-1β), are potent activators of this pathway. In pathological conditions, particularly in the central nervous system, overactivation of the p38 MAPK cascade can lead to cellular apoptosis and inflammation.[3][8]
This compound acts intracellularly to block the phosphorylation of p38 MAPK.[1][4] By preventing this critical activation step, it effectively dampens the downstream signaling cascade that would otherwise lead to the expression of inflammatory mediators and the initiation of apoptotic programs. For instance, in IL-1β-stimulated primary rat astrocytes, this compound has been shown to inhibit the phosphorylation of p38 MAPK by 70-80% at concentrations ranging from 10 to 300 nM.[1][2] This targeted inhibition explains its efficacy in reducing TNF-α-induced apoptosis in various brain regions and protecting neuronal cells from oxidative stress-induced cell death.[3][9]
Caption: this compound inhibits the p38 MAPK signaling pathway.
Part 3: Pharmacological and Biological Activities
This compound has demonstrated a range of beneficial effects across various preclinical models of disease, underscoring its potential as a therapeutic agent. Its activities are primarily centered on cytoprotection and the attenuation of inflammatory responses.
| Activity | Model System | Key Findings | Dosage/Concentration | Reference |
| Neuroprotection | Rat model of AIDS dementia (TNF-α infusion) | Reduced TNF-α-induced apoptosis in corpus callosum and septum; reversed memory deficits in Morris water maze. | 20 mg/kg per day | [1][8] |
| Anti-inflammatory | Mouse models of colitis (TNBS or DSS induced) | Reduced crypt loss, number of ulcers, and inflammatory cell infiltration in colonic lesions. | 30 mg/kg per day | [1] |
| Oxidative Stress Inhibition | SH-SY5Y neuronal cells (Oxygen-Glucose Deprivation/Re-oxygenation) | Inhibited OGDR-induced cell death, ROS production, lipid peroxidation, and glutathione consumption. | 10-300 nM | [3][9] |
| Clinical Trials | Patients with Parkinson's disease and AIDS dementia complex | Phase IIa trials demonstrated attenuation in cognitive and/or motor function deterioration with no significant side effects. | 50-100 mg/day | [4] |
Part 4: Experimental Protocol: Assessing Neuroprotective Effects of this compound in an In Vitro Model of Oxygen-Glucose Deprivation/Re-oxygenation (OGDR)
This protocol describes a method to evaluate the protective effects of this compound against neuronal injury using an established in vitro model that mimics ischemia-reperfusion damage.[3][9]
Objective: To determine if this compound pretreatment can mitigate cell death and oxidative stress in SH-SY5Y neuronal cells or primary cortical neurons subjected to OGDR.
Materials:
-
SH-SY5Y cells or primary murine cortical neurons
-
Cell culture medium (e.g., DMEM)
-
Glucose-free medium
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) for viability assay
-
Trypan blue solution for cell death assay
-
CellROX Green Reagent for reactive oxygen species (ROS) detection
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
Standard cell culture incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Seed SH-SY5Y neuronal cells in 96-well plates at a density of 4,000 cells per well. Allow cells to adhere and grow for 24 hours.[3]
-
This compound Pretreatment: Prepare serial dilutions of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) in the culture medium.[3] Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) group. Incubate for 1 hour.[10]
-
Oxygen-Glucose Deprivation (OGD):
-
Remove the pretreatment medium.
-
Wash cells once with glucose-free medium.
-
Add fresh glucose-free medium to each well.
-
Place the plates in a hypoxic chamber for 4 hours.[3]
-
-
Re-oxygenation:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with standard, glucose-containing culture medium.
-
Return the plates to a standard incubator for 48 hours.[3]
-
-
Assessment of Cell Viability and Death:
-
Viability (CCK-8 Assay): Add CCK-8 reagent to each well and incubate for 3 hours. Measure the optical density at 450 nm using a microplate reader.[3]
-
Cell Death (Trypan Blue Staining): Collect cells, stain with Trypan blue, and count the number of blue (dead) and clear (viable) cells using a hemocytometer.[10]
-
-
Assessment of Oxidative Stress:
-
ROS Production: At the end of the re-oxygenation period, incubate cells with CellROX Green Reagent according to the manufacturer's protocol. Measure fluorescence intensity to quantify cellular ROS levels.[10]
-
Caption: Experimental workflow for OGDR-induced neuronal injury.
Conclusion
This compound is a well-characterized benzamide with potent anti-inflammatory and neuroprotective activities, mediated primarily through the inhibition of p38 MAPK phosphorylation. Its efficacy in preclinical models of neurodegeneration and inflammation, coupled with positive outcomes in early-phase clinical trials, highlights its significant therapeutic potential. The detailed chemical information and experimental protocols provided in this guide offer a solid foundation for researchers aiming to investigate and harness the properties of this promising compound.
References
-
Jiang, Z., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Aging (Albany NY), 13(5), 6712–6723. [online] Available at: [Link] [Accessed 2 January 2026].
-
Müller, T. (2002). CPI-1189. Centaur. Current Opinion in Investigational Drugs, 3(12), 1763-7. [online] Available at: [Link] [Accessed 2 January 2026].
-
CPI-1189 - Applications. [online] Bertin Bioreagent. Available at: [Link] [Accessed 2 January 2026].
-
Jiang, Z., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. PubMed, [online] Available at: [Link] [Accessed 2 January 2026].
-
Jiang, Z., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - Figure f2. Aging-US. [online] Available at: [Link] [Accessed 2 January 2026].
-
CPI-1189. [online] CD Biosynsis. Available at: [Link] [Accessed 2 January 2026].
-
CPI-1189 - Applications. [online] Bertin Bioreagent. Available at: [Link] [Accessed 2 January 2026].
-
Bjugstad, K.B., et al. (2000). CPI1189 prevents apoptosis and reduces glial fibrillary acidic protein immunostaining in a TNF-α infusion model for AIDS dementia complex. Journal of NeuroVirology, 6(6), 478-491. [online] Available at: [Link] [Accessed 2 January 2026].
-
CPI-1189 - Applications. [online] Bertin Bioreagent. Available at: [Link] [Accessed 2 January 2026].
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Elucidating the Mechanism of Cpi 1189: A Novel Approach to Inhibiting p38 MAPK Activation
An In-Depth Technical Guide:
This guide provides a comprehensive technical overview of the synthetic benzamide Cpi 1189 and its unique mechanism of inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Unlike traditional ATP-competitive inhibitors that target the active kinase, this compound prevents the upstream phosphorylation event required for p38 MAPK activation. This document is intended for researchers, scientists, and drug development professionals engaged in kinase signaling and therapeutic discovery. We will delve into the causality behind experimental design and present robust, self-validating protocols to investigate this mechanism.
Part 1: The p38 MAPK Signaling Cascade: A Central Regulator of Cellular Stress
The p38 MAPK pathway is a critical signaling cascade that allows cells to interpret and respond to a wide range of external and internal stimuli, including inflammatory cytokines, environmental stresses like UV radiation and osmotic shock, and growth factors.[1][2][3] Dysregulation of this pathway is implicated in numerous inflammatory diseases, neurodegenerative disorders, and cancer, making it a compelling therapeutic target.[4][5][6]
Activation Mechanism:
The activation of p38 MAPK is governed by a three-tiered kinase module:
-
MAPK Kinase Kinase (MAP3K): Upon stimulation (e.g., by stress or cytokines), a MAP3K such as TAK1 or ASK1 is activated.[7][8]
-
MAPK Kinase (MAP2K): The activated MAP3K then phosphorylates and activates a MAP2K, primarily MKK3 and MKK6 for the p38 pathway.[2][8][9]
-
p38 MAPK: Finally, MKK3/6 dually phosphorylates the p38 MAPK protein on specific threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop.[9][10] This dual phosphorylation event induces a conformational change that renders the p38 kinase catalytically active.[11]
Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2, MEF2), thereby orchestrating a complex cellular response.[1][8][12]
Figure 1: The p38 MAPK signaling cascade.
Part 2: this compound: An Inhibitor of Pathway Activation
This compound is a synthetic benzamide compound that has demonstrated neuroprotective properties.[11][13] Its mechanism of action is fundamentally different from the majority of p38 MAPK inhibitors that have been developed, which are typically ATP-competitive and bind to the active, phosphorylated form of the enzyme.[14][15]
Instead, this compound acts upstream, preventing the dual phosphorylation of p38 at Thr180/Tyr182.[11] In primary astrocytes stimulated with interleukin 1β (IL-1β), this compound was shown to inhibit p38-MAPK phosphorylation at nanomolar concentrations.[11] This suggests that this compound targets either the upstream kinases (MKK3/6) or a component that facilitates their interaction with p38 MAPK. While its precise molecular target remains to be identified, this mode of action represents a conceptually distinct and valuable strategy for modulating the pathway.[11]
Figure 2: this compound inhibits p38 phosphorylation, unlike ATP-competitive inhibitors.
Part 3: Experimental Validation of this compound Activity
To rigorously validate the inhibitory effect of this compound on p38 MAPK phosphorylation, a series of well-controlled experiments is required. The following protocols are designed to be self-validating by including necessary controls and orthogonal methods for confirmation.
Experimental System Rationale:
-
Cell Line: Human monocytic THP-1 cells are an excellent model. They can be differentiated into macrophage-like cells, which are highly relevant to inflammatory signaling, and robustly activate the p38 pathway in response to stimuli like Lipopolysaccharide (LPS).
-
Stimulus: LPS is a potent activator of the p38 pathway in macrophages and is physiologically relevant to inflammatory disease models.[9]
-
Controls:
-
Vehicle Control (DMSO): Establishes the baseline level of p38 phosphorylation.
-
Stimulus-Only (LPS): Demonstrates the induction of p38 phosphorylation.
-
Inhibitor-Only (this compound): Ensures the inhibitor does not have an effect in the absence of a stimulus.
-
Reference Inhibitor (SB203580): An ATP-competitive p38α/β inhibitor is used as a crucial comparator.[16][17] It should block downstream substrate phosphorylation but not the phosphorylation of p38 itself, highlighting the unique mechanism of this compound.[17]
-
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
This method provides a semi-quantitative visual assessment of the phosphorylation status of p38 and its downstream targets.
Figure 3: Experimental workflow for Western blot analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiate cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Replace media with serum-free RPMI for 12-24 hours before treatment.
-
Pre-incubate cells for 1 hour with varying concentrations of this compound (e.g., 1 nM to 1 µM), SB203580 (10 µM), or vehicle (DMSO).
-
Stimulate cells with 1 µg/mL LPS for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-PAGE gel.[18]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often preferred for phospho-antibodies to reduce background.[19]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with primary antibody against phospho-p38 MAPK (Thr180/Tyr182) diluted in 5% BSA/TBST.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Reprobing:
-
To normalize for protein levels, strip the membrane using a mild stripping buffer.
-
Re-block and probe with a primary antibody for total p38 MAPK.
-
For downstream analysis, a separate blot should be run and probed for phospho-MAPKAPK-2 (Thr334) to assess p38 kinase activity.
-
Expected Outcome: this compound will show a dose-dependent reduction in the p-p38 signal. In contrast, SB203580 will not reduce the p-p38 signal but will inhibit the phosphorylation of the downstream target, MAPKAPK-2.
Protocol 2: Quantitative Analysis by Sandwich ELISA
An enzyme-linked immunosorbent assay (ELISA) offers a high-throughput, quantitative method to determine the concentration of phosphorylated p38 MAPK in cell lysates, making it ideal for generating robust dose-response curves and calculating IC₅₀ values.[20][21][22]
Step-by-Step Methodology:
-
Prepare Cell Lysates: Treat and lyse cells as described in the Western blot protocol (Steps 1 & 2). Ensure the lysis buffer is compatible with the chosen ELISA kit.
-
Perform ELISA:
-
Use a commercial PathScan® Phospho-p38 MAPK (Thr180/Tyr182) Sandwich ELISA Kit or equivalent.[20]
-
Follow the manufacturer's protocol precisely. This typically involves:
-
Adding cell lysates and standards to a microplate pre-coated with a p-p38 capture antibody.
-
Incubating to allow the antigen to bind.
-
Washing away unbound material.
-
Adding a detection antibody (e.g., against total p38).
-
Washing, then adding an HRP-conjugated secondary antibody.
-
Washing, then adding a colorimetric substrate (e.g., TMB).
-
Stopping the reaction and measuring absorbance at 450 nm.[21][22]
-
-
-
Data Analysis:
-
Generate a standard curve using the provided recombinant p-p38 standards.
-
Calculate the concentration of p-p38 in each sample by interpolating from the standard curve.
-
Normalize the p-p38 concentration to the total protein concentration of the lysate.
-
Plot the percent inhibition versus the log concentration of this compound and fit a dose-response curve to calculate the IC₅₀ value.
-
Data Presentation: Hypothetical IC₅₀ Determination for this compound
| This compound (nM) | p-p38 (pg/mL) | % Inhibition |
| 0 (LPS only) | 800 | 0% |
| 0.1 | 750 | 6.25% |
| 1 | 600 | 25% |
| 10 | 410 | 48.75% |
| 100 | 150 | 81.25% |
| 1000 | 50 | 93.75% |
| Calculated IC₅₀ | ~10.5 nM |
Concluding Insights and Future Directions
The experimental framework detailed in this guide provides a robust methodology for confirming and quantifying the inhibitory action of this compound on p38 MAPK phosphorylation. The data generated will clearly distinguish its mechanism from standard ATP-competitive inhibitors, underscoring its novelty.
The unique action of this compound highlights a promising strategy in kinase drug discovery: targeting the activation of an enzyme rather than its catalytic site. This can potentially lead to improved selectivity and different pharmacological profiles.
The critical next step for the field is the definitive identification of the direct molecular target of this compound. Techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and cellular thermal shift assays (CETSA) could be employed to uncover the upstream protein whose inhibition prevents p38 MAPK from becoming phosphorylated. Unraveling this mystery will not only fully elucidate the pharmacology of this compound but may also reveal new druggable nodes within the p38 signaling network.
References
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p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Biovision. [Link]
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Activation and downstream targets of P38 MAPK. ResearchGate. [Link]
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The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. PubMed. [Link]
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p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. PubMed. [Link]
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p38 MAPK Signaling Review. Assay Genie. [Link]
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P38 Signaling Pathway. Creative Diagnostics. [Link]
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An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. FEBS Journal. [Link]
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Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. Bentham Science. [Link]
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Mechanisms and functions of p38 MAPK signalling. Biochemical Journal. [Link]
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CPI-1189 inhibits interleukin 1beta-induced p38-mitogen-activated protein kinase phosphorylation: an explanation for its neuroprotective properties? PubMed. [Link]
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An updated patent review of p38 MAP kinase inhibitors (2014-2019). PubMed. [Link]
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Western Blot Studies for p-p38 MAPK. Bio-protocol. [Link]
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Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade. PMC - NIH. [Link]
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The p38-MAPK pathway overview. ResearchGate. [Link]
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A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. [Link]
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CPI-1189 may provide neuroprotection via blockade of p38 MAPK phosphorylation. BioWorld. [Link]
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p38 MAPK Signaling. QIAGEN. [Link]
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Safety and Effectiveness of CPI-1189 in HIV-Infected Males on Combination Anti-HIV Drug Therapy. ClinicalTrials.gov. [Link]
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Safety and Effectiveness of Giving CPI-1189 to HIV-Infected Patients With AIDS Dementia. clinicaltrials.gov. [Link]
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Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. [Link]
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P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. PMC - PubMed Central. [Link]
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A Study of [225Ac]Ac-AKY-1189 in Patients With Solid Tumors. ClinicalTrials.gov. [Link]
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What are p38 MAPK inhibitors and how do they work? BPS Bioscience. [Link]
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A Study of the Safety, Tolerability and Efficacy of Treatment With AP1189 in Early RA Patients With Active Joint Disease. ClinicalTrials.gov. [Link]
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Cysteinylprolyl imide (CPI) peptide: a highly reactive and easily accessible crypto-thioester for chemical protein synthesis. RSC Publishing. [Link]
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Cpi 1189 biological targets and pathways
An In-Depth Technical Guide to the Biological Targets and Signaling Pathways of CPI-1189
Introduction
CPI-1189 is a synthetic benzamide compound that has demonstrated significant neuroprotective and anti-inflammatory activities in a variety of preclinical models.[1][2] Identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α)-induced neurodegeneration, CPI-1189 has been investigated for its therapeutic potential in chronic neurodegenerative and inflammatory diseases.[1][3] This technical guide provides a comprehensive overview of the known biological targets and associated signaling pathways of CPI-1189, offering insights for researchers, scientists, and drug development professionals.
Primary Biological Target: The p38 MAPK Signaling Pathway
The central mechanism of action for CPI-1189 revolves around its modulation of the p38 mitogen-activated protein kinase (p38-MAPK) signaling cascade.[4] This pathway is a critical regulator of cellular responses to inflammatory cytokines and extracellular stress, playing a pivotal role in pro-inflammatory and pro-apoptotic signal transduction.[4]
Mechanism of p38 MAPK Inhibition
Unlike conventional p38-MAPK inhibitors that act by competing with ATP at its docking site on the activated enzyme, CPI-1189 employs a novel mechanism by inhibiting the phosphoactivation of p38-MAPK itself.[4] The activation of p38-MAPK requires dual phosphorylation on specific threonine and tyrosine residues within its activation loop.[4] CPI-1189 potently inhibits this phosphorylation event, thereby preventing the subsequent downstream signaling cascade.[4][5][6][7] This upstream inhibition offers a distinct advantage, potentially leading to a more profound and sustained blockade of the pathway.
The following diagram illustrates the canonical p38-MAPK signaling pathway and the inhibitory action of CPI-1189.
Caption: CPI-1189 inhibits the p38-MAPK pathway by preventing the phosphorylation of p38-MAPK.
Experimental Validation of p38 MAPK Inhibition
The inhibitory effect of CPI-1189 on p38-MAPK phosphorylation has been demonstrated in various cell-based assays. A standard experimental workflow to validate this activity is outlined below.
Protocol: Western Blot Analysis of p38 MAPK Phosphorylation
-
Cell Culture and Treatment:
-
Culture primary astrocytes or a relevant neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Pre-treat cells with varying concentrations of CPI-1189 (e.g., 10 nM to 300 nM) for 1 hour.[2]
-
Stimulate the cells with a known activator of the p38-MAPK pathway, such as Interleukin-1β (IL-1β) or TNF-α, for a predetermined time (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading for electrophoresis.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).
-
Subsequently, probe the membrane with a primary antibody for total p38 MAPK as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-p38 signal to the total p38 signal to determine the relative level of phosphorylation.
-
Causality of Experimental Choices: This protocol is designed to provide a self-validating system. The use of a known stimulus (IL-1β or TNF-α) ensures the pathway is activated. The inclusion of both phosphorylated and total protein antibodies for p38 MAPK allows for the specific measurement of phosphorylation changes, controlling for any variations in the total amount of the protein.
Secondary and Associated Pathways
Beyond its primary effect on p38-MAPK, CPI-1189 influences other interconnected signaling pathways, contributing to its overall neuroprotective and anti-inflammatory profile.
Modulation of ERK-MAP Kinase Pathway
Interestingly, the neuroprotective effects of CPI-1189 may also be associated with an increase in the activation of the extracellular signal-regulated kinase (ERK)-MAP kinase pathway.[3] The ERK pathway is typically associated with cell survival and proliferation. The exact mechanism by which CPI-1189 promotes ERK activation is not fully elucidated but suggests a complex interplay between different MAPK cascades.[3]
Attenuation of Oxidative Stress and Apoptosis
CPI-1189 has been shown to mitigate oxidative stress and apoptosis in neuronal cells.[5][6][7] In models of oxygen-glucose deprivation/re-oxygenation (OGDR), which mimics ischemia-reperfusion injury, CPI-1189 pretreatment significantly reduced the production of reactive oxygen species (ROS), lipid peroxidation, and glutathione consumption.[5][6][7] This anti-oxidative effect is likely a downstream consequence of p38-MAPK inhibition, as the p38 pathway is a known contributor to oxidative stress.
Furthermore, CPI-1189 inhibits OGDR-induced neuronal cell apoptosis.[5][6][7] This anti-apoptotic effect is multifaceted and involves the modulation of mitochondrial pathways.
Inhibition of Mitochondrial-Mediated Programmed Necrosis
CPI-1189 has been demonstrated to alleviate programmed necrosis (necroptosis) by inhibiting the association of mitochondrial p53 with cyclophilin D and adenine nucleotide translocase 1.[5][6][7] This action prevents mitochondrial depolarization and the subsequent release of lactate dehydrogenase (LDH), a marker of cell death.[5][6][7]
The following diagram illustrates the workflow for assessing the effect of CPI-1189 on cell viability and oxidative stress.
Caption: Experimental workflow to assess the protective effects of CPI-1189 against OGDR-induced injury.
Quantitative Data Summary
The following table summarizes the effective concentrations of CPI-1189 observed in in-vitro studies.
| Parameter | Cell Type | Stimulus | Effective Concentration | Reference |
| Inhibition of p38 MAPK phosphorylation | Primary rat astrocytes | IL-1β | 10 - 300 nM | [2] |
| Inhibition of p38 MAPK phosphorylation | SH-SY5Y cells & primary murine cortical neurons | OGDR | 100 nM | [5][6][7] |
| Protection against cell death | SH-SY5Y cells & primary murine cortical neurons | OGDR | 10 - 300 nM | [6] |
Therapeutic Implications and Future Directions
The unique mechanism of action of CPI-1189, targeting the activation of a key inflammatory and apoptotic pathway, has positioned it as a promising therapeutic candidate for neurodegenerative disorders. Successful phase IIa clinical trials in patients with Parkinson's disease and AIDS dementia complex have provided clinical proof-of-concept for its efficacy and safety.[1] The ability of CPI-1189 to attenuate cognitive and motor function deterioration without significant side effects highlights its potential for long-term neuroprotective therapy.[1]
Future research should focus on elucidating the precise molecular target of CPI-1189 that leads to the inhibition of p38-MAPK phosphorylation. Further investigation into its effects on the ERK-MAPK pathway and the broader network of cellular signaling will provide a more complete understanding of its pleiotropic neuroprotective actions.
References
- 1. CPI-1189. Centaur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CPI-1189 - Applications - CAT N°: 29187 [bertin-bioreagent.com]
- 3. CPI-1189 attenuates effects of suspected neurotoxins associated with AIDS dementia: a possible role for ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CPI-1189 inhibits interleukin 1beta-induced p38-mitogen-activated protein kinase phosphorylation: an explanation for its neuroprotective properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death | Aging [aging-us.com]
An Investigational Guide to the Potential Anti-inflammatory Properties of 4-acetamido-N-(tert-butyl)benzamide
Executive Summary
Inflammation is a critical biological response, yet its dysregulation underpins a vast array of chronic diseases. The search for novel, safe, and effective anti-inflammatory agents is a cornerstone of modern drug discovery. This guide focuses on a compound of nascent interest: 4-acetamido-N-(tert-butyl)benzamide. While direct, extensive research on this specific molecule is limited, its chemical architecture—a hybrid of acetamide and benzamide moieties—provides a strong rationale for its investigation as a potential anti-inflammatory therapeutic.
This document serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a conventional literature review to provide a forward-looking, actionable framework for the systematic evaluation of this compound. We will delineate hypothesized mechanisms of action, grounded in the known pharmacology of structurally related molecules, and provide detailed, field-proven experimental protocols for its synthesis and comprehensive preclinical evaluation. Our approach is built on a foundation of scientific integrity, offering a self-validating system of inquiry designed to elucidate the compound's therapeutic potential from first principles.
Introduction: The Scientific Rationale
The chemical structure of 4-acetamido-N-(tert-butyl)benzamide is noteworthy for its combination of two pharmacologically significant scaffolds.
-
The Acetamide Moiety : The N-acetyl group is a common feature in many established pharmaceutical agents. The related compound, N-(4-sulfamoylphenyl)acetamide (a metabolite of the sulfa drug sulfanilamide), demonstrates the integration of this group into bioactive molecules[1]. Furthermore, various acetamide derivatives have been synthesized and explored for their antioxidant and potential anti-inflammatory activities, suggesting this functional group can contribute to modulating oxidative stress, a key component of the inflammatory cascade[2].
-
The Benzamide Core : The benzamide scaffold is present in a wide range of compounds with demonstrated anti-inflammatory properties. Studies have shown that N-substituted benzamides can inhibit critical inflammatory mediators, including the transcription factor Nuclear Factor-kappaB (NF-κB), a master regulator of the inflammatory response[3][4]. The strategic substitution on the benzamide ring is a well-established method for tuning pharmacological activity.
The combination of these two moieties in 4-acetamido-N-(tert-butyl)benzamide presents a compelling case for investigation. The tert-butyl group, a bulky lipophilic substituent, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity to target proteins or improving its membrane permeability.
Proposed Synthesis of 4-acetamido-N-(tert-butyl)benzamide
To enable pharmacological evaluation, a reliable synthesis protocol is paramount. The most direct and logical approach is the amidation of 4-acetamidobenzoic acid with tert-butylamine. This can be achieved using standard peptide coupling reagents, which are efficient and yield clean products.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 4-acetamido-N-(tert-butyl)benzamide.
Detailed Synthesis Protocol
Materials:
-
4-acetamidobenzoic acid
-
tert-butylamine
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-acetamidobenzoic acid (1.0 eq). Dissolve it in anhydrous DMF.
-
Activation : Cool the solution to 0 °C in an ice bath. Add EDCI (1.5 eq) and HOBt (1.5 eq) to the solution. Stir for 30 minutes at 0 °C to allow for the formation of the activated HOBt ester. The use of coupling reagents like EDCI and HOBt is a standard and effective method for forming amide bonds with minimal side reactions[5].
-
Amine Addition : In a separate flask, dissolve tert-butylamine (1.2 eq) in a small amount of DMF. Add this solution dropwise to the reaction mixture at 0 °C, followed by the addition of DIPEA (1.5 eq) to act as a non-nucleophilic base to neutralize the hydrochloride salt formed.
-
Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine. This washing sequence removes unreacted acid, coupling reagents, and residual DMF.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-acetamido-N-(tert-butyl)benzamide.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothesized Mechanisms of Anti-inflammatory Action
Based on the pharmacology of related compounds, we can postulate two primary, potentially interconnected, mechanisms through which 4-acetamido-N-(tert-butyl)benzamide may exert anti-inflammatory effects.
Inhibition of Cyclooxygenase (COX) Enzymes
The COX enzymes (COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins[6]. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The benzamide scaffold has been identified as a feature in some selective COX-1 inhibitors[7]. Furthermore, converting the carboxylate group of a traditional NSAID into an amide can modulate its COX inhibitory activity, demonstrating the importance of this functional group in binding to the enzyme's active site[6]. It is plausible that 4-acetamido-N-(tert-butyl)benzamide could fit into the hydrophobic channel of a COX enzyme, thereby blocking its catalytic activity.
Modulation of the NF-κB Signaling Pathway
NF-κB is a master transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2[8][9]. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription[8][10].
Several studies have specifically implicated benzamide derivatives as inhibitors of this pathway. They can prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the downstream inflammatory response[3][4][11]. This is a highly attractive mechanism as it targets a central control point in inflammation.
Caption: The canonical NF-κB signaling pathway and the hypothesized point of inhibition.
Proposed Experimental Protocols for Pharmacological Evaluation
A tiered approach, starting with simple, high-throughput in vitro assays and progressing to more complex in vivo models, is the most efficient strategy for evaluation.
In Vitro Evaluation Cascade
Sources
- 1. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | NF-kB’s contribution to B cell fate decisions [frontiersin.org]
- 10. NF-κB is activated in response to temozolomide in an AKT-dependent manner and confers protection against the growth suppressive effect of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Resomelagon (AP1189): A Technical Guide to its Pharmacokinetics and Pharmacodynamics
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of resomelagon, also known as AP1189 and formerly as Cpi 1189. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its mechanism of action, biological effects, and disposition in biological systems.
Introduction: A Novel Pro-Resolving Agent
Resomelagon (AP1189) is a first-in-class, orally available, small molecule that functions as a biased agonist for the melanocortin receptors 1 and 3 (MC1 and MC3).[1][2] Its development is centered on a novel therapeutic approach: promoting the resolution of inflammation rather than solely inhibiting inflammatory pathways. This pro-resolving action, coupled with its anti-inflammatory effects, positions resomelagon as a promising candidate for a variety of inflammatory and autoimmune diseases.[3]
Pharmacodynamics: The Science of Action
The pharmacodynamic profile of a drug describes its effects on the body.[4] For resomelagon, this encompasses its molecular interactions and the subsequent physiological responses.
Mechanism of Action: A Dual Approach
Resomelagon exerts its therapeutic effects through a dual mechanism of action:
-
Biased Agonism of Melanocortin Receptors: Resomelagon selectively activates the MC1 and MC3 receptors.[1] This activation is "biased," meaning it preferentially stimulates certain downstream signaling pathways over others. Specifically, it promotes pathways associated with anti-inflammatory and pro-resolving effects, such as ERK1/2 phosphorylation and Ca2+ mobilization, while avoiding the canonical cAMP production pathway linked to melanogenic effects.[1] This biased agonism is crucial for its therapeutic potential, as it allows for the beneficial anti-inflammatory actions without the side effects associated with non-selective melanocortin receptor activation.
-
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Phosphorylation: Resomelagon has been shown to inhibit the phosphorylation of p38 MAPK.[5][6] The p38 MAPK pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7] By inhibiting this pathway, resomelagon effectively dampens the inflammatory response.
The following diagram illustrates the signaling pathway of resomelagon:
Caption: Resomelagon's dual mechanism of action.
Key Pharmacodynamic Effects
Preclinical and clinical studies have demonstrated a range of pharmacodynamic effects for resomelagon:
-
Anti-inflammatory and Pro-resolving Effects: Resomelagon has been shown to reduce the production of pro-inflammatory cytokines and increase macrophage efferocytosis, the process of clearing apoptotic cells, which is a key step in inflammation resolution.[3]
-
Neuroprotection: In models of neurodegenerative diseases, Cpi-1189 (the former designation for resomelagon) demonstrated neuroprotective effects by inhibiting TNF-α-induced neurodegeneration.[5] It has also been shown to protect neuronal cells from oxidative injury and cell death.[8][9]
-
Therapeutic Potential in Various Disease Models: The efficacy of resomelagon has been explored in various models, including rheumatoid arthritis, nephrotic syndrome, and COVID-19.[3][10]
The table below summarizes the key pharmacodynamic effects of resomelagon:
| Effect | Model System | Key Findings | Reference(s) |
| Anti-inflammatory | Mouse models of colitis | Reduced crypt loss and decreased the number of ulcers and inflammatory cells. | [6] |
| Human PBMCs infected with SARS-CoV-2 | Decreased the release of CXCL10, TNF-α, and IL-1β. | [10] | |
| Pro-resolving | Animal models of inflammation | Induces inflammation resolution. | [3] |
| Neuroprotective | Rat model of AIDS dementia | Reversed memory deficits induced by TNF-α. | [6] |
| In vitro neuronal cell cultures | Protected against oxygen-glucose deprivation/re-oxygenation-induced injury and death. | [8][9] |
Pharmacokinetics: The Body's Action on the Drug
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).
Absorption and Distribution
A clinical pharmacokinetic study in healthy volunteers provided key insights into the absorption of resomelagon:
-
Rapid Absorption: Following oral administration of a fast-release tablet formulation, resomelagon is rapidly absorbed, with the maximal plasma concentration (Tmax) reached within 2 to 3 hours.
-
Food Effect: The intake of a high-fat meal delays the absorption of the compound, with Tmax delayed by approximately 2 hours. The maximum concentration in plasma is also lower (mean reduction of 33% compared to the fasting state). However, the overall exposure, as measured by the area under the curve (AUC), is only minimally affected.
Dose Linearity
The same pharmacokinetic study demonstrated that resomelagon exhibits ideal dose linearity in the range of 50 to 300 mg, with a correlation coefficient (r²) of 0.99. This indicates that as the dose increases, the plasma concentration increases proportionally, which simplifies dosing regimens.
The following table summarizes the key pharmacokinetic parameters of resomelagon:
| Parameter | Value | Condition | Reference |
| Tmax (Tablet) | 2-3 hours | Fasting | |
| Food Effect on Tmax | Delayed by ~2 hours | High-fat meal | |
| Food Effect on Cmax | Reduced by ~33% | High-fat meal | |
| Dose Linearity (50-300 mg) | r² = 0.99 | - |
Experimental Protocols
To facilitate further research on resomelagon and similar compounds, this section provides detailed, step-by-step methodologies for key in vitro experiments.
p38 MAPK Phosphorylation Assay (Western Blot)
This protocol describes how to measure the inhibitory effect of resomelagon on p38 MAPK phosphorylation in stimulated cells.
Workflow Diagram:
Caption: Workflow for p38 MAPK Phosphorylation Assay.
Step-by-Step Protocol:
-
Cell Culture: Plate primary rat astrocytes or a suitable cell line in 6-well plates and grow to 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with varying concentrations of resomelagon (e.g., 10 to 300 nM) or vehicle control (DMSO) for 1 hour.[6]
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as IL-1β for 15-30 minutes to induce p38 MAPK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-p38 signal to the total p38 signal to determine the extent of inhibition.
Cytokine Release Assay (ELISA)
This protocol outlines a method to measure the effect of resomelagon on the release of pro-inflammatory cytokines from stimulated immune cells.
Step-by-Step Protocol:
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and plate them in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of resomelagon or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with a Toll-like receptor (TLR) agonist (e.g., LPS) to induce cytokine production.
-
Incubation: Incubate the cells for 24 hours to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-1β, CXCL10) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine in the supernatants based on a standard curve. Compare the cytokine levels in the resomelagon-treated wells to the vehicle-treated wells to determine the inhibitory effect.
Conclusion and Future Directions
Resomelagon (AP1189) represents a significant advancement in the field of inflammatory and autoimmune disease therapeutics. Its unique dual mechanism of action, combining biased agonism of melanocortin receptors with inhibition of p38 MAPK phosphorylation, offers a promising approach to not only suppress inflammation but also actively promote its resolution. The favorable pharmacokinetic profile, including rapid oral absorption and predictable dose-linearity, further enhances its clinical potential.
Future research should focus on elucidating the full spectrum of its pro-resolving activities and exploring its therapeutic efficacy in a broader range of clinical indications. Further investigation into its long-term safety and potential for combination therapies will also be crucial in establishing its place in the clinical armamentarium.
References
[5] Centaur. CPI-1189. PubMed. [Link] [6] Bertin Bioreagent. CPI-1189 - Applications - CAT N°: 29187. [Link] [8] PubMed. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. [Link] [9] NIH. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC. [Link] [11] Aging-US. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - Figure f4. [Link] [12] ClinicalTrials.gov. A Study of [225Ac]Ac-AKY-1189 in Patients With Solid Tumors. [Link] [13] ClinicalTrials.gov. A Study of the Safety, Tolerability and Efficacy of Treatment With AP1189 in Early RA Patients With Active Joint Disease. [Link] Cision. SynAct Pharma completes clinical pharmacokinetic test of AP1189 tablet. [Link] [3] ACR Meeting Abstracts. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial. [Link] [10] PubMed. Effects of a pro-resolving drug in COVID-19: preclinical studies to a randomized, placebo-controlled, phase Ib/IIa trial in hospitalized patients. [Link] [1] IUPHAR/BPS Guide to PHARMACOLOGY. AP1189 | Ligand page. [Link] [2] ACR Meeting Abstracts. AP1189: A Novel Oral Biased Melanocortin Agonist with Anti-inflammatory and Pro-resolving Effect for the Treatment of Rheumatoid Arthritis. [Link] [7] MDPI. Mechanistic Insight from Preclinical Models of Parkinson's Disease Could Help Redirect Clinical Trial Efforts in GDNF Therapy. [Link] [4] NIH. Pharmacodynamics - StatPearls - NCBI Bookshelf. [Link]
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- 1. AP1189 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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- 3. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 4. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CPI-1189. Centaur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CPI-1189 - Applications - CAT N°: 29187 [bertin-bioreagent.com]
- 7. mdpi.com [mdpi.com]
- 8. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of a pro-resolving drug in COVID-19: preclinical studies to a randomized, placebo-controlled, phase Ib/IIa trial in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - Figure f4 | Aging [aging-us.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
An In-Depth Technical Guide to Cpi 1189 (CAS Number: 183619-38-7): A Neuroprotective and Anti-inflammatory Agent
Introduction
Cpi 1189, also known as 4-acetamido-N-(tert-butyl)benzamide, is a novel small molecule that has garnered significant interest within the scientific community for its potential therapeutic applications in neurodegenerative and inflammatory diseases. This benzamide derivative has demonstrated notable neuroprotective and anti-inflammatory properties in a variety of preclinical models. Its primary mechanism of action involves the inhibition of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), a key mediator in the inflammatory cascade. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical characteristics of this compound is fundamental for its application in research and development.
| Property | Value |
| CAS Number | 183619-38-7 |
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 4-(acetylamino)-N-(1,1-dimethylethyl)-benzamide |
| Synonyms | REN 1654, REN 1189 |
| Appearance | Solid |
| Solubility | Soluble in DMSO (≥ 40 mg/mL) and Ethanol (20 mg/mL).[1][2] |
Synthesis of this compound (4-acetamido-N-(tert-butyl)benzamide)
Experimental Protocol: Synthesis of 4-acetamido-N-(tert-butyl)benzamide
Step 1: Acetylation of 4-Aminobenzoic Acid
-
In a round-bottom flask, dissolve 4-aminobenzoic acid in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product, 4-acetamidobenzoic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Conversion to Acyl Chloride
-
Suspend the dried 4-acetamidobenzoic acid in an inert solvent like dichloromethane (DCM) or toluene.
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases and the solid dissolves, indicating the formation of 4-acetamidobenzoyl chloride.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
Step 3: Amide Bond Formation
-
Dissolve the crude 4-acetamidobenzoyl chloride in an anhydrous aprotic solvent like DCM.
-
In a separate flask, dissolve tert-butylamine and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in the same solvent.
-
Cool the amine solution to 0°C and slowly add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture sequentially with dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Step 4: Purification and Characterization
-
Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Recrystallize the solid from an appropriate solvent system to obtain pure 4-acetamido-N-(tert-butyl)benzamide.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity. The melting point of the purified compound should also be determined.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) signaling. A critical downstream effector of TNF-α is the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been shown to inhibit the phosphorylation and subsequent activation of p38 MAPK.[1][3]
The activation of the p38 MAPK pathway is a key event in the cellular response to stress and inflammatory cytokines.[4] In neuroinflammatory and neurodegenerative conditions, overactivation of this pathway can lead to apoptosis and cellular damage. By inhibiting p38 MAPK phosphorylation, this compound effectively dampens the inflammatory cascade and protects cells from apoptosis.[3]
Caption: Signaling pathway of this compound action.
Pharmacological Profile
In Vitro Studies
-
Neuroprotection: this compound has demonstrated significant neuroprotective effects in various in vitro models. It protects neuronal cells from toxicity induced by neurotoxins associated with AIDS dementia.[5] Furthermore, it has been shown to protect neuronal cells from oxygen-glucose deprivation/re-oxygenation (OGDR)-induced injury, a model for ischemic stroke.[6][7]
-
Anti-inflammatory Activity: this compound inhibits the phosphorylation of p38 MAPK in primary rat astrocytes stimulated with interleukin-1β (IL-1β) by 70-80% at concentrations of 10-300 nM.[8] This demonstrates its potent anti-inflammatory properties at the cellular level.
In Vivo Studies
-
Animal Models of Neurodegeneration: In a rat model of AIDS dementia, this compound treatment prevented TNF-α-induced learning and memory impairment, ventricular enlargement, and apoptosis.[5] It also showed efficacy in animal models of Parkinson's disease, attenuating the deterioration of motor function.[6]
-
Animal Models of Inflammation: In mouse models of colitis induced by TNBS or dextran sulfate sodium (DSS), this compound reduced crypt loss and decreased the number of ulcers and inflammatory cells in colonic lesions.[8]
-
Pharmacokinetics: Animal studies have revealed that this compound is orally bioavailable and can penetrate the brain.[5] In monkeys, brain concentrations reached approximately 80% of blood concentrations. The half-life was found to be around 40 hours, and it does not appear to interact with cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.[5]
Experimental Protocols
The following are example protocols that can be adapted for the evaluation of this compound in a research setting.
Experimental Protocol: In Vitro Neuroprotection Assay using MTT
This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin.
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours. Include a vehicle-only control group.
-
Induction of Neurotoxicity: Add a neurotoxin (e.g., MPP+ for a Parkinson's model, or glutamate for an excitotoxicity model) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the concentration of this compound to determine its neuroprotective effect.
Experimental Protocol: Western Blot for p38 MAPK Phosphorylation
This protocol is designed to measure the inhibitory effect of this compound on p38 MAPK phosphorylation.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., primary astrocytes or a macrophage cell line like RAW 264.7) to near confluence.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or IL-1β) for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation. Include unstimulated and vehicle-treated stimulated controls.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin [BSA] in Tris-buffered saline with Tween 20 [TBST]) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Stripping and Re-probing:
-
To normalize the results, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-p38 to total p38 for each sample to determine the effect of this compound on p38 MAPK phosphorylation.
-
Caption: Experimental workflow for Western Blot analysis.
Clinical Development
This compound has been evaluated in Phase II clinical trials for its potential to treat neurodegenerative conditions.
-
HIV-Associated Cognitive-Motor Impairment: A randomized, double-blind, placebo-controlled Phase II trial (NCT00002414) was conducted in 64 subjects with mild to moderate HIV-associated cognitive impairment.[2][8] The study assessed the tolerability and safety of this compound at daily doses of 50 mg and 100 mg for 10 weeks. The results indicated that this compound was well-tolerated. However, the trial failed to show significant efficacy on the primary endpoint, which was a composite Z-score for eight neuropsychological measures.[5] A significant improvement was observed in the Grooved Pegboard Test for the non-dominant hand in the 100 mg/day group. The study concluded that a longer duration might be necessary to observe neuroprotective effects.[5]
-
Parkinson's Disease: Centaur Pharmaceuticals reported positive results from a Phase IIa trial in patients with dementia related to Parkinson's disease.[5] The trial, which involved 5 months of daily dosing, was reported to have shown significant improvement in cognitive function in psychomotor tests.[5] However, detailed data from this trial, including patient numbers, specific endpoints, and statistical analysis, are not extensively available in the public domain. A 2002 review mentioned that clinical proof-of-concept Phase IIa trials in patients with Parkinson's disease and AIDS dementia complex were successful, with daily doses of 50 to 100 mg attenuating the deterioration in cognitive and/or motor function without significant side effects.[5]
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action centered on the inhibition of the p38 MAPK signaling pathway. Its demonstrated neuroprotective and anti-inflammatory properties in preclinical models provide a strong rationale for its further investigation in the context of neurodegenerative and inflammatory diseases. While early clinical trials have shown a favorable safety profile, further studies with optimized designs and longer durations are warranted to fully elucidate its therapeutic potential in patient populations. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the understanding and application of this compound.
References
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Aging (Albany NY). 2021 Feb 17;13(5):6712-6723.
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Aging (Albany NY). 2021 Feb 17;13(5):6712-6723.
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Methodological & Application
Application Notes & Protocols for In Vitro Characterization of CPI-1189
Abstract
CPI-1189 is an experimental benzamide compound demonstrating significant neuroprotective and anti-inflammatory properties.[1][2][3] Mechanistic studies have identified its function as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key mediator of cellular stress and inflammation.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust in vitro characterization of CPI-1189. It outlines detailed, field-proven protocols for assessing the compound's impact on cell viability, its direct engagement with the p38 MAPK target, and its anti-apoptotic efficacy. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Scientific Background & Principle of Assays
The cellular stress response is a critical factor in a multitude of pathological conditions, including neurodegenerative diseases and ischemic injury. The p38 MAPK cascade is a central hub in this response, becoming activated by inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors, ultimately leading to apoptosis and inflammation.[1][3] CPI-1189 has been shown to exert its protective effects by inhibiting the phosphorylation and thus the activation of p38 MAPK.[1][4]
To validate and quantify the in vitro activity of CPI-1189, a multi-faceted approach is required:
-
Cell Viability Assays: These assays determine the compound's ability to protect cells from a cytotoxic stimulus. By inducing cellular stress that would normally lead to cell death, we can measure the dose-dependent protective effect of CPI-1189.
-
Target Engagement Assays (Western Blot): To confirm that CPI-1189 functions through its intended mechanism, it is essential to measure the phosphorylation status of p38 MAPK directly. A reduction in phosphorylated p38 (p-p38) in the presence of a known stimulus provides direct evidence of target engagement.[3][4]
-
Mechanism of Action Assays (Apoptosis): To understand the downstream consequences of p38 inhibition, apoptosis assays are employed. These will quantify the extent to which CPI-1189 can prevent cells from undergoing programmed cell death after a pro-apoptotic challenge.[2][4]
The following diagram illustrates the targeted signaling pathway.
Caption: CPI-1189 inhibits stress-induced p38 MAPK phosphorylation.
Experimental Workflow Overview
The overall workflow for characterizing CPI-1189 involves a logical progression from determining its protective effects to confirming its mechanism of action.
Caption: Overall experimental workflow for CPI-1189 characterization.
Detailed Protocols
Protocol 1: Neuroprotective Efficacy via Cell Viability Assay (MTT)
This protocol determines the effective concentration (EC50) at which CPI-1189 protects neuronal cells from stress-induced death. The MTT assay measures the metabolic activity of viable cells.[5]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
CPI-1189 (stock solution in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (for formazan solubilization)
-
96-well clear flat-bottom tissue culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]
-
Compound Pre-treatment: Prepare serial dilutions of CPI-1189 in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of CPI-1189 (e.g., 10 nM to 300 nM) or vehicle control (DMSO).[1][7] Incubate for 1 hour.
-
Induction of Cytotoxicity: Add TNF-α to all wells (except for the "cells only" control) to a final concentration known to induce cell death (e.g., 50 ng/mL).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6] Living cells with active metabolism will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis: Normalize the absorbance readings to the vehicle control and plot the percentage of cell viability against the log concentration of CPI-1189. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
| Control Groups | Purpose |
| Medium Only | Background absorbance |
| Cells + Vehicle | 100% viability (no stress) |
| Cells + Vehicle + TNF-α | 0% protection (maximum cytotoxicity) |
Protocol 2: Target Engagement via Western Blot for p-p38 MAPK
This protocol directly assesses the ability of CPI-1189 to inhibit the phosphorylation of p38 MAPK in response to a pro-inflammatory stimulus.[8][9]
Materials:
-
Primary rat astrocytes or SH-SY5Y cells
-
6-well tissue culture plates
-
Interleukin-1 beta (IL-1β) or TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-p-p38 MAPK, Rabbit anti-total-p38 MAPK, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
SDS-PAGE gels, transfer membranes (PVDF), and ECL substrate
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of CPI-1189 (e.g., 10, 100, 300 nM) for 1 hour.[3]
-
Stimulation: Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 15-30 minutes to induce p38 phosphorylation.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[8]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[8]
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), mix with Laemmli buffer, and boil for 5 minutes. Separate proteins on a 12% SDS-PAGE gel and transfer them to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-p38 MAPK, diluted 1:1000 in 5% BSA) overnight at 4°C.[9]
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[9]
-
Wash 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total p38 MAPK and β-actin (loading control) to ensure equal protein loading.
Data Analysis: Perform densitometry analysis on the bands. Normalize the p-p38 signal to the total p38 signal for each lane. Compare the normalized values across different treatment conditions to quantify the inhibition of phosphorylation.
Protocol 3: Anti-Apoptotic Activity via Caspase-Glo® 3/7 Assay
This protocol quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, to measure the anti-apoptotic effect of CPI-1189.[10][11]
Materials:
-
SH-SY5Y cells
-
96-well white-walled, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay Reagent (Promega or equivalent)
-
Apoptosis inducer (e.g., Staurosporine or TNF-α)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well white-walled plate at 1 x 10⁴ cells/well in 80 µL of medium. Allow them to attach overnight.
-
Compound Pre-treatment: Pre-treat cells with a serial dilution of CPI-1189 or vehicle control for 1 hour.
-
Apoptosis Induction: Add 10 µL of an apoptosis-inducing agent (e.g., Staurosporine to a final concentration of 1 µM) to the appropriate wells.[11]
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[10][11]
-
Signal Development: Mix the contents by placing the plate on a shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[11]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Subtract the background luminescence (medium + reagent only). Normalize the results to the "inducer only" control. Plot the percentage of caspase activity inhibition versus the log concentration of CPI-1189 to determine the EC50 for apoptosis inhibition.
| Parameter | Recommended Concentration/Time | Reference |
| Cell Seeding Density | 1-2 x 10⁴ cells/well (96-well plate) | |
| CPI-1189 Concentration Range | 10 nM - 300 nM | [1][3] |
| TNF-α (Viability/Apoptosis) | 50 ng/mL | [1] |
| IL-1β (Western Blot) | 10 ng/mL | [1][3] |
| MTT Incubation Time | 4 hours | [6] |
| Caspase-Glo Incubation Time | 1-3 hours | [11] |
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
- Sorbera, L. A., Leeson, P. A., & Castañer, J. (2001). CPI-1189. Drugs of the Future, 26(7), 647.
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In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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In vitro NLK Kinase Assay. (2017). Bio-protocol, 7(18), e2542. Retrieved from [Link]
-
Caspase 3/7 Activity. (2025). protocols.io. Retrieved from [Link]
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In vitro kinase assay. (2022). Bio-protocol Preprint. Retrieved from [Link]
- Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. (n.d.).
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Chen, Q., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Aging, 13(5), 6712–6723. Retrieved from [Link]
-
Caspase 3/7 Activity. (2025). protocols.io. Retrieved from [Link]
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Chen, Q., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. PubMed. Retrieved from [Link]
-
CPI-1189 inhibits OGDR-induced oxidative injury in neuronal cells. (2021). Aging-US. Retrieved from [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology, 1170, 101–113. Retrieved from [Link]
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Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2021). Cancers, 13(21), 5556. Retrieved from [Link]
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CPI-1189. (n.d.). Bertin Bioreagent. Retrieved from [Link]
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Meta-analysis of tumor- and T cell-intrinsic mechanisms of sensitization to checkpoint inhibition. (2021). Cell, 184(1), 1–17. Retrieved from [Link]
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Our Pipeline. (n.d.). Corvus Pharmaceuticals. Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
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Early insights for CPI combinations in solid tumors. (2021). memo inOncology. Retrieved from [Link]
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CPI1189 prevents apoptosis and reduces glial fibrillary acidic protein immunostaining in a TNF-α infusion model for AIDS dementia complex. (2000). Journal of NeuroVirology, 6(5), 478-491. Retrieved from [Link]
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Corvus Pharmaceuticals Provides Business Update and Reports First Quarter 2023 Financial Results. (2023). Corvus Pharmaceuticals. Retrieved from [Link]
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Corvus Pharmaceuticals | Pioneering ITK inhibition. (n.d.). Corvus Pharmaceuticals. Retrieved from [Link]
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CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. (2021). Aging-US. Retrieved from [Link]
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Corvus Pharmaceuticals Provides Business Update and Reports Second Quarter 2025 Financial Results. (2025). Corvus Pharmaceuticals. Retrieved from [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2014). Current Pharmaceutical Design, 20(29), 4749–4778. Retrieved from [Link]
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). Molecules, 28(15), 5873. Retrieved from [Link]
-
Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism. (2022). Scientific Reports, 12, 6688. Retrieved from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14778–14834. Retrieved from [Link]
-
AP1189. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling. (2020). Journal of Experimental & Clinical Cancer Research, 39, 79. Retrieved from [Link]
-
Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism. (2022). PubMed. Retrieved from [Link]
-
The function and mechanism of clinical trial agent CPI-613 in multiple myeloma. (2024). Journal of Translational Medicine, 22(1), 1047. Retrieved from [Link]
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Application Notes & Protocols: Utilizing Cpi 1189 in SH-SY5Y Human Neuroblastoma Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Cpi 1189 in SH-SY5Y human neuroblastoma cell culture models. This document details protocols for cell culture and differentiation, application of this compound, and subsequent assays to evaluate its neuroprotective effects.
Introduction to this compound: A Neuroprotective Agent
This compound, also known as 4-acetamido-N-(tert-butyl)benzamide, is a compound that has demonstrated significant cytoprotective and anti-inflammatory properties in various cell culture and animal models.[1] It functions as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) and has been shown to intracellularly inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[2][3] This mechanism is crucial in protecting against TNF-α-induced neurodegeneration.[3] this compound has been investigated for its therapeutic potential in neurodegenerative conditions, including AIDS-associated dementia and Parkinson's disease.[1][3] Its neuroprotective effects are attributed to its ability to mitigate apoptosis, reduce oxidative stress, and inhibit neuroinflammation.[4][5][6]
The SH-SY5Y Cell Line: A Versatile Model for Neurological Research
The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neuroscience.[7] Originally derived from a metastatic bone tumor, this cell line is a subclone of the parental SK-N-SH line.[8][9] SH-SY5Y cells are particularly valuable because they can be differentiated from a proliferative, neuroblast-like state into a more mature, neuron-like phenotype.[8][10] Undifferentiated SH-SY5Y cells express markers characteristic of immature catecholaminergic neurons.[8] Upon differentiation, typically induced by agents like retinoic acid (RA), they exhibit extensive neurite outgrowth and express a range of mature neuronal markers, including βIII-tubulin, synaptophysin, and neuron-specific enolase (NSE).[8] This makes them an excellent human-derived, translational model for studying neuronal function, neurotoxicity, and the efficacy of neuroprotective compounds.[11]
PART 1: SH-SY5Y Cell Culture and Differentiation Protocols
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| SH-SY5Y Cell Line | ATCC | CRL-2266 |
| DMEM/F-12 Medium | Gibco | 11330032 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DPBS (Dulbecco's Phosphate-Buffered Saline) | Gibco | 14190144 |
| All-trans-Retinoic Acid (RA) | Sigma-Aldrich | R2625 |
| Brain-Derived Neurotrophic Factor (BDNF) | PeproTech | 450-02 |
| Poly-L-lysine | Sigma-Aldrich | P4707 |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |
Protocol for Culturing Undifferentiated SH-SY5Y Cells
This protocol outlines the standard procedure for maintaining proliferative SH-SY5Y cells.
A. Media Preparation:
-
Complete Growth Medium: DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
B. Cell Thawing and Plating:
-
Warm the complete growth medium to 37°C.
-
Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
C. Cell Passaging:
-
Passage cells when they reach 70-80% confluency to maintain optimal health and growth.[11]
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 10 mL of sterile DPBS.
-
Add 2.5 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes, or until cells begin to detach.[12]
-
Neutralize the trypsin by adding 7.5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new T-75 flask containing fresh complete growth medium. A split ratio of 1:3 to 1:5 is recommended.[11]
-
Continue incubation at 37°C and 5% CO2.
Protocol for Neuronal Differentiation of SH-SY5Y Cells
Differentiation is crucial for modeling mature neuronal phenotypes. This protocol utilizes retinoic acid (RA) to induce a neuronal morphology and marker expression.
A. Media Preparation:
-
Differentiation Medium I: DMEM/F-12 supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid.
-
Differentiation Medium II (Optional, for enhanced maturation): Neurobasal medium supplemented with B-27 supplement, 1% Penicillin-Streptomycin, and 50 ng/mL BDNF.
B. Differentiation Procedure:
-
Coat culture plates or dishes with Poly-L-lysine according to the manufacturer's instructions to enhance cell attachment.
-
Seed undifferentiated SH-SY5Y cells at a density of 5 x 10^4 cells/cm².
-
Allow cells to adhere for 24 hours in complete growth medium.
-
After 24 hours, aspirate the complete growth medium and replace it with Differentiation Medium I (containing 10 µM RA) .
-
Incubate the cells for 5-7 days, replacing the medium every 2-3 days. Protect the RA-containing medium from light as it is light-sensitive.[13]
-
During this time, cells will stop proliferating and begin to extend neurites.
-
(Optional) For a more mature phenotype, after the initial RA treatment, switch to Differentiation Medium II (containing BDNF) and culture for an additional 2-3 days.[13] The differentiated cells are now ready for experimental use.
PART 2: Application of this compound in SH-SY5Y Models
Rationale and Experimental Design
This compound is particularly relevant for studying neuroprotective mechanisms against insults like oxidative stress and inflammation in SH-SY5Y cells.[4][5] A common experimental paradigm involves pre-treating the cells with this compound before exposing them to a neurotoxic stimulus.
Key Experimental Parameters:
| Parameter | Recommended Value/Condition | Rationale |
| Cell State | Differentiated | Differentiated cells better represent mature neurons and are more relevant for studying neurodegenerative processes. |
| This compound Concentration | 10-300 nM (100 nM commonly used) | Effective concentrations for inhibiting p38 MAPK phosphorylation and providing neuroprotection have been established in this range.[4][14] |
| Pre-treatment Time | 1 hour | A 1-hour pre-treatment has been shown to be sufficient for this compound to exert its protective effects against acute insults.[4][15] |
| Vehicle Control | DMSO (0.1%) | This compound is typically dissolved in DMSO. A vehicle control is essential to ensure that the solvent itself does not affect the experimental outcome. |
| Positive Control | Neurotoxic stimulus alone | To confirm that the chosen insult (e.g., H2O2, OGDR) effectively induces cell death or the desired phenotype. |
Protocol for this compound Treatment
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the final desired concentration (e.g., 100 nM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Cell Treatment:
-
Aspirate the existing medium from the differentiated SH-SY5Y cells.
-
Add the medium containing the desired concentration of this compound (or vehicle control).
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
Induce Neurotoxic Insult: Following the 1-hour pre-treatment, introduce the neurotoxic stimulus (e.g., H2O2 or OGDR) directly into the this compound-containing medium.
-
Incubation: Continue the incubation for the period required by the specific insult protocol (e.g., 24-48 hours).
-
Proceed to Downstream Assays: After the incubation period, collect cells and/or culture supernatant for analysis.
PART 3: Assays to Evaluate this compound Efficacy
Modeling Oxidative Stress with Hydrogen Peroxide (H₂O₂)
-
Culture and differentiate SH-SY5Y cells in a 96-well plate.
-
Pre-treat with this compound (100 nM) or vehicle for 1 hour.
-
Add H₂O₂ directly to the wells to a final concentration of 300 µM to induce oxidative stress.[15]
-
Incubate for 24 hours.
-
Assess cell viability using a CCK-8 or MTT assay.
Modeling Ischemia-Reperfusion with Oxygen-Glucose Deprivation/Re-oxygenation (OGDR)
-
Culture and differentiate SH-SY5Y cells.
-
Pre-treat with this compound (100 nM) or vehicle for 1 hour.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash cells twice with glucose-free DMEM.
-
Place cells in an anaerobic chamber with an atmosphere of 5% CO₂ and 95% N₂ at 37°C for 2-4 hours.
-
-
Re-oxygenation:
-
Remove plates from the chamber.
-
Replace the glucose-free medium with the original pre-treatment medium (containing this compound or vehicle) and normal glucose levels.
-
Return the cells to a standard incubator (37°C, 5% CO₂) for 24-48 hours.
-
-
Assess cell death and viability.
Downstream Analysis Assays
-
Cell Viability (CCK-8/MTT): Quantifies metabolically active cells. A decrease in signal indicates cytotoxicity.
-
Cell Death (Trypan Blue/LDH Assay): Trypan blue staining identifies cells with compromised membrane integrity. The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.[15]
-
Oxidative Stress (CellROX Green/DCFDA): These fluorescent probes measure the intracellular accumulation of reactive oxygen species (ROS). An increase in fluorescence indicates higher oxidative stress.
-
Apoptosis (Caspase-Glo 3/7 Assay): A luminescent assay that measures the activity of caspases 3 and 7, key executioners of apoptosis. This compound has been shown to inhibit OGDR-induced increases in caspase-3 and caspase-9 activity.[4]
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the p38 MAPK pathway (e.g., phospho-p38) and apoptosis markers (e.g., cleaved PARP, cleaved caspase-3).[4]
-
Neuronal Function (Microelectrode Array - MEA): For advanced functional analysis, differentiated SH-SY5Y cells can be cultured on MEA plates. This technology allows for the non-invasive recording of spontaneous electrical activity (spikes, bursts) from the neuronal network over time, providing insight into how this compound may preserve or restore neuronal function in the face of a neurotoxic challenge.[16][17][18]
PART 4: Data Visualization
Diagram of this compound's Proposed Neuroprotective Mechanism
Caption: this compound inhibits p38 MAPK activation, blocking downstream apoptosis and necrosis pathways.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's neuroprotective effects in differentiated SH-SY5Y cells.
References
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Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - JoVE. (2015, August 12). Retrieved from [Link]
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CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - Aging-US. (2021, February 17). Retrieved from [Link]
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CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC - NIH. (2021, February 17). Retrieved from [Link]
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SH-SY5Y Cell Culture and Editing Protocols - Cyagen. (n.d.). Retrieved from [Link]
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SH-SY5Y culturing - Protocols.io. (2022, May 23). Retrieved from [Link]
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A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - Archives of Neuropsychiatry. (2024). Retrieved from [Link]
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DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line - Moodle@Units. (n.d.). Retrieved from [Link]
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CPI-1189 - Drugs of the Future. (2001). Retrieved from [Link]
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How to Successfully Culture SH-SY5Y Cells: Key Details to Consider - Procell. (2024, May 10). Retrieved from [Link]
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Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC - PubMed Central. (2016, February 17). Retrieved from [Link]
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Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC. (n.d.). Retrieved from [Link]
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CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PubMed. (2021, February 17). Retrieved from [Link]
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How to differentiate SH-SY5Y neuroblastoma cell into "neurons" for neurotoxicity studies? - ResearchGate. (2012, August 30). Retrieved from [Link]
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CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - Figure f2 - Aging-US. (n.d.). Retrieved from [Link]
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Neural Activity Assay - Axion BioSystems. (n.d.). Retrieved from [Link]
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Neuronal Activity | Sartorius. (n.d.). Retrieved from [Link]
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CPI-1189 prevents apoptosis and reduces glial fibrillary acidic protein immunostaining in a TNF-α infusion model for AIDS dementia complex - Taylor & Francis Online. (2000). Retrieved from [Link]
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CPI-1189. Centaur - PubMed. (2002, December). Retrieved from [Link]
-
CPI-1189 attenuates effects of suspected neurotoxins associated with AIDS dementia: a possible role for ERK activation - PubMed. (2001, March 2). Retrieved from [Link]
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CPI1189 prevents apoptosis and reduces glial fibrillary acidic protein immunostaining in a TNF-α infusion model for AIDS dementia complex - ResearchGate. (2000). Retrieved from [Link]
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Neuronal Microelectrode Array Assay Service - Creative Biolabs. (n.d.). Retrieved from [Link]
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In vitro neurology assays - InnoSer. (n.d.). Retrieved from [Link]
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Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development - PubMed Central. (2020, January 22). Retrieved from [Link]
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The effect of intracerebroventricular TNF-a infusions and oral CPI-1189... - ResearchGate. (n.d.). Retrieved from [Link]
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CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - Aging-US. (n.d.). Retrieved from [Link]
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Effects of intracerebroventricular infusions of TNF-a and oral... - ResearchGate. (n.d.). Retrieved from [Link]
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CPI-1189 - Applications - CAT N°: 29187 - Bertin bioreagent. (n.d.). Retrieved from [Link]
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Long-term culture of SH-SY5Y neuroblastoma cells in the absence of neurotrophins: A novel model of neuronal ageing - PubMed Central. (n.d.). Retrieved from [Link]
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A Study of [225Ac]Ac-AKY-1189 in Patients With Solid Tumors - ClinicalTrials.gov. (n.d.). Retrieved from [Link]
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A Study of the Safety, Tolerability and Efficacy of Treatment With AP1189 in Early RA Patients With Active Joint Disease - ClinicalTrials.gov. (n.d.). Retrieved from [Link]
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Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies - NIH. (2022, July 12). Retrieved from [Link]
-
Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts. (n.d.). Retrieved from [Link]
-
Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - Springer. (n.d.). Retrieved from [Link]
-
Effects of a pro-resolving drug in COVID-19: preclinical studies to a randomized, placebo-controlled, phase Ib/IIa trial in hospitalized patients - PubMed. (2024, August 19). Retrieved from [Link]
-
AP1189: A Novel Oral Biased Melanocortin Agonist with Anti-inflammatory and Pro-resolving Effect for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts. (n.d.). Retrieved from [Link]
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Phase 2 Safety, Tolerability and Efficacy Study of CPI-613 in Cancer Patients | MedPath. (n.d.). Retrieved from [Link]
-
Explore Clinical Trials - Exelixis Medical Affairs. (n.d.). Retrieved from [Link]
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Overview of FusionVAC22_02 clinical trial at The University Hospital Tübingen - YouTube. (2025, May 14). Retrieved from [Link]
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Application Notes and Protocols for CPI-1189 in Murine Colitis Models
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide an in-depth technical guide for the dosage and administration of CPI-1189 in established mouse models of colitis. This document outlines the scientific rationale, detailed experimental protocols, and methods for efficacy evaluation to support preclinical research into inflammatory bowel disease (IBD).
Introduction: The Therapeutic Rationale for CPI-1189 in Colitis
Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The pathology of IBD involves a complex interplay of genetic, environmental, and immune factors, leading to a dysregulated immune response. A central mediator in this inflammatory cascade is Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine that is a key therapeutic target in IBD.
CPI-1189 is a novel benzamide compound with significant anti-inflammatory and neuroprotective properties. Its primary mechanism of action is the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation. The p38 MAPK signaling pathway is a crucial transducer of inflammatory signals downstream of TNF-α and other pro-inflammatory cytokines like Interleukin-1β (IL-1β). By inhibiting p38 MAPK phosphorylation, CPI-1189 effectively downregulates the production of these key inflammatory mediators, thereby mitigating the inflammatory response.
Preclinical evidence has demonstrated the efficacy of CPI-1189 in reducing inflammation and apoptosis in various disease models. Notably, studies have shown its protective effects in chemically-induced models of colitis in rodents, suggesting its potential as a therapeutic agent for IBD.[1] This guide provides detailed, field-proven protocols for the application of CPI-1189 in two of the most widely utilized mouse models of colitis: Dextran Sulfate Sodium (DSS)-induced colitis and 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis.
Quantitative Data Summary
The following tables provide a consolidated overview of the recommended dosage and formulation for CPI-1189 in preclinical colitis studies. These recommendations are synthesized from available literature and established best practices for in vivo compound administration in mice.
Table 1: Recommended In Vivo Dosage of CPI-1189
| Animal Model | Mouse Strain | Colitis Induction Method | Recommended Dosage | Route of Administration | Dosing Frequency | Therapeutic Window |
| DSS-induced Colitis | C57BL/6 | 2.5-3% DSS in drinking water | 30 mg/kg | Oral (gavage) or Intraperitoneal (i.p.) | Once Daily | Prophylactic & Therapeutic |
| TNBS-induced Colitis | BALB/c | Intrarectal TNBS in ethanol | 30 mg/kg | Oral (gavage) or Intraperitoneal (i.p.) | Once Daily | Prophylactic & Therapeutic |
Table 2: Recommended Formulations for In Vivo Administration
| Route of Administration | Component | Concentration/Ratio (for a 3 mg/mL solution) | Purpose |
| Oral Gavage | CPI-1189 | 3 mg/mL | Active Pharmaceutical Ingredient |
| 0.5% Methylcellulose (w/v) in sterile water | q.s. to final volume | Vehicle (suspending agent) | |
| Intraperitoneal Injection | CPI-1189 | 3 mg/mL | Active Pharmaceutical Ingredient |
| 10% DMSO | 10% of final volume | Solubilizing Agent | |
| 40% PEG300 | 40% of final volume | Co-solvent | |
| 5% Tween 80 | 5% of final volume | Surfactant | |
| Saline (0.9% NaCl) | 45% of final volume | Vehicle |
Note: The final concentration of the dosing solution should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for oral gavage and 10 mL/kg for intraperitoneal injection in mice. Always perform a small-scale formulation test to ensure solubility and stability.
Visualizing the Experimental Approach
To provide a clear conceptual framework, the following diagrams illustrate the proposed mechanism of action of CPI-1189 and a typical experimental workflow for its evaluation in mouse models of colitis.
Caption: Proposed mechanism of action of CPI-1189 in colitis.
Caption: Experimental workflow for evaluating CPI-1189 in mouse colitis models.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the administration of CPI-1189 in DSS and TNBS-induced colitis models in mice.
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is characterized by its simplicity and high reproducibility, inducing an acute colitis with features reminiscent of human ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da
-
C57BL/6 mice (female, 6-8 weeks old)
-
CPI-1189
-
Vehicle for administration (see Table 2)
-
Standard laboratory equipment for animal handling, oral gavage, and intraperitoneal injections
Dosing Solution Preparation:
-
Oral Gavage: A suspension of CPI-1189 in 0.5% methylcellulose in sterile water is prepared to a final concentration of 3 mg/mL. The suspension should be vortexed vigorously before each administration to ensure homogeneity.
-
Intraperitoneal Injection: The vehicle is prepared by combining 10% DMSO, 40% PEG300, and 5% Tween 80. CPI-1189 is dissolved in this mixture, and the final volume is adjusted with saline to achieve a 3 mg/mL concentration. The solution should be clear and free of precipitates.
Experimental Procedure:
-
Mice are acclimatized for a minimum of one week prior to the commencement of the study.
-
Colitis is induced by the administration of 2.5-3% (w/v) DSS in the drinking water for 5 to 7 consecutive days. The DSS solution should be freshly prepared and replaced every two to three days.[2]
-
Prophylactic Treatment Regimen: Daily administration of CPI-1189 (30 mg/kg) or the corresponding vehicle is initiated on the same day as DSS administration (Day 0) and is continued for the entire duration of DSS treatment.
-
Therapeutic Treatment Regimen: Daily administration of CPI-1189 (30 mg/kg) or vehicle is commenced upon the presentation of clinical signs of colitis, which typically occurs between Day 3 and Day 5, and is continued for the remainder of the study.
-
Daily monitoring of the mice is essential, including body weight, stool consistency, and the presence of fecal blood, to calculate the Disease Activity Index (DAI).
-
At the termination of the study (typically between Day 7 and Day 10), mice are euthanized for the collection of the colon for subsequent macroscopic, histological, and biomarker analyses.
Protocol 2: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This model is known to induce a transmural inflammation that shares certain histopathological characteristics with human Crohn's disease.
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution
-
Ethanol (50%)
-
BALB/c mice (female, 6-8 weeks old)
-
CPI-1189
-
Vehicle for administration (see Table 2)
-
A soft, flexible catheter for intrarectal administration
-
Standard laboratory equipment for animal handling and dosing
Dosing Solution Preparation:
-
CPI-1189 dosing solutions are prepared as detailed in Protocol 1.
Experimental Procedure:
-
Mice are acclimatized for at least one week before the experiment.
-
Mice are fasted for 12-18 hours prior to TNBS administration, with ad libitum access to water to ensure an empty colon.
-
Mice are lightly anesthetized.
-
A solution of TNBS (typically 2.5 mg in 100-150 µL of 50% ethanol) is administered intrarectally via a catheter inserted approximately 3-4 cm into the colon.
-
To ensure the retention and distribution of the TNBS solution, mice are held in a head-down position for a minimum of 60 seconds post-administration.
-
Prophylactic Treatment Regimen: CPI-1189 (30 mg/kg) or vehicle is administered one hour prior to the intrarectal instillation of TNBS.
-
Therapeutic Treatment Regimen: Daily administration of CPI-1189 (30 mg/kg) or vehicle is initiated 24 to 48 hours after TNBS administration and is continued for the duration of the study (typically 3-7 days).
-
Daily monitoring of body weight and clinical signs of colitis is performed.
Efficacy Evaluation: A Multi-faceted Approach
A robust evaluation of the efficacy of CPI-1189 in these models requires a combination of clinical, macroscopic, histological, and molecular readouts.
Clinical Assessment:
-
Disease Activity Index (DAI): A daily DAI score is calculated for each mouse based on a standardized scoring system for weight loss, stool consistency, and rectal bleeding. This provides a dynamic and quantitative measure of disease severity.
Macroscopic Evaluation:
-
Following euthanasia, the colon is carefully excised, and its length is measured from the cecum to the anus. A reduction in colon length is a reliable indicator of inflammation.
-
The colon is opened longitudinally, and the macroscopic damage is scored based on the presence and severity of hyperemia, edema, ulceration, and the overall extent of inflammation.
Histological Analysis:
-
A segment of the colon is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections are then stained with Hematoxylin and Eosin (H&E).
-
Histological scoring is performed by a blinded observer to assess the degree of inflammation, the extent of crypt damage, and the infiltration of inflammatory cells into the mucosa and submucosa.
Biomarker Analysis:
-
A portion of the colon tissue can be homogenized for the quantification of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or qPCR.
-
Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can be measured in the colon tissue homogenates as a quantitative marker of inflammation.
Ensuring Scientific Integrity: A Self-Validating System
To ensure the trustworthiness and reproducibility of the experimental findings, it is imperative to incorporate the following elements into the study design:
-
Appropriate Controls: The inclusion of a healthy control group (no colitis induction), a vehicle-treated colitis group, and potentially a positive control group treated with a compound of known efficacy (e.g., sulfasalazine) is essential for data interpretation.
-
Blinded Analysis: To mitigate observer bias, all subjective assessments, including DAI, macroscopic scoring, and histological analysis, should be performed by an investigator who is blinded to the experimental groups.
-
Model Standardization: The severity of chemically-induced colitis can be influenced by several factors. Therefore, it is highly recommended to conduct pilot studies to standardize the colitis induction protocol within your specific laboratory environment to ensure consistent and reproducible results.
By adhering to these rigorous standards and the detailed protocols provided in this guide, researchers can effectively and reliably investigate the therapeutic potential of CPI-1189 in preclinical models of colitis, paving the way for its further development as a novel treatment for IBD.
References
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Chauhan, R., Vasanthakumari, A. S., Panwar, H., Mallapa, R. H., Duary, R. K., Batish, V. K., & Grover, S. (2016). Amelioration of Colitis in Mouse Model by Exploring Antioxidative Potentials of an Indigenous Probiotic Strain of Lactobacillus fermentum Lf1. BioMed research international, 2016, 3256275. [Link]
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Laroui, H., Ingersoll, S. A., Liu, H. C., Baker, M. T., Ayyad, A., & Viennois, E. (2012). Investigating Intestinal Inflammation in DSS-induced Model of IBD. Journal of visualized experiments : JoVE, (64), e3970. [Link]
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VanderVeen, B. N., Rastelli, G., & Jameson, K. G. (2022). Characterization of Maladaptive Processes in Acute, Chronic and Remission Phases of Experimental Colitis in C57BL/6 Mice. International journal of molecular sciences, 23(19), 11883. [Link]
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Soleymani, S., Farhangi, B., & Shahbazi, M. (2016). An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment. Gastroenterology and hepatology from bed to bench, 9(2), 117–125. [Link]
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He, Z., Chen, J., Wang, Y., Wu, C., & Zhang, H. (2023). Phillygenin Attenuated Colon Inflammation and Improved Intestinal Mucosal Barrier in DSS-induced Colitis Mice via TLR4/Src Mediated MAPK and NF-κB Signaling Pathways. International journal of molecular sciences, 24(3), 2291. [Link]
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Castiglione, F., Gargiulo, F., & Schembri, M. (2022). Extensive Histopathological Characterization of Inflamed Bowel in the Dextran Sulfate Sodium Mouse Model with Emphasis on Clinically Relevant Biomarkers and Targets for Drug Development. International journal of molecular sciences, 23(19), 11453. [Link]
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Al-Sadi, R., Nighot, M., & Guo, S. (2022). Complement-dependent injury and protection in a murine model of acute DSS-induced colitis. Frontiers in immunology, 13, 969642. [Link]
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Mota, B. S., Sousa, R., & Martins, C. (2021). Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model. Journal of visualized experiments : JoVE, (177), 10.3791/63121. [Link]
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Reprocell. (n.d.). Mouse IBD model – Crohn's or ulcerative colitis (UC). [Link]
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Gonzalez, F. J., & Shah, Y. M. (2018). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer chemotherapy and pharmacology, 81(5), 879–887. [Link]
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Moreno, I. E., Smith, C. J., & Lane, T. M. (2016). Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals. Journal of visualized experiments : JoVE, (109), 53613. [Link]
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Moreno, S. N., & Li, Z. H. (2013). Voluntary Ingestion of Antiparasitic Drugs Emulsified in Honey Represents an Alternative to Gavage in Mice. Journal of the American Association for Laboratory Animal Science : JAALAS, 52(1), 58–62. [Link]
- Patent No. WO2021220099A1. (2021). Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
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Cuesta, N., Pobes, C., & Julve, J. (2021). Preventive Effect of Cardiotrophin-1 Administration before DSS-Induced Ulcerative Colitis in Mice. International journal of molecular sciences, 22(16), 8871. [Link]
Sources
Application Notes & Protocols: Preparation of CPI-1189 Stock Solutions for Preclinical Research
Introduction: The Criticality of Compound Preparation in Experimental Reproducibility
CPI-1189, formally known as 4-(acetylamino)-N-(1,1-dimethylethyl)-benzamide, exerts its biological effects primarily through the inhibition of p38 MAP Kinase (MAPK) phosphorylation.[1][3][4][5] By understanding and controlling the physicochemical variables associated with this compound, researchers can ensure the validity and reliability of their experimental outcomes. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of CPI-1189.
CPI-1189: Chemical Properties and Mechanism of Action
A foundational understanding of the compound's characteristics is essential before proceeding to protocol execution.
Physicochemical Data Summary
The key properties of CPI-1189 are summarized below. This data is crucial for accurate calculations and solvent selection.
| Property | Value | Source |
| Formal Name | 4-(acetylamino)-N-(1,1-dimethylethyl)-benzamide | Cayman Chemical[1] |
| CAS Number | 183619-38-7 | Cayman Chemical[1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Cayman Chemical[1] |
| Molecular Weight | 234.3 g/mol | Cayman Chemical[1] |
| Appearance | Crystalline solid / Powder | CD Biosynsis[6], APExBIO[4] |
| Purity | ≥98% | Cayman Chemical[1], CD Biosynsis[6] |
Solubility Profile
The choice of solvent is the most critical decision in stock solution preparation. CPI-1189 is an organic compound with poor aqueous solubility. High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for generating high-concentration stock solutions.[6][7]
| Solvent | Solubility | Rationale for Use |
| DMSO | ≥ 20 mg/mL | Excellent solubilizing agent for many organic compounds; suitable for high-concentration stocks.[1][7] |
| DMF | 20 mg/mL | Alternative organic solvent, but DMSO is more common in biological labs.[1] |
| Ethanol | 20 mg/mL | Can be used, but may be less suitable for cell culture due to higher potential for cytotoxicity.[1] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | Demonstrates the compound's poor solubility in aqueous buffers, highlighting the need for an organic stock.[1] |
Mechanism of Action: Inhibition of the p38 MAPK Pathway
CPI-1189 functions as a potent inhibitor of the p38 MAPK signaling cascade, a key pathway involved in cellular responses to inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stress.[2][3][5] In stimulated cells, the pathway activation leads to the phosphorylation of p38 MAPK, which in turn activates downstream targets that mediate inflammation and apoptosis.[4][5] CPI-1189 has been shown to inhibit this phosphorylation step at nanomolar concentrations (10-300 nM), thereby preventing the downstream inflammatory and apoptotic events.[1][2]
Protocol for Preparation of a 10 mM CPI-1189 Stock Solution
This protocol details the preparation of a standard 10 mM stock solution in DMSO, a common starting concentration for most laboratory applications.
Essential Materials & Equipment
-
CPI-1189 powder (≥98% purity)
-
Anhydrous, high-purity DMSO (Dimethyl Sulfoxide)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Sterile microcentrifuge tubes (1.5 mL) or amber glass vials
-
Calibrated P200 and P1000 micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Pre-Protocol Considerations: Ensuring Accuracy
-
Compound Integrity: Upon receipt, store the solid CPI-1189 powder at -20°C as recommended.[1][6] When ready to use, allow the vial to equilibrate to room temperature for at least 15-20 minutes in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder, which can affect compound stability and weighing accuracy.
-
Solvent Quality: Use a fresh, unopened bottle of anhydrous DMSO or a bottle that has been properly stored to minimize water absorption. DMSO is hygroscopic and absorbed water can lead to compound degradation over time.[8]
-
Safety: Handle CPI-1189 powder in a well-ventilated area or a chemical fume hood. Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for specific handling instructions.
Step-by-Step Protocol
Objective: To prepare 1 mL of a 10 mM CPI-1189 stock solution.
-
Calculation: Determine the mass of CPI-1189 required.
-
Molecular Weight (MW) = 234.3 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 234.3 g/mol = 0.002343 g
-
Mass (mg) = 2.34 mg
-
-
Weighing:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out 2.34 mg of CPI-1189 powder directly into the tube. For quantities this small, it is critical to use a balance with sufficient precision.
-
-
Solubilization:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the CPI-1189 powder.
-
Immediately cap the tube tightly.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If any solid particles remain, place the tube in a sonicator bath for 5-10 minutes, or until the solution is completely clear.[9] Gentle warming to 37°C can also aid dissolution but should be done cautiously.[10] A clear solution indicates complete solubilization, which is a critical quality control checkpoint.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[10][11]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for short-term use (up to 3 months) .[7][9]
-
Quality Control, Storage, and Stability
A self-validating protocol incorporates checkpoints and best practices for storage to ensure the compound's integrity over time.
Quality Control (QC)
-
Initial QC: The primary QC check during preparation is ensuring the solution is completely clear and free of precipitates.
-
Identity and Purity: For GMP-level or crucial preclinical studies, the identity and purity of the stock solution can be confirmed using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] This verifies the compound's integrity and concentration.
-
Functional QC: Before a large-scale experiment, it is advisable to test a new batch of stock solution in a small-scale pilot assay to confirm its expected biological activity.
Storage and Stability Summary
Proper storage is paramount to preserving the activity of CPI-1189.
| Form | Storage Temperature | Stability | Rationale & Best Practices |
| Solid Powder | -20°C | ≥ 3-4 years | Keep tightly sealed in a desiccated environment to prevent moisture contamination.[1][7][11] |
| DMSO Stock Solution (Short-Term) | -20°C | Up to 3 months | Suitable for ongoing experiments. Avoid more than 1-2 freeze-thaw cycles.[9] |
| DMSO Stock Solution (Long-Term) | -80°C | ≥ 2 years | The gold standard for preserving compound integrity over extended periods. Aliquoting is mandatory.[7][11] |
Application Protocol: Preparing Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the 10 mM DMSO stock to prepare working solutions for treating cells in culture.
Principle: To minimize precipitation and solvent toxicity, a serial dilution is performed in DMSO before a final, large-volume dilution into the aqueous cell culture medium. This ensures the final DMSO concentration is well-tolerated by the cells (typically <0.1%).
Example Objective: To prepare 10 mL of culture medium with a final CPI-1189 concentration of 100 nM.
-
Thaw Stock: Thaw one 10 mM stock aliquot at room temperature.
-
Intermediate Dilution (in DMSO):
-
Prepare a 1000X intermediate stock relative to your highest final concentration. For a final concentration of 100 nM, a 100 µM intermediate stock is appropriate.
-
Dilute the 10 mM stock 1:100 in DMSO: Pipette 2 µL of the 10 mM stock into 198 µL of fresh DMSO. Vortex gently. This yields a 100 µM intermediate stock .
-
-
Final Dilution (in Culture Medium):
-
Add the intermediate stock to the final volume of culture medium at a 1:1000 dilution.
-
Pipette 10 µL of the 100 µM intermediate stock into 10 mL of pre-warmed cell culture medium.
-
Mix immediately by inverting the tube or pipetting gently to ensure homogeneity and prevent localized high concentrations of DMSO that could cause precipitation.
-
-
Vehicle Control: Crucially, prepare a vehicle control by adding the same amount of solvent to the same volume of medium. In this case, add 10 µL of DMSO to 10 mL of culture medium. This control is essential to ensure that any observed effects are due to the compound and not the solvent.
-
Application: The prepared medium (100 nM CPI-1189) and the vehicle control medium are now ready to be added to the cells.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution |
| Compound will not dissolve in DMSO. | 1. Insufficient solvent volume. 2. Low-quality or water-contaminated DMSO. 3. Compound has degraded or is impure. | 1. Double-check calculations and add slightly more DMSO. 2. Use a fresh, anhydrous stock of DMSO. 3. Apply gentle heat (37°C) or sonicate for a longer duration.[9][10] If it still fails, the compound source may be suspect. |
| Precipitate forms when diluting stock in aqueous buffer/medium. | 1. Compound's low aqueous solubility. 2. Diluting a highly concentrated DMSO stock directly into the aqueous solution. | 1. This is common for organic molecules.[9] 2. Follow the serial dilution protocol. Make an intermediate dilution in DMSO first before the final dilution into the aqueous medium. Vortexing or warming the final solution may help redissolve minor precipitates. |
| Inconsistent or no biological activity observed. | 1. Incorrect stock concentration due to weighing error. 2. Compound degradation from improper storage or multiple freeze-thaw cycles. 3. Adsorption of the compound to plasticware.[12] | 1. Always use a calibrated analytical balance. 2. Prepare fresh stock from powder and always aliquot. Use a new aliquot for each experiment. 3. Use low-retention plasticware. For sensitive assays, consider pre-coating tubes/plates. |
References
-
CPI-1189. (2001). Drugs of the Future, 26(7), 647-650. [Link]
-
CPI-1189 (SIW-S3561-10mg). Hölzel-Diagnostika. [Link]
-
SMALL MOLECULES - Frequently Asked Questions. Captivate Bio. [Link]
- Kozikowski, B. A., et al. (2006). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. ASSAY and Drug Development Technologies.
-
CPI-1189. CD Biosynsis. [Link]
-
CPI-1189 - Applications. Bertin Bioreagent. [Link]
-
Chen, X., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Aging, 13(5), 6712–6723. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CPI-1189 - Applications - CAT N°: 29187 [bertin-bioreagent.com]
- 3. Portico [access.portico.org]
- 4. apexbt.com [apexbt.com]
- 5. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death | Aging [aging-us.com]
- 6. biosynsis.com [biosynsis.com]
- 7. CPI-1189 (SIW-S3561-10mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. captivatebio.com [captivatebio.com]
- 12. benchchem.com [benchchem.com]
- 13. emolecules.com [emolecules.com]
Application Note: Neuroprotective Efficacy of CPI-1189 in In Vitro Models of Oxygen-Glucose Deprivation
Introduction
Oxygen-glucose deprivation (OGD) followed by reoxygenation (OGDR) is a widely utilized in vitro model that simulates the ischemic and reperfusion injury observed in stroke and other cerebrovascular diseases. This model is instrumental in the preclinical evaluation of neuroprotective agents. CPI-1189, also known as 4-Acetamido-N-tert-butylbenzamide, is a compound with demonstrated anti-inflammatory and neuroprotective properties[1][2]. This application note provides a detailed protocol for utilizing CPI-1189 in OGD/OGDR models, outlines the underlying mechanism of action, and presents expected outcomes for researchers in neurobiology and drug development.
Scientific Rationale: Mechanism of Action
CPI-1189 exerts its neuroprotective effects primarily through the modulation of key signaling pathways involved in cellular stress and inflammation. It is recognized as a tumor necrosis factor-alpha (TNF-α) inhibiting compound[3][4]. The neuroprotection afforded by CPI-1189 in the context of OGD/OGDR is attributed to its ability to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK)[1][4][5][6][7]. The p38 MAPK pathway is a critical mediator of apoptosis and inflammation in response to cellular stress. By suppressing p38 activation, CPI-1189 mitigates downstream pro-apoptotic signaling.
Furthermore, studies have indicated that the protective effects of CPI-1189 are also linked to the activation of the extracellular signal-regulated kinase (ERK) pathway, which is known to promote cell survival[5]. In OGD/OGDR models, CPI-1189 has been shown to alleviate oxidative stress by reducing the production of reactive oxygen species (ROS), preventing lipid peroxidation, and preserving glutathione levels[6][7]. The compound also inhibits programmed necrosis by preventing the mitochondrial association of p53 with cyclophilin D and adenine nucleotide translocase 1[6][7].
Signaling Pathway of CPI-1189 in Neuroprotection against OGD/OGDR
Caption: Mechanism of CPI-1189 in OGD/OGDR.
Experimental Protocols
This section details the step-by-step methodology for investigating the effects of CPI-1189 in a neuronal cell culture model of OGD/OGDR.
Materials
-
Cell Lines: SH-SY5Y human neuroblastoma cells or primary murine cortical neurons.
-
Reagents:
-
CPI-1189 (4-Acetamido-N-tert-butylbenzamide)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
DMEM, no glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability assays (e.g., MTT, CellTiter-Glo)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
ROS detection reagent (e.g., CellROX Green)
-
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO2)
-
Hypoxia chamber or incubator capable of maintaining 1% O2, 5% CO2, and 94% N2
-
Microplate reader
-
Flow cytometer
-
Fluorescence microscope
-
Experimental Workflow
Caption: Workflow for CPI-1189 in OGD/OGDR.
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in complete medium (DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or flow cytometry analysis) and allow them to adhere and reach 70-80% confluency.
-
-
CPI-1189 Preparation and Pre-treatment:
-
Prepare a stock solution of CPI-1189 in DMSO. Further dilute in culture medium to achieve final working concentrations (e.g., 10, 50, 100, 300 nM). A vehicle control (DMSO) should be included.
-
Aspirate the culture medium from the cells and add the medium containing the desired concentration of CPI-1189 or vehicle.
-
Incubate the cells for 1 hour at 37°C.
-
-
Induction of Oxygen-Glucose Deprivation (OGD):
-
After pre-treatment, gently wash the cells twice with pre-warmed PBS.
-
Replace the medium with glucose-free DMEM.
-
Immediately transfer the culture plates to a hypoxia chamber equilibrated to 1% O2, 5% CO2, and 94% N2.
-
Incubate for 4 to 6 hours. The optimal duration may need to be determined empirically for your specific cell line and conditions.
-
-
Reoxygenation:
-
Remove the plates from the hypoxia chamber.
-
Aspirate the glucose-free medium and replace it with fresh, pre-warmed complete culture medium.
-
Return the plates to the normoxic incubator (37°C, 5% CO2) and culture for 24 to 48 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Apoptosis: Quantify apoptosis using an Annexin V-FITC/Propidium Iodide staining kit and flow cytometry.
-
Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like CellROX Green and a fluorescence microscope or plate reader.
-
Expected Outcomes and Data Presentation
Treatment with CPI-1189 is expected to confer significant protection to neuronal cells subjected to OGD/OGDR. The anticipated results are a dose-dependent increase in cell viability and a corresponding decrease in markers of cell death and oxidative stress.
Table 1: Representative Data on the Neuroprotective Effects of CPI-1189 in an OGD/OGDR Model
| Treatment Group | Cell Viability (% of Control) | Apoptotic Cells (%) | Relative ROS Levels |
| Normoxia Control | 100 ± 5 | 5 ± 1 | 1.0 ± 0.1 |
| OGD/OGDR + Vehicle | 45 ± 6 | 40 ± 5 | 3.5 ± 0.4 |
| OGD/OGDR + 10 nM CPI-1189 | 55 ± 5 | 32 ± 4 | 2.8 ± 0.3 |
| OGD/OGDR + 100 nM CPI-1189 | 75 ± 7 | 18 ± 3 | 1.7 ± 0.2 |
| OGD/OGDR + 300 nM CPI-1189 | 80 ± 6 | 15 ± 2 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation and are hypothetical representations of expected outcomes.
Troubleshooting
-
High Variability: Ensure consistent cell seeding density and timing of all steps.
-
Low OGD-induced Cell Death: Increase the duration of OGD or the reoxygenation period.
-
Ineffective CPI-1189 Protection: Verify the activity of the compound and ensure proper dilution and pre-treatment timing.
CPI-1189 demonstrates significant neuroprotective potential in in vitro models of ischemic injury. Its mechanism of action, centered on the inhibition of p38 MAPK and reduction of oxidative stress, makes it a compelling candidate for further investigation in the context of neurodegenerative and cerebrovascular diseases. The protocols provided herein offer a robust framework for evaluating the efficacy of CPI-1189 and similar neuroprotective compounds.
References
-
Drugs of the Future. (2001). CPI-1189. Drugs of the Future, 26(7), 647-650. [Link]
-
Bertin Bioreagent. (n.d.). CPI-1189 - Applications. Retrieved from [Link]
-
Müller, T. (2002). CPI-1189. Centaur. Current Opinion in Investigational Drugs, 3(12), 1763-1767. [Link]
-
Wang, L., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Aging, 13(5), 6712–6723. [Link]
-
Aging-US. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Aging, 13(5). [Link]
-
CD Biosynsis. (n.d.). CPI-1189. Retrieved from [Link]
-
PubMed. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Aging, 13(5), 6712-6723. [Link]
-
ResearchGate. (2000). CPI1189 prevents apoptosis and reduces glial fibrillary acidic protein immunostaining in a TNF-α infusion model for AIDS dementia complex. Journal of NeuroVirology, 6(6), 478-491. [Link]
-
Aging-US. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - Figure f2. Aging. [Link]
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- 4. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death | Aging [aging-us.com]
- 5. Portico [access.portico.org]
- 6. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for In Vivo Efficacy Testing of CPI-1189 in Preclinical Models of Parkinson's Disease
Introduction: Targeting Neuroinflammation in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the accumulation of aggregated alpha-synuclein (α-syn) in protein deposits known as Lewy bodies.[1] While motor symptoms are the clinical hallmark, the underlying pathology is complex, with neuroinflammation recognized as a critical contributor to the degenerative process. CPI-1189 is a novel, brain-penetrant compound that has demonstrated neuroprotective properties in various models of neurological disease.[2][3] Its mechanism is thought to involve the inhibition of pro-inflammatory pathways, including the p38 MAP kinase pathway, and modulation of glial cell activity, making it a compelling candidate for therapeutic intervention in PD.[2][3]
This guide provides a comprehensive framework for designing and executing in vivo studies to evaluate the therapeutic potential of CPI-1189 in a robust, α-synuclein-based rodent model of Parkinson's disease.
Part 1: Preclinical Model Selection — The Alpha-Synuclein Pre-Formed Fibril (PFF) Model
To accurately assess a potential disease-modifying therapy like CPI-1189, it is crucial to select an animal model that recapitulates key features of human PD pathology. While various models exist, the α-synuclein pre-formed fibril (PFF) model offers significant advantages.[1][4]
Scientific Rationale for PFF Model Selection:
-
Pathological Relevance: The PFF model mimics the prion-like spread of α-syn pathology observed in PD.[1] Injecting exogenous, aggregated α-syn (PFFs) into the brain seeds the conversion of endogenous α-syn into pathological, hyperphosphorylated aggregates.[5]
-
Progressive Neurodegeneration: This model induces a progressive loss of dopaminergic neurons in the SNpc, mirroring the time-dependent neurodegeneration seen in patients.[1]
-
Endogenous Protein Levels: Unlike overexpression models (e.g., AAV-α-synuclein), the PFF model initiates pathology in the context of normal physiological levels of endogenous α-syn, which may be more representative of sporadic PD.[1]
-
Neuroinflammation: The spread of α-syn pathology is accompanied by robust microgliosis and astrogliosis, providing an ideal context to test the anti-inflammatory effects of CPI-1189.[6]
An alternative, well-established model is the adeno-associated virus (AAV)-mediated overexpression of α-synuclein.[4][7][8][9] This model also produces progressive dopaminergic neuron loss and can be a valid choice, though it relies on supra-physiological protein expression.[1] This guide will focus on the PFF model due to its strengths in modeling pathological protein propagation.
Part 2: Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining reproducible and interpretable results. The following workflow outlines the key stages of a preclinical efficacy study for CPI-1189.
Caption: High-level workflow for a CPI-1189 preclinical study.
Experimental Groups: A robust study design should include the following groups to ensure valid conclusions can be drawn.
| Group # | Surgical Injection | Chronic Treatment | Purpose |
| 1 | Sham (Saline) | Vehicle | Controls for surgery and vehicle effects. |
| 2 | PFF | Vehicle | Establishes the full pathological effect of PFFs. |
| 3 | PFF | CPI-1189 (Low Dose) | Tests for a dose-dependent therapeutic effect. |
| 4 | PFF | CPI-1189 (High Dose) | Tests for maximal therapeutic efficacy. |
CPI-1189 Formulation and Dosing: CPI-1189 has been used in rodent models at doses ranging from 20-30 mg/kg/day.[10] A pilot dose-finding study is recommended. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for the chosen route of administration, typically oral gavage for chronic studies. Treatment should commence shortly after PFF injection (e.g., 3-7 days post-surgery) and continue until the study endpoint.
Part 3: Step-by-Step Protocols
Protocol 3.1: α-Synuclein PFF Model Induction
This protocol describes the unilateral stereotaxic injection of α-syn PFFs into the mouse striatum.[11]
Materials:
-
Recombinant α-synuclein PFFs (validated for pathogenicity)[12]
-
Sterile phosphate-buffered saline (PBS)
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Microinjection pump
-
Surgical tools (scalpel, drill, sutures/clips)
Procedure:
-
PFF Preparation: Thaw and sonicate PFFs according to supplier instructions or established protocols to create pathogenic fibril fragments.[13][14] A common concentration is 2.5 mg/mL for a 5 µg dose in 2 µL.
-
Anesthesia: Anesthetize the mouse (e.g., 2-3 month old C57BL/6J) with isoflurane.[11] Confirm proper anesthetic depth by lack of pedal reflex.
-
Surgical Preparation: Mount the mouse in the stereotaxic frame. Apply ophthalmic ointment to the eyes. Shave the scalp and sterilize the area with betadine and ethanol swabs.
-
Incision: Make a midline incision to expose the skull. Use a cotton swab to clear the periosteum and visualize bregma and lambda.
-
Coordinate Targeting: Position the drill over the target coordinates for the right striatum. A representative coordinate is: Anteroposterior (AP): +0.2 mm from bregma; Mediolateral (ML): +2.0 mm from midline; Dorsoventral (DV): -2.8 mm from the skull surface.[11]
-
Craniotomy: Carefully drill a small burr hole through the skull at the target location.
-
Injection: Slowly lower the injection needle to the DV coordinate. Infuse 2 µL of PFF suspension (or sterile PBS for sham controls) at a rate of 0.2-0.4 µL/min.[11]
-
Needle Retraction: Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.[11] Then, slowly retract the needle.
-
Closure and Recovery: Suture or clip the incision.[11] Administer post-operative analgesics as per institutional guidelines. Monitor the animal until it is fully ambulatory.
Protocol 3.2: Behavioral Assessments
Motor function should be assessed at baseline and at multiple time points post-injection (e.g., 4, 8, and 12 weeks).
Cylinder Test (Forelimb Asymmetry): This test assesses spontaneous forelimb use, which becomes asymmetrical following a unilateral lesion of the nigrostriatal pathway.[15]
-
Place the mouse in a transparent cylinder (e.g., 20 cm high, 10 cm diameter).
-
Videorecord the mouse for 5 minutes.
-
An observer, blind to the experimental groups, should count the number of times the mouse rears and touches the cylinder wall with its left paw, right paw, or both paws simultaneously.
-
Calculate the percentage of contralateral (impaired, left paw) limb use relative to total limb use. A significant decrease in contralateral limb use indicates a motor deficit.
Rotarod Test (Motor Coordination and Balance): This test evaluates balance and motor coordination.[16]
-
Train mice on the rotarod for 2-3 consecutive days before baseline testing. The protocol typically involves an accelerating rod (e.g., 4 to 40 RPM over 5 minutes).
-
During testing, place the mouse on the rotating rod and record the latency to fall.
-
Perform 3-4 trials per mouse per time point, with an inter-trial interval of at least 15 minutes.
-
A progressive decrease in the latency to fall in the PFF-vehicle group compared to the sham group indicates a motor deficit.
Protocol 3.3: Endpoint Tissue Collection and Processing
At the study endpoint (e.g., 12-16 weeks post-injection), brains are collected for analysis.
-
Deeply anesthetize the mouse with an overdose of pentobarbital or a similar agent.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the extracted brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose solution in PBS at 4°C until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 40 µm) on a cryostat or freezing microtome. Store sections in a cryoprotectant solution at -20°C.
Protocol 3.4: Immunohistochemical (IHC) Analysis
IHC is used to quantify neurodegeneration and pathology.
Key Markers:
-
Tyrosine Hydroxylase (TH): A marker for dopaminergic neurons. Loss of TH-positive cells in the SNpc is the primary endpoint for neuroprotection.[17][18][19]
-
Phosphorylated α-synuclein (pS129): A marker for pathological α-syn aggregates.[17]
-
Iba1: A marker for microglia, to assess neuroinflammation.
-
GFAP: A marker for reactive astrocytes, to assess astrogliosis.
General Staining Protocol:
-
Rinse free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate buffer incubation).
-
Block endogenous peroxidases (for DAB staining) and non-specific binding sites (e.g., using a solution of normal serum and Triton X-100).
-
Incubate sections with the primary antibody (e.g., anti-TH, anti-pS129) overnight at 4°C.
-
Wash and incubate with the appropriate biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) method.
-
Visualize the staining using diaminobenzidine (DAB) or a fluorescent secondary antibody.
-
Mount sections on slides, dehydrate (for DAB), and coverslip.
-
Quantify the number of TH-positive neurons in the SNpc using unbiased stereology. Quantify the area occupied by pS129, Iba1, and GFAP staining in relevant regions (SNpc, striatum) using densitometry.
Part 4: Proposed Mechanism of Action of CPI-1189
CPI-1189 is hypothesized to exert its neuroprotective effects by modulating glial cell activity and reducing neuroinflammation. One potential target is the inwardly rectifying potassium (Kir4.1) channel, which is highly expressed in astrocytes and is crucial for maintaining potassium and glutamate homeostasis.[20][21] Dysfunction of Kir4.1 is linked to neuronal hyperexcitability and inflammation.[20][22] By inhibiting Kir4.1, CPI-1189 may alter astrocytic function, reduce inflammatory signaling, and thereby protect neurons from α-synuclein-induced toxicity.
Caption: Proposed mechanism of CPI-1189 in the α-syn PFF model.
References
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Srinivasan, R., et al. (2021). Adeno-Associated Virus Expression of α-Synuclein as a Tool to Model Parkinson's Disease: Current Understanding and Knowledge Gaps. Aging and Disease, 12(4), 1120-1139. [Link]
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Chen, S. Y., et al. (2017). Stereotaxic Surgery for Genetic Manipulation in Striatal Cells of Neonatal Mouse Brains. JoVE (Journal of Visualized Experiments), (130), e57270. [Link]
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Wang, Y., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Aging (Albany NY), 13(5), 6712-6723. [Link]
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Chen, S. Y., et al. (2018). Stereotaxic Surgery for Genetic Manipulation in Striatal Cells of Neonatal Mouse Brains. JoVE (Journal of Visualized Experiments), (137), e57270. [Link]
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The Michael J Fox Foundation Pff Standardization Consortium. (2017). Protocol for Generation of Pre-Formed Fibrils from Alpha-Synuclein Monomer. protocols.io. [Link]
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García-Ayllón, M. S., et al. (2021). Modeling Parkinson's Disease With the Alpha-Synuclein Protein. Frontiers in Neuroscience, 15, 706929. [Link]
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Björklund, A., & Kirik, D. (2021). The AAV-α-Synuclein Model of Parkinson's Disease: An Update. Journal of Parkinson's Disease, 11(s1), S55-S65. [Link]
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Srinivasan, R., et al. (2021). Adeno-Associated Virus Expression of α-Synuclein as a Tool to Model Parkinson's Disease: Current Understanding and Knowledge Gaps. ResearchGate. [Link]
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Srinivasan, R., et al. (2021). Adeno-Associated Virus Expression of α-Synuclein as a Tool to Model Parkinson's Disease: Current Understanding and Knowledge Gaps. PMC. [Link]
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Müller, T. (2002). CPI-1189. Centaur. Current Opinion in Investigational Drugs, 3(12), 1763-1767. [Link]
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Chesselet, M. F., & Richter, F. (2011). Behavioural phenotyping of mouse models of Parkinson's Disease. PMC. [Link]
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Wang, Y., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. PubMed. [Link]
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Francardo, V., & Tirelli, E. (2023). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson’s disease. Frontiers in Behavioral Neuroscience, 17, 1222045. [Link]
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Polinski, N. K., et al. (2018). Best Practices for Generating and Using Alpha-Synuclein Pre-Formed Fibrils to Model Parkinson's Disease in Rodents. Journal of Parkinson's disease, 8(2), 303-322. [Link]
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Polinski, N., et al. (2018). Best Practices for Generating and Using Alpha-Synuclein Pre-Formed Fibrils to Model Parkinson's Disease in Rodents. Semantic Scholar. [Link]
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Dawson, T. M., et al. (2010). Animal Models of Parkinson’s Disease. Cold Spring Harbor Perspectives in Medicine, 1(1), a009325. [Link]
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Polinski, N. K., et al. (2018). Best Practices for Generating and Using Alpha-Synuclein Pre-Formed Fibrils to Model Parkinson's Disease in Rodents. PMC. [Link]
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Biospective. (n.d.). Alpha-Synuclein PFF Parkinson Mouse Model. Biospective. [Link]
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Haytayan, J. (2024). Stereotaxic α-Syn PFF injection into mouse striatum. protocols.io. [Link]
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Pulliam, L., et al. (2001). CPI-1189 attenuates effects of suspected neurotoxins associated with AIDS dementia: a possible role for ERK activation. Brain Research, 893(1-2), 95-103. [Link]
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Novello, S., et al. (2021). Immunohistochemistry for tyrosine hydroxylase (TH) and p-synS129-positive (p-synS129) cells and axons at 15 and 6 weeks post-injection. ResearchGate. [Link]
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Ho, D. H., et al. (2021). Immunohistochemical staining of alpha-synuclein and tyrosine hydroxylase in A53T retinae with age. ResearchGate. [Link]
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Sibille, J., et al. (2014). The role of glial specific Kir4.1 in normal and pathological states of the CNS. Frontiers in Cellular Neuroscience, 8, 147. [Link]
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ASAP Initiative. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Aligning Science Across Parkinson's. [Link]
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Bertin Bioreagent. (n.d.). CPI-1189. Bertin Bioreagent. [Link]
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Ohno, Y., et al. (2019). Emerging Roles of Astrocyte Kir4.1 Channels in the Pathogenesis and Treatment of Brain Diseases. International Journal of Molecular Sciences, 20(9), 2184. [Link]
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Ohno, Y., et al. (2018). Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis. Frontiers in Neurology, 9, 733. [Link]
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Application Note: A Multi-Tiered Strategy for Assessing the Blood-Brain Barrier Penetration of CPI-1189
Introduction
CPI-1189 is a novel benzamide compound demonstrating significant neuroprotective and anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of p38 MAP kinase (MAPK) phosphorylation, a key pathway in cellular stress and inflammatory responses.[1][2] Furthermore, studies have shown that CPI-1189 protects neuronal cells from oxidative injury and cell death induced by oxygen-glucose deprivation/re-oxygenation, a model for ischemia-reperfusion injury.[3] Given its potential for treating neuroinflammatory and neurodegenerative conditions, a critical determinant of its therapeutic efficacy is the ability to penetrate the blood-brain barrier (BBB) and achieve pharmacologically relevant concentrations in the central nervous system (CNS).
The BBB is a highly selective, dynamic interface that separates the circulating blood from the brain's extracellular fluid, protecting the CNS from toxins and pathogens while regulating the transport of essential nutrients.[4][5] This barrier, formed by specialized brain endothelial cells (BECs) connected by tight junctions, along with pericytes and astrocytes, presents a formidable obstacle for over 98% of small-molecule drugs.[6] Therefore, a robust and systematic assessment of BBB penetration is a cornerstone of CNS drug development.
This application note provides a comprehensive, multi-tiered guide for researchers to evaluate the BBB penetration of CPI-1189. The strategy begins with high-throughput in vitro screening to assess passive permeability, progresses to more complex cell-based models that incorporate biological transport mechanisms, and culminates in definitive in vivo techniques for measuring unbound drug concentrations in the brain.
Tier 1: High-Throughput Screening with Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Expert Rationale: The initial assessment of a large number of CNS drug candidates necessitates a method that is rapid, cost-effective, and reproducible. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an ideal first-tier screen as it isolates a single, crucial physicochemical parameter: passive diffusion.[7][8] By stripping away the complexities of active transport and metabolism, PAMPA-BBB provides a clean, rank-ordered dataset of a compound's intrinsic ability to cross a lipid membrane, which is the fundamental first step in BBB penetration.[8][9] This allows for the early identification and prioritization of compounds with favorable permeability characteristics.
Assay Principle: The PAMPA model utilizes a 96-well filter plate where the filter is coated with a lipid solution, often a porcine brain lipid extract, which forms an artificial membrane mimicking the lipid environment of the BBB.[9][10][11] The plate is placed in a corresponding 96-well donor plate containing the test compound (CPI-1189). The assembly is then placed into an acceptor plate containing a buffer solution. Permeability is determined by measuring the concentration of the compound that diffuses from the donor, across the artificial membrane, and into the acceptor well over a set incubation period.[10]
Caption: Workflow for the PAMPA-BBB assay.
Protocol: PAMPA-BBB
-
Membrane Preparation: Coat the filter membrane of each well of a 96-well PVDF filter plate with 5 µL of a porcine brain lipid solution (e.g., 20 mg/mL in dodecane). Allow the solvent to evaporate.
-
Acceptor Plate Preparation: Add 200 µL of Brain Sink Buffer (BSB) to each well of a 96-well acceptor plate.[12]
-
Donor Solution Preparation: Prepare a 10 mM stock solution of CPI-1189 in DMSO. Dilute this stock into phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 100 µM (final DMSO concentration ≤1%).
-
Assay Assembly: Carefully place the lipid-coated filter plate onto the acceptor plate. Add 200 µL of the CPI-1189 donor solution to each well of the filter plate.
-
Incubation: Cover the assembly to prevent evaporation and incubate at room temperature for 4 to 18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of CPI-1189 in the donor and acceptor wells using a validated analytical method, typically LC-MS/MS for high sensitivity or UV-Vis spectroscopy if the compound has a suitable chromophore.[10]
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = [VA / (Area × Time)] × [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Data Interpretation
Summarize the results in a table to classify the permeability potential.
| Permeability (Pe) (10⁻⁶ cm/s) | BBB Penetration Classification | Interpretation for CPI-1189 |
| > 4.0 | High (CNS+)[10] | Likely to cross the BBB by passive diffusion. |
| 2.0 - 4.0 | Medium (CNS+/-) | Borderline permeability; may require active transport. |
| < 2.0 | Low (CNS-)[10] | Unlikely to cross the BBB passively; may be an efflux substrate. |
Tier 2: Cell-Based Co-Culture Transwell Models
Expert Rationale: While PAMPA assesses passive diffusion, the in vivo BBB is a complex, living barrier featuring efflux transporters (like P-glycoprotein, P-gp) and tight junctions that regulate paracellular flux.[13] Cell-based models are the essential next step to introduce this biological complexity.[14] Using a co-culture of brain capillary endothelial cells with astrocytes and/or pericytes more closely mimics the neurovascular unit.[15] This system allows for the measurement of transendothelial electrical resistance (TEER), a direct indicator of tight junction integrity, and enables the investigation of active transport mechanisms, providing a more predictive assessment of a compound's fate at the BBB.[4][16]
Assay Principle: Brain endothelial cells are cultured on a microporous membrane in a Transwell insert, forming a monolayer that separates an apical (blood-side) compartment from a basolateral (brain-side) compartment.[17] Astrocytes are cultured on the underside of the insert or in the bottom of the well, where they release factors that induce the endothelial cells to form robust tight junctions, resulting in high TEER values and low permeability to paracellular markers.[15][18] CPI-1189 is added to the apical side, and its appearance in the basolateral side is measured over time.
Caption: Diagram of a co-culture Transwell BBB model.
Protocol: Bidirectional Permeability Assay
-
Cell Culture: Seed primary rat astrocytes on the bottom of 24-well plates. Separately, seed primary rat brain endothelial cells onto collagen-coated Transwell inserts. Once the endothelial cells are confluent, transfer the inserts into the wells containing the astrocytes to initiate co-culture.
-
Barrier Integrity Verification: Monitor the TEER of the endothelial monolayer daily using a voltohmmeter. Experiments should only proceed once TEER values are stable and high (e.g., >200 Ω·cm²).[4]
-
A-to-B Permeability (Blood-to-Brain): a. Replace the medium in the apical and basolateral compartments with transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add CPI-1189 (e.g., at 10 µM) to the apical (donor) compartment. c. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) compartment, replacing the volume with fresh buffer.
-
B-to-A Permeability (Brain-to-Blood): a. In a separate set of wells, add CPI-1189 to the basolateral (donor) compartment. b. Sample from the apical (receiver) compartment at the same time points.
-
Quantification: Analyze the concentration of CPI-1189 in all samples using a validated LC-MS/MS method.
Data Analysis
-
Apparent Permeability (Papp): Calculate the Papp for both A-to-B and B-to-A directions: Papp (cm/s) = (dQ/dt) / (A × C0) Where dQ/dt is the steady-state flux rate, A is the membrane surface area, and C0 is the initial donor concentration.
-
Efflux Ratio (ER): Calculate the ER to determine if CPI-1189 is a substrate for an efflux transporter like P-gp: ER = Papp (B-to-A) / Papp (A-to-B)
Data Interpretation
| Result | Interpretation for CPI-1189 |
| Papp (A-to-B) > 10 x 10⁻⁶ cm/s | High in vitro permeability. |
| Efflux Ratio (ER) > 2.0 | Potential substrate for active efflux (e.g., P-gp). |
| Efflux Ratio (ER) ≈ 1.0 | Not likely an efflux substrate; transport is primarily passive. |
Tier 3: Definitive In Vivo Assessment
Expert Rationale: In vivo experiments are the gold standard for confirming BBB penetration. They integrate all physiological factors, including plasma protein binding, metabolism, and dynamic blood flow, to provide the most clinically relevant data.[7] The key objective is to measure the unbound concentration of CPI-1189 in the brain's interstitial fluid (ISF), as this is the concentration that is free to engage with its therapeutic targets.[19] We describe two powerful techniques: in situ brain perfusion to measure the rate of uptake, and microdialysis to measure the steady-state unbound concentration.
Method 1: In Situ Brain Perfusion
Principle: This technique involves surgically isolating the blood supply to one cerebral hemisphere in an anesthetized rat and replacing it with a controlled perfusion of an artificial buffer containing a known concentration of CPI-1189.[20][21][22] This method eliminates the variable of plasma protein binding and allows for a direct, rapid measurement of the unidirectional influx rate across the BBB over a short period (typically <60 seconds).[21][23]
Method 2: Cerebral Microdialysis
Principle: Microdialysis is an advanced technique that allows for continuous sampling of the ISF in specific brain regions of an awake, freely-moving animal.[17][24] A small probe with a semi-permeable membrane is implanted in the brain.[24] A physiological solution is slowly perfused through the probe, and molecules from the surrounding ISF, including unbound CPI-1189, diffuse across the membrane into the perfusate (dialysate), which is then collected for analysis.[19][25] By simultaneously sampling blood, this method enables the direct calculation of the unbound brain-to-plasma concentration ratio (Kp,uu), the most rigorous metric for quantifying BBB penetration.[24]
Caption: Comparison of In Situ Brain Perfusion and Microdialysis.
Protocol Outline: Cerebral Microdialysis
-
Surgical Preparation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., striatum or hippocampus) of a rat. Implant a second catheter into the jugular vein for blood sampling. Allow the animal to recover for 24-48 hours.
-
Experiment: On the day of the experiment, place the conscious animal in a movement-permissive cage. Insert the microdialysis probe into the guide cannula and begin perfusing with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Dosing and Sampling: Administer CPI-1189 systemically (e.g., via intravenous or oral route). Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into chilled vials. Collect corresponding blood samples at the midpoint of each dialysate collection interval.
-
Probe Recovery Calibration: After the experiment, determine the in vitro or in vivo recovery of the probe to correct the measured dialysate concentration to the absolute ISF concentration.
-
Sample Analysis: Process plasma from blood samples. Quantify the concentration of CPI-1189 in plasma and dialysate samples using a validated LC-MS/MS method.[26] Determine the unbound fraction of CPI-1189 in plasma (fu,p) using equilibrium dialysis.
Data Analysis & Interpretation
-
Calculate Unbound Brain Concentration (Cu,brain): Cu,brain = Cdialysate / Probe Recovery
-
Calculate Unbound Plasma Concentration (Cu,plasma): Cu,plasma = Ctotal,plasma × fu,p
-
Calculate the Key Metric (Kp,uu): Kp,uu = AUCu,brain / AUCu,plasma
| Kp,uu Value | Interpretation |
| > 0.3 | Effective CNS penetration. |
| 0.1 - 0.3 | Moderate penetration. |
| < 0.1 | Poor penetration; likely subject to significant efflux. |
| ≈ 1.0 | Penetration is driven primarily by passive diffusion with no significant efflux. |
| > 1.0 | Suggests active influx into the brain. |
Bioanalytical Method: LC-MS/MS for CPI-1189 Quantification
Expert Rationale: Accurate determination of BBB penetration relies entirely on the precise quantification of CPI-1189 in various, often complex, biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard analytical technique due to its exceptional sensitivity, selectivity, and wide dynamic range, allowing for the detection of picogram levels of an analyte.[27] This is critical for accurately measuring low concentrations in brain tissue or microdialysate.[28]
Protocol Outline
-
Sample Preparation:
-
Plasma/Dialysate: Perform a simple protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard. Centrifuge to pellet proteins and analyze the supernatant.[29]
-
Brain Tissue: Homogenize the weighed brain tissue in a buffer. Perform protein precipitation or liquid-liquid extraction to isolate CPI-1189 from the complex matrix.[30][31]
-
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate CPI-1189 from endogenous matrix components.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both CPI-1189 and the internal standard to ensure maximum selectivity and sensitivity.[30]
-
Validation: Validate the method for linearity, accuracy, precision, and matrix effects according to regulatory guidelines.
Integrated Strategy and Conclusion
The assessment of BBB penetration for a promising neurotherapeutic agent like CPI-1189 should follow a logical, tiered progression. This systematic approach ensures that resources are used efficiently, with high-throughput, lower-cost assays filtering candidates before committing to resource-intensive in vivo studies.
Caption: Integrated workflow for assessing CPI-1189 BBB penetration.
Interestingly, published in vivo data suggests that in a rat model of AIDS dementia complex, treatment with CPI-1189 increased the integrity of the blood-brain barrier at the site of TNF-α infusion.[2][32] This highlights a potentially unique dual-action characteristic of CPI-1189: not only must it cross the BBB to exert its neuroprotective effects, but it may also help restore a pathologically compromised barrier. This underscores the importance of conducting these penetration studies in relevant disease models, as the state of the BBB (healthy vs. diseased) can significantly impact drug transport. By following the protocols outlined in this note, researchers can generate a comprehensive data package to confidently assess the CNS exposure of CPI-1189 and advance its development as a potential therapy for neurological disorders.
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Tempo Bioscience. (2022). Sources of cells for modeling the human BBB — 4 considerations. Tempo Bioscience. [Link]
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Bertin Bioreagent. CPI-1189. Bertin Bioreagent. [Link]
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Culot, M., et al. (2012). Drug penetration model of vinblastine-treated Caco-2 cultures. ResearchGate. [Link]
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Application Notes and Protocols: Investigating the Neuroprotective Effects of CPI-1189 in Primary Cortical Neuron Cultures
Introduction: Targeting Neuroinflammation with CPI-1189
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide spectrum of neurological disorders, from acute injuries like stroke to chronic neurodegenerative diseases. A key cellular process in the central nervous system's innate immune response is the activation of inflammasomes, multi-protein complexes that trigger inflammatory cascades.[1][2] The activation of the NLRP3 inflammasome, for instance, leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms, perpetuating an inflammatory cycle that can be detrimental to neuronal health.[3][4] This process can also initiate pyroptosis, a pro-inflammatory form of programmed cell death.[5][6]
Primary cortical neuron cultures are indispensable in vitro models for dissecting the molecular mechanisms of neuroinflammation and evaluating the efficacy of potential neuroprotective compounds.[7][8][9] These cultures, often containing a mix of neurons and glial cells like astrocytes and microglia, can recapitulate key aspects of the neuroinflammatory response observed in vivo.[10]
CPI-1189 (4-acetamido-N-(tert-butyl)benzamide) is a novel benzamide compound with demonstrated anti-inflammatory and neuroprotective properties.[11][12] It has been shown to protect neuronal cells from various insults, including TNF-α-induced apoptosis and oxidative injury following oxygen-glucose deprivation/re-oxygenation (OGDR), a model for ischemia-reperfusion injury.[13][14] Mechanistically, CPI-1189 has been shown to inhibit the phosphorylation of p38 MAPK and is associated with the activation of the ERK signaling pathway, both of which are critical in neuronal survival and inflammatory responses.[3][11]
These application notes provide a comprehensive guide for researchers utilizing primary cortical neuron cultures to investigate the neuroprotective effects of CPI-1189 in the context of induced neuroinflammation. We present detailed, field-proven protocols for cell culture, treatment with CPI-1189, induction of neuroinflammation, and subsequent analysis of key cellular and molecular endpoints.
Core Concepts & Experimental Rationale
The experimental design hinges on a pre-treatment strategy. Primary neurons are first treated with CPI-1189, allowing the compound to engage its intracellular targets. Subsequently, a neuroinflammatory challenge is introduced using agents like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α). This approach mimics a scenario where a therapeutic agent is present to counteract an inflammatory insult.
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of the innate immune response via Toll-like receptor 4 (TLR4). In mixed neuronal-glial cultures, LPS primarily activates microglia, leading to the release of pro-inflammatory cytokines, including TNF-α and IL-1β, thereby creating a neurotoxic environment.[7][10][15]
-
Tumor Necrosis Factor-alpha (TNF-α): A key pro-inflammatory cytokine that plays a dual role in the CNS. While it has functions in synaptic plasticity, sustained high levels are neurotoxic and contribute to neuronal damage in various pathologies.[16][17] Direct application of TNF-α can model cytokine-induced neuronal injury.
The efficacy of CPI-1189 is assessed by its ability to mitigate the damaging effects of these inflammatory stimuli.
Signaling Pathway Overview
The following diagram illustrates the general neuroinflammatory cascade initiated by LPS and the putative points of intervention for a neuroprotective agent like CPI-1189, which is known to modulate downstream signaling pathways such as p38 MAPK.
Caption: Neuroinflammatory signaling cascade and potential intervention by CPI-1189.
Materials and Reagents
| Material/Reagent | Recommended Source/Specifications |
| Cell Culture Media & Supplements | |
| Neurobasal™ Medium | Thermo Fisher Scientific |
| B-27™ Supplement (50X) | Thermo Fisher Scientific |
| GlutaMAX™ Supplement (100X) | Thermo Fisher Scientific |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific |
| Dissociation Reagents | |
| Papain | Worthington Biochemical Corp. |
| DNase I | Worthington Biochemical Corp. |
| Coating Substrates | |
| Poly-D-Lysine (PDL) Hydrobromide | Sigma-Aldrich |
| Laminin | Thermo Fisher Scientific |
| Compounds & Controls | |
| CPI-1189 | Cayman Chemical / Bertin Bioreagent |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich |
| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich |
| Recombinant TNF-α (Rat or Mouse) | R&D Systems |
| Assay Kits | |
| CCK-8 or MTT Cell Viability Assay Kit | Dojindo or Thermo Fisher Scientific |
| LDH Cytotoxicity Assay Kit | Thermo Fisher Scientific |
| Caspase-Glo® 3/7 Assay System | Promega |
| ROS-Glo™ H₂O₂ Assay | Promega |
| IL-1β, IL-18, TNF-α ELISA Kits | R&D Systems or Thermo Fisher Scientific |
| Caspase-1 Activity Assay (Bioluminescent) | Promega |
Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from established methods for isolating and culturing cortical neurons from embryonic day 18 (E18) rat pups.[9][18] All procedures should be performed in a sterile biosafety cabinet using aseptic techniques.
-
Plate Coating (Perform 1 day prior to dissection):
-
Prepare a 50 µg/mL solution of Poly-D-Lysine (PDL) in sterile, nuclease-free water.
-
Add the PDL solution to culture plates/wells, ensuring the entire surface is covered (e.g., 200 µL for a 24-well plate).
-
Incubate overnight in a 37°C, 5% CO₂ humidified incubator.
-
The next day, aspirate the PDL solution and wash the wells three times with sterile water.
-
Allow the plates to dry completely in the biosafety cabinet before use. For enhanced adherence and neurite outgrowth, a secondary coating of laminin (10 µg/mL in PBS) can be applied for 2-4 hours at 37°C prior to cell plating.
-
-
Tissue Dissection:
-
Sacrifice a timed-pregnant rat at embryonic day 18 (E18) according to approved institutional animal care guidelines.
-
Harvest the embryos and place them in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Under a dissecting microscope, decapitate the embryos and isolate the brains.
-
Carefully dissect the cortices, removing the meninges. Place the isolated cortical tissue into a fresh dish of ice-cold HBSS.
-
-
Dissociation:
-
Transfer the cortical tissue to a 15 mL conical tube.
-
Aspirate the HBSS and add 5 mL of a papain solution (e.g., 20 units/mL) containing DNase I (~100 units/mL).
-
Incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.
-
Stop the enzymatic digestion by adding an equal volume of complete culture medium (Neurobasal™ with B-27™, GlutaMAX™, and Penicillin-Streptomycin).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating bubbles.
-
Allow larger debris to settle for 2-3 minutes, then transfer the cell suspension to a new 15 mL tube.
-
-
Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto the pre-coated culture plates at a density of 1.5 x 10⁵ to 2.5 x 10⁵ cells/cm².[16]
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
-
Culture Maintenance:
-
Allow neurons to adhere and extend processes for 3-5 days in vitro (DIV) before initiating experiments.
-
Perform a half-medium change every 3-4 days to replenish nutrients.[9]
-
Note on Glial Growth: If pure neuronal cultures are required, a mitotic inhibitor such as cytosine arabinoside (AraC) can be added at DIV 3-4 for 24 hours. However, for neuroinflammation studies, the presence of glial cells (astrocytes and microglia) is often desired to model the cellular interplay of the CNS.[10]
-
Protocol 2: CPI-1189 Treatment and Inflammatory Challenge
This protocol outlines the pre-treatment of established neuronal cultures with CPI-1189 followed by stimulation with an inflammatory agent.
-
Preparation of Stock Solutions:
-
CPI-1189: Prepare a 10 mM stock solution of CPI-1189 in 100% DMSO. Aliquot and store at -20°C. Further dilute this stock in complete culture medium to create working solutions.
-
LPS: Prepare a 1 mg/mL stock solution in sterile PBS. Aliquot and store at -20°C.
-
TNF-α: Reconstitute lyophilized TNF-α in sterile PBS containing 0.1% BSA to the concentration specified by the manufacturer. Aliquot and store at -80°C.
-
Vehicle Control: Use the same final concentration of DMSO that will be present in the highest concentration of CPI-1189 treatment. It is critical to keep the final DMSO concentration below 0.1% to avoid solvent-induced toxicity.[19][20]
-
-
Experimental Workflow:
-
At DIV 5-7, remove half of the culture medium from each well.
-
Add fresh medium containing the desired concentration of CPI-1189 or vehicle. A concentration of 100 nM CPI-1189 has been shown to be effective in protecting primary cortical neurons.[5][13] A dose-response experiment (e.g., 10 nM, 100 nM, 300 nM) is recommended for initial characterization.
-
Incubate for 1 hour at 37°C, 5% CO₂.[5]
-
After the pre-treatment period, add the inflammatory stimulus (LPS or TNF-α) directly to the wells containing CPI-1189/vehicle.
-
Return the plates to the incubator for the desired time point (e.g., 24-48 hours) before performing endpoint assays.
-
Experimental Groups (Example)
| Group | Pre-treatment (1 hr) | Challenge (24-48 hr) | Purpose |
| 1. Control | Vehicle (DMSO in medium) | Medium | Baseline neuronal health |
| 2. Vehicle + LPS | Vehicle (DMSO in medium) | LPS (100 ng/mL) | Positive control for inflammation/neurotoxicity |
| 3. CPI-1189 + LPS | CPI-1189 (100 nM) | LPS (100 ng/mL) | Test for neuroprotective effect |
| 4. CPI-1189 only | CPI-1189 (100 nM) | Medium | Assess direct effect of the compound |
Workflow Visualization
Caption: Experimental workflow for CPI-1189 treatment in primary neurons.
Endpoint Analysis: Measuring Neuroprotection
A multi-faceted approach is essential to comprehensively evaluate the neuroprotective effects of CPI-1189.
Protocol 3: Assessment of Cell Viability and Cytotoxicity
-
MTT or CCK-8 Assay (Metabolic Activity):
-
At the end of the experiment, add the reagent (MTT or CCK-8) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. Data is typically expressed as a percentage of the control group.
-
-
LDH Assay (Membrane Integrity):
-
Collect the culture supernatant to measure released LDH (a marker of cell lysis).
-
Lyse the remaining cells to measure the maximum LDH release.
-
Perform the assay according to the manufacturer's protocol. Cytotoxicity is calculated as the ratio of released LDH to total LDH.[22]
-
-
Trypan Blue Staining (Cell Counting):
-
Gently detach cells and resuspend in PBS.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Protocol 4: Quantifying Inflammatory Responses
-
Cytokine Measurement (ELISA):
-
Collect the culture supernatant at the end of the experiment and centrifuge to remove debris.
-
Store supernatants at -80°C until analysis.
-
Use commercially available ELISA kits to quantify the concentration of key pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α .[10] Follow the manufacturer's protocol precisely.
-
-
Caspase-1 Activity Assay:
-
To directly measure inflammasome activation, use a bioluminescent assay that measures caspase-1 activity (e.g., Caspase-Glo® 1 Inflammasome Assay).[23]
-
This assay can be performed on cell lysates or directly in the culture wells. It uses the specific caspase-1 substrate Z-WEHD coupled to a reporter.
-
Protocol 5: Analysis of Intracellular Signaling
-
Western Blotting:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies.
-
Key targets to investigate include:
-
Phospho-p38 MAPK (to confirm inhibition by CPI-1189)
-
Total p38 MAPK (as a loading control)
-
Cleaved Caspase-3 (as a marker for apoptosis)
-
NLRP3 (to assess inflammasome protein levels)
-
-
Use an appropriate loading control (e.g., β-Actin or GAPDH) to normalize the data.
-
Expected Results and Interpretation
| Assay | Expected Outcome in Vehicle + LPS/TNF-α Group | Expected Outcome in CPI-1189 + LPS/TNF-α Group | Interpretation of CPI-1189 Effect |
| Cell Viability (MTT/CCK-8) | Decreased | Significantly higher than Vehicle + LPS/TNF-α | Neuroprotection, preservation of metabolic function |
| Cytotoxicity (LDH Release) | Increased | Significantly lower than Vehicle + LPS/TNF-α | Preservation of membrane integrity |
| Cytokine Levels (ELISA) | Increased IL-1β, TNF-α | Significantly lower than Vehicle + LPS/TNF-α | Anti-inflammatory, suppression of cytokine storm |
| Caspase-1 Activity | Increased | Reduced compared to Vehicle + LPS/TNF-α | Attenuation of inflammasome activation |
| Western Blot (p-p38) | Increased | Reduced compared to Vehicle + LPS/TNF-α | Target engagement, inhibition of stress signaling |
| Western Blot (Cleaved Caspase-3) | Increased | Reduced compared to Vehicle + LPS/TNF-α | Anti-apoptotic effect |
A successful experiment will demonstrate that pre-treatment with CPI-1189 significantly attenuates the neurotoxic and pro-inflammatory effects induced by LPS or TNF-α, as evidenced by improved cell viability and reduced inflammatory markers. The inhibition of p38 phosphorylation by CPI-1189 would provide a direct mechanistic link to its observed protective effects.
References
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Cao, Y., Wang, Y., Zhang, Y., & Xu, J. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Aging (Albany NY), 13(5), 6712–6723. [Link]
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Freria, C. M., et al. (2017). Lipopolysaccharide (LPS) treatment decreases the density of neurons in the ischemic cortical region after stroke in a microglia-dependent manner. Journal of Neuroinflammation, 14(1), 1-15. [Link]
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Lukiw, W. J. (2019). Down-Regulation of Essential Synaptic Components by GI-Tract Microbiome-Derived Lipopolysaccharide (LPS) in LPS-Treated Human Neuronal-Glial (HNG) Cells in Primary Culture: Relevance to Alzheimer's Disease (AD). Frontiers in Aging Neuroscience, 11, 175. [Link]
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Smith, A. M., et al. (2020). A Primary Neural Cell Culture Model for Neuroinflammation. bioRxiv. [Link]
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Zhao, Y., & Lukiw, W. J. (2017). Lipopolysaccharide (LPS) Accumulates in Neocortical Neurons of Alzheimer's Disease (AD) Brain and Impairs Transcription in Human Neuronal-Glial Primary Co-cultures. Frontiers in Aging Neuroscience, 9, 427. [Link]
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Paquet-Durand, F., et al. (2020). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience, 14, 759. [Link]
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Heneka, M. T., et al. (2018). NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies. Nature Reviews Neurology, 14(10), 573-586. [Link]
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Cacci, E., et al. (2016). LPS-induced inflammatory response triggers cell cycle reactivation in murine neuronal cells through retinoblastoma proteins induction. Journal of Neuroinflammation, 13, 144. [Link]
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Wang, H., et al. (2021). Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation. Frontiers in Cellular Neuroscience, 14, 540669. [Link]
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Li, S., et al. (2022). A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation. Immunology Letters, 244, 28-39. [Link]
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Bjugstad, K. B., et al. (2000). CPI1189 prevents apoptosis and reduces glial fibrillary acidic protein immunostaining in a TNF-α infusion model for AIDS dementia complex. Journal of NeuroVirology, 6(6), 478-491. [Link]
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O'Brien, M., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods, 447, 1-13. [Link]
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Mangan, M. S. J., et al. (2018). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Signal Transduction and Targeted Therapy, 3, 22. [Link]
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Gerlach, M., et al. (2001). CPI-1189. Centaur. Current Opinion in Investigational Drugs, 2(1), 93-99. [Link]
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Beaudoin, G. M., et al. (2012). Culturing primary neurons from rat hippocampus and cortex. Journal of Visualized Experiments, (65), e3832. [Link]
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Xi, H., et al. (2014). Caspase-1 Inflammasome Activation Mediates Homocysteine-Induced Pyrop-Apoptosis in Endothelial Cells. Circulation Research, 114(4), 646-658. [Link]
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He, Y., Hara, H., & Núñez, G. (2021). Therapeutic regulation of the NLRP3 inflammasome in chronic inflammatory diseases. Cell Reports, 34(8), 108779. [Link]
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Yu, J., et al. (2014). Inflammasome activation leads to Caspase-1–dependent mitochondrial damage and block of mitophagy. Proceedings of the National Academy of Sciences, 111(43), 15514-15519. [Link]
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Das, D., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(2), e33454. [Link]
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Tofiq, R., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Growth Factors, 33(5-6), 330-336. [Link]
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Troubleshooting & Optimization
Navigating the Nuances of CPI-1189: A Technical Support Guide for Researchers
Welcome to the technical support center for CPI-1189, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the solubility, handling, and application of CPI-1189 to ensure the integrity and success of your experiments. Here, we address common challenges and provide solutions grounded in scientific expertise.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving CPI-1189, and what is its solubility?
The solubility of CPI-1189 is a critical factor for successful experimental outcomes. Based on available data, Dimethyl Sulfoxide (DMSO) is a highly effective solvent. Below is a summary of the solubility of CPI-1189 in various common laboratory solvents.
| Solvent | Solubility |
| DMSO | 20 mg/mL |
| Dimethylformamide (DMF) | 20 mg/mL |
| Ethanol | 20 mg/mL |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
Data sourced from Cayman Chemical[1].
It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can negatively impact the solubility of hydrophobic compounds.
Q2: I'm observing precipitation when I dilute my CPI-1189 DMSO stock solution into an aqueous medium for my cell-based assay. How can I prevent this?
This is a frequent challenge encountered with hydrophobic compounds like CPI-1189. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer or cell culture medium can cause the compound to precipitate out of solution. Here are several strategies to mitigate this issue:
-
Stepwise Dilution: Avoid adding your concentrated DMSO stock directly into the final volume of your aqueous medium. Instead, perform serial dilutions in your medium. This gradual decrease in the DMSO concentration can help maintain the solubility of CPI-1189.
-
Pre-warm Your Medium: Warming your cell culture medium or buffer to 37°C before adding the CPI-1189 stock can enhance solubility.
-
Maintain a Low Final DMSO Concentration: It is best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.
-
Vortexing During Dilution: Add the CPI-1189 stock solution dropwise to the pre-warmed medium while gently vortexing. This promotes rapid and uniform dispersion, reducing the likelihood of localized high concentrations that can lead to precipitation.
-
Sonication: If you observe a precipitate after dilution, gentle sonication in a water bath for a few minutes can often help to redissolve the compound.
Q3: What are the recommended storage conditions for CPI-1189, both as a solid and in solution?
Proper storage is essential to maintain the stability and activity of CPI-1189.
-
Solid Form: When stored as a solid at -20°C, CPI-1189 is stable for at least four years[1]. It is advisable to keep the vial tightly sealed to protect it from moisture and light.
-
In Solution: For stock solutions prepared in DMSO, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C. Under these conditions, the solution is generally stable for up to one month. To ensure the highest quality of your results, it is always best to prepare fresh solutions for your experiments whenever possible. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q4: What is the mechanism of action of CPI-1189?
CPI-1189 is recognized for its neuroprotective and anti-inflammatory properties. Its mechanism of action involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of p38 MAPK in interleukin-1β (IL-1β)-stimulated primary rat astrocytes[1].
Caption: Mechanism of action of CPI-1189.
Troubleshooting Guides
Guide 1: Preparing a CPI-1189 Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of CPI-1189 in DMSO.
Materials:
-
CPI-1189 (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required mass of CPI-1189: The molecular weight of CPI-1189 is 234.3 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 234.3 g/mol = 0.002343 g = 2.343 mg
-
-
Weigh CPI-1189: Carefully weigh out 2.343 mg of CPI-1189 and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the CPI-1189.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, you can gently warm the solution to 37°C or use a bath sonicator for 5-10 minutes to aid dissolution.
-
Store the stock solution: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Caption: Workflow for preparing a CPI-1189 stock solution.
References
Sources
Technical Support Center: Optimizing Cpi 1189 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of Cpi 1189 in your cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. As Senior Application Scientists, we've structured this guide in a question-and-answer format to directly address the common challenges you may encounter. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and achieve reproducible results.
Understanding this compound: Mechanism of Action
Before diving into experimental optimization, it's crucial to understand how this compound works. This compound is a benzamide with demonstrated neuroprotective and anti-inflammatory properties.[1] Its mechanism of action is primarily associated with the inhibition of p38 MAPK (mitogen-activated protein kinase) phosphorylation. In primary rat astrocyte cultures stimulated with IL-1β, this compound at concentrations of 10-300 nM inhibited p38 MAPK phosphorylation by 70-80%.[1][2] This inhibition of the p38-MAPK pathway is thought to be a key contributor to its neuroprotective effects.[2] Additionally, the protective effects of this compound have been linked to the activation of ERK (extracellular signal-regulated kinase).[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that arise when using this compound in cell viability assays.
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
For a novel compound like this compound, it's best to start with a broad concentration range to establish a dose-response curve.[3][4] A logarithmic or semi-logarithmic dilution series is recommended to cover a wide range of potential effects.[4]
Recommended Starting Range:
| Concentration Range | Rationale |
| 1 nM - 10 µM | This range encompasses the reported effective concentrations for p38 MAPK inhibition (10-300 nM) and allows for the exploration of both lower and potentially higher concentration effects.[1][2] |
Experimental Protocol: Initial Dose-Response Experiment
-
Cell Seeding: Plate your cells at an optimized density in a 96-well plate and allow them to adhere overnight. Ensure cells are in the logarithmic growth phase for consistent results.[4][5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[4][5]
-
Serial Dilution: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours), depending on your cell type and experimental goals.
-
Viability Assay: Perform your chosen cell viability assay (e.g., MTT, MTS, or ATP-based assay).
-
Data Analysis: Plot cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of the cell viability).[4][6]
Q2: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the cause?
An atypical dose-response curve, such as a U-shaped or biphasic curve, can be perplexing but often provides valuable information about the compound's activity.[7][8]
Possible Causes and Troubleshooting:
-
Off-Target Effects: At higher concentrations, this compound might engage with secondary targets, leading to unexpected biological responses.
-
Activation of Opposing Pathways: this compound could trigger both pro-survival and pro-apoptotic pathways, with the dominant effect being concentration-dependent.[7] For instance, at lower concentrations, the neuroprotective effects via ERK activation might dominate, while at higher concentrations, other pathways leading to cytotoxicity could be activated.
-
Compound Solubility Issues: At higher concentrations, the compound may precipitate out of the solution, leading to a decrease in the effective concentration and an anomalous curve shape. Always ensure your compound is fully dissolved in the culture medium.
Troubleshooting Workflow for Atypical Dose-Response Curves:
Caption: Troubleshooting workflow for atypical dose-response curves.
Q3: I'm observing high background in my "no-cell" control wells containing this compound. What's happening?
High background in cell-free controls suggests a direct interaction between this compound and your assay reagents.[9]
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Direct Reduction of Assay Reagent | Some compounds can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false-positive signal.[9] To test for this, set up a cell-free plate with medium and serial dilutions of this compound, then add your viability reagent and measure the signal.[9] If a signal is generated, you may need to switch to an assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures cellular ATP levels as an indicator of viability.[9] |
| Contaminated Reagents or Medium | Microbial contamination can also lead to the reduction of assay reagents.[5][10] Visually inspect your cultures and reagents for any signs of contamination. It's also good practice to use fresh, sterile reagents.[5] |
| Phenol Red Interference | The phenol red in some culture media can interfere with absorbance readings in colorimetric assays.[5] Consider using a phenol red-free medium during the assay incubation step to mitigate this.[5] |
Q4: The viability of my vehicle control (DMSO) is significantly lower than the untreated control. How can I fix this?
Solvent toxicity is a common issue in cell-based assays.[4]
Solution:
The final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% to avoid cytotoxic effects.[4][5] It is crucial to perform a vehicle toxicity test to determine the maximum tolerated concentration of your solvent for each specific cell line you are using.[4]
Experimental Protocol: Vehicle Toxicity Assay
-
Cell Seeding: Plate your cells as you would for your main experiment.
-
Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in culture medium, ranging from a concentration higher than what you plan to use down to a very low concentration (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%).
-
Treatment: Treat the cells with the different solvent concentrations. Include an untreated control.
-
Incubation and Assay: Follow the same incubation and viability assay protocol as your main experiment.
-
Analysis: Determine the highest concentration of the solvent that does not significantly impact cell viability compared to the untreated control. This will be your maximum allowable vehicle concentration for future experiments.
Q5: My results have high variability between replicates. What are the common causes and solutions?
High variability can obscure real biological effects and make data interpretation difficult.[11]
Troubleshooting High Replicate Variability:
Caption: Decision tree for troubleshooting high replicate variability.
Additional Considerations:
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and have a consistent passage number.[5] Over-confluent or high-passage-number cells can behave unpredictably.
-
Reagent Preparation: Always prepare fresh reagents when possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[5]
-
Standardize Timelines: Be meticulous about consistent incubation times for cell seeding, compound treatment, and reagent addition across all plates and experiments.[5]
Advanced Assay Selection and Mechanistic Insights
While standard viability assays are a good starting point, this compound's mechanism of action suggests that more specific assays could provide deeper insights.
Q6: Given this compound's effect on apoptosis, what other assays could I use to confirm its mechanism?
Since this compound has been shown to prevent apoptosis, directly measuring markers of apoptosis can provide strong evidence for its mechanism of action.[2]
Recommended Mechanistic Assay: Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[12]
Principle of the Assay:
The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by caspases-3 and -7.[12] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin. This product is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase-3/7 activity.[12]
Experimental Workflow: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Treat your cells with this compound at various concentrations, along with a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[13][14]
-
Add-Mix-Measure: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. The reagent lyses the cells and initiates the luminescent reaction.[12][15]
-
Incubation: Incubate at room temperature for 30 minutes to 3 hours.[14]
-
Luminescence Reading: Measure the luminescence using a plate reader. A decrease in the luminescent signal in this compound-treated cells compared to the apoptosis-induced control would indicate an inhibition of caspase-3/7 activity.
By integrating these advanced assays, you can move beyond simple viability readouts to a more nuanced understanding of how this compound functions at the molecular level in your specific cellular model.
References
- Sorbera, L. A., Leeson, P. A., & Castañer, J. (2001). CPI-1189. Drugs of the Future, 26(7), 647.
-
ATCC Animal Cell Culture Guide. On Science. [Link]
- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. (2012). American Type Culture Collection.
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]
- The rationale of dose–response curves in selecting cancer drug dosing. (2018). Cancer Reports.
-
Cell viability assay: Problems with MTT assay in the solubilization step. ResearchGate. [Link]
-
Troubleshooting T cell ELISPOT assay. U-CyTech. [Link]
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023). Methods in Molecular Biology.
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2018). Current Protocols in Chemical Biology.
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023). PubMed.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
-
CPI-1189. Bertin Bioreagent. [Link]
- Cell Viability Assays. (2013). Assay Guidance Manual.
- Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. (2025). YouTube.
Sources
- 1. CPI-1189 - Applications - CAT N°: 29187 [bertin-bioreagent.com]
- 2. Portico [access.portico.org]
- 3. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.kr]
Technical Support Center: Investigating Potential Off-Target Effects of CPI-1189
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing CPI-1189 in their experiments. CPI-1189 is recognized as a tumor necrosis factor-alpha (TNF-α) release inhibitor that exerts its effects through the intracellular inhibition of p38 mitogen-activated protein kinase (MAPK) phosphorylation.[1][2][3][4] Additionally, studies have associated its neuroprotective effects with the activation of the extracellular signal-regulated kinase (ERK) pathway.[1][5]
As with any small molecule inhibitor, understanding its selectivity is paramount for the accurate interpretation of experimental results. Off-target effects, where a compound interacts with unintended proteins, can lead to misleading data and potential toxicity.[6] This guide provides a comprehensive framework for identifying, validating, and troubleshooting potential off-target effects of CPI-1189.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of CPI-1189?
A1: CPI-1189 is primarily known to inhibit the phosphorylation of p38 MAPK, a key kinase in pro-inflammatory signaling cascades.[7] This mechanism underlies its observed anti-inflammatory and neuroprotective properties.[2][8] The compound has also been shown to promote the activation of the ERK-MAP kinase pathway, which may contribute to its neuroprotective capabilities.[9]
Q2: Why should I be concerned about off-target effects with CPI-1189?
A2: While CPI-1189 targets p38 MAPK, the potential for off-target activity exists, as is common with many kinase inhibitors.[6] Off-target binding can lead to a variety of unintended consequences, including:
-
Misinterpretation of data: An observed phenotype might be incorrectly attributed to p38 MAPK inhibition when it is, in fact, caused by an interaction with another protein.
-
Cellular toxicity: Interactions with essential cellular proteins can lead to adverse effects, such as apoptosis or necrosis.[10]
-
Activation of compensatory signaling pathways: Inhibition of one pathway can sometimes lead to the upregulation of parallel or feedback pathways, complicating the experimental outcome.[11]
Q3: My experimental results are inconsistent with p38 MAPK inhibition. What should I do?
A3: If you observe a phenotype that cannot be readily explained by the inhibition of p38 MAPK signaling, it is crucial to consider the possibility of off-target effects. This guide provides detailed protocols for investigating such phenomena, including kinome profiling and cellular thermal shift assays (CETSA), to determine if CPI-1189 is interacting with other cellular targets in your experimental system.
Q4: What is the relationship between p38 MAPK inhibition and ERK activation by CPI-1189?
A4: The interplay between the p38 MAPK and ERK signaling pathways is complex, with evidence of crosstalk between them.[11][12][13] In some cellular contexts, inhibition of p38 can lead to the activation of ERK.[14] It is also possible that CPI-1189 directly or indirectly modulates an upstream regulator of ERK. A thorough investigation using the methods outlined in this guide can help elucidate the precise mechanism in your model system.
Troubleshooting Guide: Identifying and Validating Off-Target Effects
This section provides a systematic approach to investigating potential off-target effects of CPI-1189.
Issue 1: Unexpected Phenotype Observed
You observe a cellular response that is not consistent with the known functions of p38 MAPK.
Troubleshooting Workflow:
Sources
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aminer.org [aminer.org]
- 5. Role of C-Jun N-Terminal Kinases on a Stressed Epithelium: Time for Testing Isoform Specificity | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CPI-1189. Centaur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death | Aging [aging-us.com]
- 9. CPI-1189 attenuates effects of suspected neurotoxins associated with AIDS dementia: a possible role for ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ERK and p38 MAPK activities determine sensitivity to PI3K/mTOR inhibition via regulation of MYC and YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increasing ERK phosphorylation by inhibition of p38 activity protects against cadmium-induced apoptotic cell death through ERK/Drp1/p38 signaling axis in spermatocyte-derived GC-2spd cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequential activation of p38 and ERK pathways by cGMP-dependent protein kinase leading to activation of the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The activation of p38 and apoptosis by the inhibition of Erk is antagonized by the phosphoinositide 3-kinase/Akt pathway. [vivo.weill.cornell.edu]
Technical Support Center: CPI-1189 Stability and Long-Term Storage
Welcome to the technical support center for CPI-1189. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of CPI-1189 in your experiments. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions based on a synthesis of supplier data and established principles of chemical stability.
Core Concepts: Understanding the Stability of CPI-1189
CPI-1189, with the chemical name 4-acetamido-N-tert-butylbenzamide, is a benzamide derivative.[1] The stability of this compound is primarily influenced by its molecular structure, which contains two amide functional groups. Amide bonds are generally stable, but they can be susceptible to hydrolysis under certain conditions. Furthermore, as with many organic molecules, oxidation and photodegradation are potential pathways for degradation.[2][3][4]
This guide will provide you with the best practices to mitigate these risks and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid CPI-1189?
A1: For long-term stability, solid CPI-1189 should be stored at -20°C.[5][6][7] Several suppliers indicate a shelf-life of at least 3 years when stored as a powder at this temperature.[6] It is crucial to store the compound in a tightly sealed container to protect it from moisture.[8]
Q2: How should I store solutions of CPI-1189?
A2: It is recommended to prepare solutions fresh for each experiment. If you need to store a stock solution, it can be stored at -20°C for several months.[5] However, some suppliers advise against long-term storage of solutions and recommend using them promptly after preparation.[7] If you observe any precipitation upon thawing, gently warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.[5]
Q3: What are the primary degradation pathways for CPI-1189?
A3: Based on its chemical structure, the most likely degradation pathways for CPI-1189 are hydrolysis of the amide bonds and oxidation.[2][8] Hydrolysis can be catalyzed by acidic or basic conditions, leading to the cleavage of either the acetamido or the N-tert-butylbenzamide group. Oxidation can also occur, particularly if the compound is exposed to air and light over extended periods.[3]
Q4: Is CPI-1189 sensitive to light?
Troubleshooting Guide
This section addresses common issues that may arise during the handling and storage of CPI-1189.
Issue 1: Inconsistent or Unexpected Experimental Results
Potential Cause: Degradation of CPI-1189 due to improper storage or handling.
Recommended Actions:
-
Verify Storage Conditions: Confirm that your solid CPI-1189 is stored at -20°C in a tightly sealed container. If you are using a stock solution, ensure it has been stored at -20°C and for not more than a few months.
-
Assess Purity: If you suspect degradation, it is advisable to check the purity of your compound using High-Performance Liquid Chromatography (HPLC).[10] A typical reverse-phase HPLC method with UV detection can be used to assess the presence of impurities or degradation products.
-
Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for your experiments to minimize the impact of solvent-mediated degradation.
Issue 2: Precipitation in Stock Solutions After Thawing
Potential Cause: Limited solubility of CPI-1189 in the chosen solvent at low temperatures.
Recommended Actions:
-
Gentle Warming and Sonication: As recommended by suppliers, gently warm the solution to 37°C and use an ultrasonic bath to aid in redissolving the precipitate.[5]
-
Solvent Selection: CPI-1189 is soluble in DMSO and Ethanol.[1][7] If you continue to experience precipitation, consider preparing a slightly lower concentration stock solution.
Data Presentation: Storage Conditions and Stability Summary
| Form | Recommended Storage Temperature | Reported Stability | Key Considerations |
| Solid (Powder) | -20°C | ≥ 3 years[6] | Store in a tightly sealed container, protected from light and moisture.[8] |
| Stock Solution | -20°C | Several months[5] | Prepare fresh when possible. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Protocol for Assessing the Stability of a CPI-1189 Solution
This protocol provides a framework for determining the stability of CPI-1189 in a specific experimental buffer.
Materials:
-
CPI-1189
-
Anhydrous DMSO or Ethanol
-
Experimental buffer of interest
-
HPLC system with UV detector
-
Incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve CPI-1189 in anhydrous DMSO or Ethanol to a known concentration (e.g., 10 mg/mL).
-
Prepare Working Solution: Dilute the stock solution into your experimental buffer to the final working concentration.
-
Incubation: Incubate the working solution at your experimental temperature (e.g., 37°C).
-
Time Points: Take aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples by HPLC to determine the percentage of intact CPI-1189 remaining at each time point. A decrease in the peak area corresponding to CPI-1189 over time indicates degradation.[11]
Visualizations
Diagram 1: Potential Degradation Pathways of CPI-1189
Caption: Potential degradation pathways for CPI-1189.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Experimental workflow for assessing CPI-1189 stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. benchchem.com [benchchem.com]
- 5. ichimarutrading.co.jp [ichimarutrading.co.jp]
- 6. selleck.co.jp [selleck.co.jp]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Cpi 1189 experiments
Technical Support Center: Cpi 1189
A Guide to Troubleshooting Inconsistent Experimental Results for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your research. This guide is structured to address common issues encountered during the use of this compound, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).
Understanding this compound: Mechanism of Action
This compound is a first-in-class, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] In certain B-cell malignancies, this pathway is overactive, leading to uncontrolled cancer cell growth.[3] this compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1][3] This blockade of BTK disrupts the downstream signaling cascade, including the activation of PLCγ2, AKT, and NF-κB, ultimately leading to decreased proliferation and increased apoptosis of malignant B-cells.[3]
This compound (BTK Inhibitor) Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits BTK within the B-cell receptor signaling pathway.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues that can lead to inconsistent results in experiments with this compound.
Section 1: Compound Handling and Preparation
Question: My this compound stock solution appears to have precipitated. Can I still use it?
Answer: It is not recommended to use a stock solution with visible precipitate. Precipitation indicates that the compound has come out of solution, which will lead to inaccurate final concentrations in your experiments.
-
Causality: Kinase inhibitors are often hydrophobic and can have limited solubility in aqueous solutions.[4] Improper storage or multiple freeze-thaw cycles can lead to precipitation.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your stock solution for precipitates before use.
-
Fresh Preparation: It is best practice to prepare fresh stock solutions regularly.[5] If you must store them, do so in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[5]
-
Solvent Choice: Ensure you are using a suitable solvent, such as DMSO, for the initial stock solution.[6] For cell-based assays, the final concentration of DMSO should typically be kept below 0.1% to avoid solvent-induced toxicity.[7]
-
Question: I'm observing high variability between replicate wells in my cell viability assay. What could be the cause?
Answer: High variability in replicate wells often points to issues with either compound solubility at the final concentration or inconsistent cell seeding.
-
Causality: If this compound is not fully soluble in the culture medium at the tested concentrations, it will not be uniformly distributed, leading to variable effects on the cells. Inconsistent cell numbers at the start of the experiment will also lead to different final readouts.[8]
-
Troubleshooting Steps:
-
Solubility Check: Before treating your cells, prepare the final dilution of this compound in your cell culture medium and visually inspect for any signs of precipitation. You can also centrifuge the diluted compound and check for a pellet.
-
Consistent Cell Seeding: Use a calibrated multichannel pipette for cell seeding and ensure your cells are in a single-cell suspension before plating. A cell counter should be used to ensure an accurate cell count.[8]
-
Edge Effects: Be mindful of "edge effects" in 96-well plates, where wells on the perimeter of the plate can evaporate more quickly. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or media.
-
Section 2: Cell-Based Assay Optimization
Question: The IC50 value for this compound in my cell viability assay is different from what is reported in the literature. Why?
Answer: Discrepancies in IC50 values are common and can be attributed to a variety of factors related to the specific experimental conditions.[9]
-
Causality: The IC50 value is not an absolute constant but is dependent on the experimental setup.[4] Differences in cell line, cell density, passage number, incubation time, and the specific viability assay used can all influence the calculated IC50.[8][10]
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells with a consistent and low passage number for all experiments. Prolonged passaging can lead to genetic drift and changes in drug sensitivity.[8]
-
Incubation Time: The duration of this compound treatment can significantly impact the IC50. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
-
Cell Density: The number of cells seeded per well can affect the drug-to-cell ratio and nutrient availability. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Assay Method: Different viability assays measure different cellular parameters (e.g., metabolic activity in an MTT assay, ATP content in a CellTiter-Glo assay).[11] The choice of assay can influence the results. Ensure the assay you are using is appropriate for your experimental goals.
-
| Parameter | Recommendation | Rationale |
| Cell Passage Number | < 20 passages | Minimizes genetic drift and ensures consistent phenotype.[8] |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Ensures cells are in logarithmic growth phase. |
| Incubation Time | 48 - 72 hours | Allows sufficient time for the compound to exert its effect. |
| Final DMSO Concentration | ≤ 0.1% | Avoids solvent-induced cytotoxicity.[7] |
Question: I'm not seeing the expected downstream effects of this compound on BTK signaling in my Western blot analysis.
Answer: This could be due to several factors, including suboptimal treatment time, insufficient compound concentration, or technical issues with the Western blot procedure.
-
Causality: The inhibition of signaling pathways can be a rapid and transient event. The timing of cell lysis after treatment is critical. Additionally, if the concentration of this compound is too low, it may not be sufficient to achieve complete target inhibition.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment with a fixed concentration of this compound to determine the optimal time point for observing the maximal inhibition of downstream targets (e.g., phospho-BTK, phospho-PLCγ2).[7]
-
Dose-Response Experiment: Treat cells with a range of this compound concentrations to confirm a dose-dependent inhibition of the target pathway.
-
Positive Control: Include a known BTK inhibitor as a positive control to validate your assay system.
-
Lysate Preparation: Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Section 3: Verifying On-Target vs. Off-Target Effects
Question: How can I be sure that the observed phenotype is due to the inhibition of BTK and not an off-target effect of this compound?
Answer: This is a crucial aspect of drug development research. Several experimental approaches can be used to confirm on-target activity.
-
Causality: While this compound is designed to be a selective BTK inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations.[6][12] It is important to differentiate the on-target effects from any potential off-target activities.
-
Validation Strategies:
-
Use a Structurally Different BTK Inhibitor: If another BTK inhibitor with a different chemical scaffold produces the same biological effect, it strengthens the evidence for an on-target mechanism.[6]
-
Rescue Experiment: In a cell line where BTK has been knocked down or knocked out, this compound should have a diminished or no effect. Conversely, overexpressing a mutant form of BTK that is resistant to this compound binding should "rescue" the cells from the compound's effects.
-
Downstream Pathway Analysis: Confirm that this compound treatment leads to the expected modulation of known downstream targets of BTK signaling, as shown in the pathway diagram.[6]
-
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.[5]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.[11]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and resuspend the cells to the desired density in complete culture medium.
-
Seed the cells in a 96-well plate (e.g., 5,000 cells/well in 100 µL) and incubate for 24 hours to allow for attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).[7]
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix gently to dissolve the formazan crystals.[11]
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Use a non-linear regression analysis (log(inhibitor) vs. response) to calculate the IC50 value.
-
Experimental Workflow for a Cell-Based Assay
Caption: A typical workflow for a cell-based assay with this compound.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Ibrutinib?
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- Lymphoma Hub. (2024, July 17). Ibrutinib for CLL: Mechanism of action and clinical considerations.
- Targeted Oncology. (2013, September 10). The Mechanism of Action of Ibrutinib.
- Dr. Oracle. (2025, May 16). What is the mechanism of action of Ibrutinib (Imbruvica)?.
- ResearchGate. (n.d.). Signaling pathways involved in the mechanisms of action of ibrutinib in CLL.
- Benchchem. (n.d.). Application Notes and Protocols for Ibrutinib in Combination with Venetoclax.
- ResearchGate. (n.d.). A schematic representation of BCR/BTK signaling pathway.
- ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway.
- ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram.
- Benchchem. (n.d.). Best practices for storing and handling EHT 1610.
- Benchchem. (n.d.). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
- ResearchGate. (n.d.). Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT.
- Benchchem. (n.d.). Troubleshooting inconsistent NHI-2 experimental results.
- PMC - PubMed Central. (2021, June 4). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies.
- PMC - PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
- ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- SelectScience. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges.
Sources
- 1. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Cpi 1189 Technical Support Center: A Guide to Vehicle Selection and Control
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for using Cpi 1189. The focus is on a critical, yet often underestimated, aspect of experimental design: the selection and proper use of vehicle controls. Adherence to these principles is paramount for generating reproducible, high-integrity data.
Frequently Asked Questions (FAQs)
Q1: What is a "vehicle" and why is a dedicated vehicle control group non-negotiable in my this compound experiments?
A1: A vehicle is the solvent or carrier system used to dissolve and deliver a compound, in this case, this compound, to a biological system (e.g., cell culture or an animal model).[1][2] this compound, being a small molecule, is soluble in organic solvents like DMSO and ethanol but has poor aqueous solubility.[3] Therefore, a vehicle is required for its administration.
A vehicle control group is an identical experimental group that receives the vehicle alone, administered in the same volume, concentration, and route as the this compound-treated group.[4][5] This control is essential because the vehicle itself can exert biological effects.[6][7] For example, DMSO, a common solvent, is known to induce cellular differentiation and alter gene expression.[6] Without a vehicle control, it is impossible to determine whether an observed effect is due to this compound or an artifact of the delivery agent.[8]
Q2: What are the recommended starting vehicles for this compound for in vitro and in vivo studies?
A2: The choice of vehicle is dictated by the experimental system and the required concentration of this compound. Based on its known solubility, here are the recommended starting points.[3][9][10]
| Vehicle | Primary Use | Properties & Critical Considerations | Max Recommended Final Concentration |
| DMSO (Dimethyl sulfoxide) | In Vitro (Cell Culture) | High Solubilizing Power: Excellent for creating high-concentration stock solutions.[3][10]Cellular Effects: Can be toxic and induce biological changes.[6] Always determine the toxicity threshold in your specific cell line. | ≤ 0.5% (v/v) in final culture media. |
| Ethanol | In Vitro / In Vivo | Alternative to DMSO: May be less toxic for certain cell types.[6]Biological Activity: Can have metabolic effects and stimulate proliferation in certain cell lines (e.g., MCF-7).[7] | ≤ 0.1% (v/v) in final culture media.[11] |
| PEG 400 & Propylene Glycol | In Vivo (Oral, IP, IV) | Co-solvents: Often used in combination to improve solubility for animal studies.[12]Viscosity: Formulations can be viscous; ensure this is appropriate for your chosen route of administration.[2] | Varies by route and formulation; requires pilot testing. |
| Corn Oil / Sesame Oil | In Vivo (Oral, IP, SC) | For Lipophilic Compounds: Suitable for compounds that are difficult to dissolve in aqueous-based systems.[12]Not for IV use. | N/A (Used as the primary vehicle). |
Q3: My this compound stock solution is stored in DMSO at -20°C. How can I ensure its stability and activity are maintained?
A3: While this compound powder is stable for years at -20°C, stability in a solvent is different.[9] DMSO is hygroscopic, meaning it absorbs water from the air. Over time, and with repeated freeze-thaw cycles, water accumulation can cause your compound to precipitate out of solution, leading to an inaccurate concentration.
Best Practices for Stock Solutions:
-
Aliquot: After initial solubilization, create small, single-use aliquots to minimize freeze-thaw cycles.
-
Use Anhydrous DMSO: Start with a fresh, high-purity, anhydrous grade of DMSO.
-
Periodic Quality Control: If a stock has been stored for an extended period (>6 months), it is good practice to verify its activity with a positive control assay alongside a freshly prepared solution.
Troubleshooting Guide: Diagnosing and Mitigating Vehicle Effects
Scenario 1: I am observing high levels of cell death in my in vitro experiment, including my vehicle-only control wells.
This is a classic sign of vehicle-induced cytotoxicity. The cause must be pinpointed and eliminated to ensure your results are valid.
Step-by-Step Protocol for Diagnosing Vehicle Toxicity:
-
Confirm Final Concentration: Meticulously recalculate the dilution series from your stock solution to the final well. A simple calculation error is a common source of this issue.
-
Perform a Vehicle-Only Dose-Response Assay: This is a critical validation step.
-
Plate your cells as you would for a normal experiment.
-
Treat wells with a range of your vehicle's concentrations, from 0% up to and exceeding your current experimental concentration (e.g., for DMSO: 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
-
Incubate for the same duration as your experiment.
-
Measure cell viability using a reliable method (e.g., CellTiter-Glo®, MTT, or trypan blue exclusion).
-
-
Analyze the Data: Determine the highest concentration of the vehicle that does not cause a significant decrease in cell viability. This is your maximum allowable vehicle concentration.
-
Remediate: If your current experimental concentration is toxic, you must either lower the vehicle concentration (by adjusting your this compound stock concentration) or switch to a less toxic vehicle, such as ethanol, and repeat the toxicity test.[6]
Workflow for Troubleshooting In Vitro Vehicle Toxicity
Caption: A systematic workflow for identifying and resolving vehicle-induced cytotoxicity.
Scenario 2: My in vivo data shows high variability, and I suspect poor bioavailability of this compound.
Inconsistent results between animals are often due to problems with the formulation—the final mixture prepared for dosing.[2] A poorly designed vehicle can lead to the compound precipitating out of solution before or after administration, meaning each animal receives a different effective dose.
Decision Framework for Optimizing In Vivo Formulations:
-
Define Administration Route: The intended route (e.g., intravenous, intraperitoneal, oral) is the primary factor determining vehicle choice.[13] IV formulations must be solutions free of particulates, whereas oral or IP routes can sometimes use suspensions.[2]
-
Assess Solubility: Determine the solubility of this compound in several biocompatible vehicles. Start with simple systems (e.g., saline) and move to more complex co-solvent systems (e.g., Saline/PEG 400/DMSO) if needed.
-
Check for Precipitation: After preparing a test formulation, let it sit at room temperature for the expected duration of your dosing procedure. Visually inspect for any cloudiness or precipitate. For a more rigorous check, centrifuge a sample and look for a pellet.
-
Consider a Suspension: If this compound cannot be fully solubilized at the required concentration, a homogenous suspension may be an alternative for non-IV routes. This requires a suspending agent (e.g., carboxymethylcellulose) and must be vigorously mixed before each animal is dosed.
-
Run a Pilot Pharmacokinetic (PK) Study: The most definitive way to assess your formulation is to dose a small cohort of animals and collect blood samples over time to measure the plasma concentration of this compound. A good formulation will result in consistent and dose-proportional exposure across animals.
Logical Flow for In Vivo Vehicle Selection
Caption: A decision-making diagram for developing a suitable in vivo formulation.
References
-
What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate.[Link]
-
CPI-1189. CD Biosynsis.[Link]
-
CPI-1189 (SIW-S3561-10mg). Hölzel-Diagnostika.[Link]
-
The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed.[Link]
-
The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. PubMed.[Link]
-
Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Taylor & Francis Online.[Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central.[Link]
-
Practical Aspects of Experimental Design in Animal Research. ILAR Journal, Oxford Academic.[Link]
-
Vehicle treated animals: Significance and symbolism. Wisdom Library.[Link]
-
Controlling your High Content Assays. Araceli Biosciences.[Link]
-
Route of Administration. Sygnature Discovery.[Link]
-
I don't understand what the vehicle control is for. Reddit.[Link]
-
A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate.[Link]
-
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed.[Link]
-
CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Aging-US.[Link]
Sources
- 1. Vehicle treated animals: Significance and symbolism [wisdomlib.org]
- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 6. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. CPI-1189 (SIW-S3561-10mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 10. CPI-1189 - CD Biosynsis [biosynsis.com]
- 11. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Improving the Bioavailability of Cpi 1189 in Animal Studies
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the oral bioavailability of Cpi 1189 in preclinical animal studies. As a Senior Application Scientist, this document synthesizes established principles of drug delivery with practical, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?
A1: Low and variable oral bioavailability is a common hurdle for many new chemical entities. For this compound, a benzamide derivative, several factors could be at play:
-
Poor Aqueous Solubility: The most frequent cause for low oral absorption is limited solubility in the gastrointestinal (GI) fluids. If the compound does not dissolve, it cannot be absorbed.[1][2]
-
pH-Dependent Solubility: The solubility of this compound may be dependent on the pH of its environment. It might dissolve in the acidic stomach but precipitate in the more neutral pH of the small intestine, where the majority of drug absorption occurs.
-
First-Pass Metabolism: After absorption from the gut, this compound may be extensively metabolized by enzymes in the intestinal wall and liver before it reaches systemic circulation, significantly reducing the amount of active drug.[1]
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal lining, which actively pump the drug back into the GI lumen, thereby limiting its net absorption.
-
Formulation Instability: The formulation used to deliver this compound may not be stable in the GI tract, leading to premature degradation or release of the drug.[3]
Q2: What are the initial steps we should take to investigate the cause of poor bioavailability for this compound?
A2: A systematic approach is crucial. We recommend the following initial characterization:
-
Determine Physicochemical Properties:
-
Aqueous Solubility: Measure the solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the GI tract.
-
LogP/LogD: Determine the lipophilicity of the compound. While a certain degree of lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor aqueous solubility.[1]
-
Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
-
-
In Vitro Dissolution Studies: Test the dissolution rate of your current formulation in simulated gastric and intestinal fluids. This will help identify if slow dissolution is a limiting factor.[3]
-
Preliminary In Vivo Screening: If not already done, a simple pilot pharmacokinetic (PK) study comparing oral and intravenous (IV) administration in a small group of animals will determine the absolute bioavailability and give insights into the extent of first-pass metabolism.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A3: Several well-established strategies can significantly improve the oral bioavailability of poorly soluble drugs.[2][4] These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[2] This can be achieved through micronization or nanosizing techniques.[2][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution.[6][7]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can improve absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[6][7]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.[6][8]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and other solubilizing agents into the formulation can enhance the solubility of this compound in the GI tract.[9][10][11]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
This is a common and frustrating issue. The following guide provides a structured approach to troubleshooting and optimization.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Poor Formulation Stability | Formulation Characterization: Conduct in vitro stability studies of your formulation in simulated gastric and intestinal fluids. For nanoformulations, ensure there is no significant particle aggregation or drug leakage under these conditions.[3] |
| Inefficient Drug Release | In Vitro Dissolution Testing: Perform dissolution studies under different pH conditions to mimic the GI tract. For solid dispersions, ensure the polymer is appropriate for the desired release profile. For SEDDS, confirm spontaneous emulsification and droplet size upon dilution.[3] |
| High First-Pass Metabolism | Co-administration with Inhibitors: In preclinical studies, consider co-administering your this compound formulation with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) to assess the impact of first-pass metabolism. This is a diagnostic tool and not a therapeutic strategy. |
| P-gp Efflux | Co-administration with P-gp Inhibitors: Similar to the above, co-administering a known P-gp inhibitor can help determine if efflux is a significant barrier to absorption. |
| Poor Intrinsic Permeability | Permeation Enhancers: If permeability is found to be low, consider the inclusion of permeation enhancers in your formulation, though this should be done with caution due to potential toxicity.[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To enhance the solubility and dissolution rate of this compound by converting it from a crystalline to an amorphous state within a polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve this compound and PVP/VA 64 (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable solvent system, such as a 1:1 mixture of DCM and methanol. Ensure complete dissolution.
-
Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator at 40°C.
-
Drying: Transfer the resulting solid film to a vacuum oven and dry at 40°C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of crystalline this compound.
-
Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the dispersion.
-
In Vitro Dissolution Testing: To compare the dissolution profile of the ASD to that of the unformulated this compound.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control.
Animals: Male Sprague-Dawley rats (200-250 g).
Formulation Administration:
-
Control Group: Administer unformulated this compound suspended in a 0.5% carboxymethylcellulose (CMC) solution via oral gavage at a dose of 20 mg/kg.[12]
-
Test Group: Administer the this compound formulation (e.g., the ASD reconstituted in water) via oral gavage at a dose equivalent to 20 mg/kg of this compound.[12]
-
IV Group (for absolute bioavailability): Administer this compound dissolved in a suitable vehicle (e.g., a solution containing DMSO, PEG400, and saline) via tail vein injection at a dose of 1-2 mg/kg.
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis:
-
Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing this compound using a validated LC-MS/MS method.
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Determine the relative bioavailability of the test formulation compared to the control and the absolute bioavailability by comparing the oral and IV data.
Visualizations
Workflow for Enhancing and Evaluating Oral Bioavailability
Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.
Simplified Signaling Pathway of this compound
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs | MDPI [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. caymanchem.com [caymanchem.com]
Addressing batch-to-batch variability of Cpi 1189
A Guide to Addressing and Mitigating Batch-to-Batch Variability in Experimental Settings
Welcome to the technical support resource for Cpi 1189. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and practical solutions for the common challenge of batch-to-batch variability. As a Senior Application Scientist, my goal is to equip you with the knowledge and protocols necessary to ensure the consistency and reproducibility of your experimental results.
Introduction: The Challenge of Consistency
This guide provides a structured approach to identifying, characterizing, and controlling for such variability, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name 4-(acetylamino)-N-(1,1-dimethylethyl)-benzamide, is a synthetic, cell-permeable compound.[1] Its principal mechanism is the inhibition of the p38 MAP kinase signaling pathway.[3] Specifically, it has been shown to inhibit the phosphorylation of p38 MAPK in primary rat astrocytes stimulated with IL-1β, with effective concentrations in the nanomolar range.[1][2] This activity underlies its observed neuroprotective and anti-inflammatory effects in various models, including reducing TNF-α-induced apoptosis.[3][5]
Q2: What are the primary sources of batch-to-batch variability in a synthetic compound like this compound?
Batch-to-batch variability in synthetic small molecules can arise from several factors throughout the manufacturing process.[6] These include:
-
Purity of Starting Materials: The quality of the initial reagents can influence the final product's purity.
-
Synthesis Conditions: Minor deviations in reaction parameters such as temperature, pressure, or reaction time can alter the impurity profile.[6]
-
Purification Methods: Inconsistencies in purification techniques (e.g., column chromatography, recrystallization) can lead to different levels and types of residual impurities.[6][7]
-
Residual Solvents and Metals: Solvents used during synthesis or catalysts may not be completely removed, leading to contamination.[8]
-
Compound Stability and Storage: this compound is stable for at least four years when stored at -20°C.[1] Improper storage or handling, such as exposure to moisture or repeated freeze-thaw cycles, can lead to degradation.
Q3: How can batch-to-batch variability of this compound impact my experimental results?
The consequences of using an uncharacterized or inconsistent batch of this compound can be significant:
-
Inconsistent Biological Potency: Variations in purity can lead to fluctuating IC50 values in your assays. An impurity that also inhibits the target enzyme can make a batch appear more potent, while an inactive impurity can reduce its apparent potency.[9][10]
-
Altered Pharmacokinetics/Pharmacodynamics: In vivo, impurities can alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Off-Target Effects and Toxicity: Unidentified impurities may have their own biological activities, leading to unexpected phenotypes or cellular toxicity that can be mistakenly attributed to this compound.[11]
-
Lack of Reproducibility: The inability to reproduce key findings is a major consequence, undermining the validity of the research.[12]
Q4: What are the recommended storage and handling procedures for this compound?
To ensure the long-term integrity of this compound, please adhere to the following guidelines:
-
Storage: Store the solid compound at -20°C.[1] This ensures stability for multiple years.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO or Ethanol (e.g., 20 mg/mL).[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or -80°C.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.[11] Do not store dilute aqueous solutions for extended periods.
-
Solubility: Be mindful of the compound's solubility limits. Visual inspection for precipitates in your stock and working solutions is crucial before use.[1][11]
Troubleshooting Guide: Experimental Inconsistency
This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and resolution.
Issue 1: I'm observing a significant shift in the IC50 value of this compound in my p38 MAPK inhibition assay compared to previous experiments.
Potential Causes Rooted in Variability:
-
Difference in Purity: The new batch may have a lower percentage of the active compound compared to the previous one.
-
Presence of a Potent Impurity: The new batch could contain an impurity that is a more potent inhibitor of p38 MAPK, leading to a lower apparent IC50.[9]
-
Presence of an Antagonistic Impurity: An impurity might interfere with the binding of this compound to its target.
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
Recommended Actions & Protocols:
-
Rule Out Systemic Experimental Error: Before assessing the compound, verify your experimental system.
-
Cell-Based Assays: Ensure you are using cells within a consistent and low passage number range. Confirm consistent cell seeding density.[11]
-
Reagents: Use fresh lysis buffers, substrates, and other critical reagents.
-
Controls: Confirm that your positive and negative controls are behaving as expected.[13]
-
-
Qualify the New Batch: This is the most critical step. Never assume a new batch is identical to the last. Perform a systematic qualification process.
[14] * Data Analysis: Compare the retention time of the main peak in the new batch to the reference standard. The purity is calculated by the area of the main peak as a percentage of the total area of all peaks in the chromatogram. A purity level of >98% is generally recommended for cell-based assays. 3. LC-MS Analysis:
- Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
- Data Analysis: Confirm that the mass-to-charge ratio (m/z) of the major peak corresponds to the expected molecular weight of this compound (234.3 g/mol ). [1][14]This confirms the identity of the compound.
Issue 2: I'm observing unexpected cell toxicity at concentrations that were previously non-toxic.
Potential Causes Rooted in Variability:
-
Presence of a Toxic Impurity: The synthesis process may have generated a cytotoxic byproduct that was not present in previous batches.
-
Residual Solvents: High levels of a solvent like DMSO or a residual synthesis solvent could be causing cell death.
-
Compound Degradation: A degradation product could be more toxic than the parent compound.
Recommended Actions & Protocols:
-
Verify Solvent Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across experiments and below the toxic threshold for your cell line (typically <0.5%). [11]2. Perform Cytotoxicity Assay:
-
Run a standard cell viability assay (e.g., MTT, CellTiter-Glo) with the new batch of this compound.
-
Compare the dose-response curve to one generated with a previously validated, non-toxic batch. A leftward shift in the toxicity curve for the new batch strongly suggests the presence of a cytotoxic impurity.
-
-
Review Analytical Data:
-
Re-examine the HPLC chromatogram for the new batch. Are there significant impurity peaks that were not present before?
-
If available, use techniques like LC-MS/MS to get structural information on the impurities to assess their potential for toxicity. [14]
-
Data Summary & Visualization
Key Properties of this compound
| Property | Value | Source |
| Formal Name | 4-(acetylamino)-N-(1,1-dimethylethyl)-benzamide | [1] |
| CAS Number | 183619-38-7 | [1][15] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Formula Weight | 234.3 g/mol | [1] |
| Purity (Typical) | ≥98% | [1][15] |
| Solubility | DMSO: 20 mg/mL, Ethanol: 20 mg/mL | [1] |
| Storage | -20°C (Solid) | [1] |
This compound Mechanism of Action
Final Recommendations
The principle of "trust but verify" is paramount when working with small molecule inhibitors. Implementing a routine, standardized quality control check on every new batch of this compound is the most effective strategy to ensure long-term experimental consistency. By combining analytical chemistry with a functional biological assay, you can create a robust dataset for each batch, allowing you to confidently proceed with your research and generate reliable, reproducible data.
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Vaidyanathan, J. B., & Sinko, P. J. (2015). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Pharmaceutical Research, 32(1), 280–291. [Link]
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NIH. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Wang, W., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Aging, 13(5), 6712–6723. [Link]
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Validation & Comparative
Navigating the Neuroinflammatory Landscape: A Comparative Guide to CPI-1189 and Other TNF-alpha Inhibitors
For researchers and drug development professionals navigating the complex terrain of neuroinflammatory therapeutics, the targeting of Tumor Necrosis Factor-alpha (TNF-alpha) remains a pivotal strategy. This guide provides an in-depth, objective comparison of CPI-1189 against other TNF-alpha inhibitors, supported by experimental data and a detailed examination of their underlying mechanisms. Our goal is to equip you with the technical insights necessary to make informed decisions in your research and development endeavors.
The Central Role of TNF-alpha in Neuroinflammation
Tumor Necrosis Factor-alpha is a pleiotropic cytokine that plays a dual role in the central nervous system (CNS). While it is essential for normal immune surveillance and synaptic plasticity, its dysregulation is a key driver of pathological neuroinflammation in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] TNF-alpha exerts its effects by binding to two distinct receptors, TNFR1 and TNFR2, initiating downstream signaling cascades that can lead to either apoptosis and inflammation or cell survival and tissue repair.[1][2] The soluble form of TNF-alpha (sTNF-alpha) is predominantly pro-inflammatory, primarily signaling through TNFR1. In contrast, the transmembrane form (tmTNF-alpha) can signal through both receptors and is also involved in protective immune responses.[3][4] This dichotomy is a critical consideration in the development of TNF-alpha-targeting therapies for neuroinflammation.
A Comparative Analysis of TNF-alpha Inhibition Strategies
The therapeutic landscape of TNF-alpha inhibition is diverse, with strategies ranging from monoclonal antibodies and fusion proteins to small molecules. A key differentiator among these inhibitors is their selectivity for the different forms of TNF-alpha and their ability to penetrate the blood-brain barrier (BBB), a formidable obstacle for biologic drugs.
Established Biologic TNF-alpha Inhibitors: A Peripheral Approach
The first generation of TNF-alpha inhibitors, including infliximab, adalimumab, and etanercept, have been highly successful in treating peripheral autoimmune diseases.[5][6] However, their application in neuroinflammatory conditions is significantly limited by their poor BBB penetration.[7]
-
Infliximab: A chimeric monoclonal antibody that binds to both soluble and transmembrane forms of TNF-alpha.[8][9][10][11]
-
Adalimumab: A fully human monoclonal antibody that also neutralizes both soluble and transmembrane TNF-alpha.[12][13][14][15][16]
-
Etanercept: A fusion protein consisting of the extracellular domain of the human TNFR2 linked to the Fc portion of human IgG1. It acts as a decoy receptor, binding to both TNF-alpha and lymphotoxin-alpha.[4][17][18][19][20]
These biologics primarily exert their effects in the periphery. While they can have indirect effects on the CNS by reducing systemic inflammation, their direct impact on brain-resident inflammatory processes is minimal.
Next-Generation TNF-alpha Inhibitors: Targeting the CNS
Recognizing the limitations of peripheral TNF-alpha inhibition for neurological disorders, a new generation of inhibitors is being developed with a focus on brain penetrance and selective targeting of the pro-inflammatory actions of TNF-alpha.
XPro1595 is a pegylated, dominant-negative TNF-alpha protein biologic that selectively targets and neutralizes soluble TNF-alpha.[3][4][7][13][17] This selectivity is a key advantage, as it leaves the potentially neuroprotective signaling of transmembrane TNF-alpha intact.[3][4]
Mechanism of Action: XPro1595 forms inactive heterotrimers with native sTNF-alpha, preventing it from binding to and activating TNFR1.[13] This targeted approach aims to quell the pro-inflammatory cascade driven by sTNF-alpha without the broader immunosuppressive effects of non-selective inhibitors.[3] Importantly, preclinical studies have shown that XPro1595 can cross the BBB.[4][13]
CPI-1189 represents a distinct approach to mitigating the detrimental effects of TNF-alpha in the CNS. It is a small molecule with neuroprotective and anti-inflammatory properties.[2][8][9][21][22][23]
Mechanism of Action: Unlike biologic inhibitors that directly bind to TNF-alpha, CPI-1189 appears to act intracellularly to modulate the downstream signaling pathways activated by this cytokine.[2][8][11][21][22] Experimental data suggests that CPI-1189 inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key component of the inflammatory cascade triggered by both TNF-alpha and Interleukin-1 beta (IL-1β).[2][8] By targeting this intracellular signaling node, CPI-1189 can prevent TNF-alpha-induced apoptosis and neurotoxicity.[8][9][23] Its nature as a small molecule inherently offers a potential advantage in crossing the blood-brain barrier.
Comparative Performance and Experimental Data
A direct head-to-head clinical comparison of CPI-1189 with other TNF-alpha inhibitors in a neuroinflammatory context is not available in the current literature. However, a comparative analysis can be constructed from existing preclinical and clinical data.
| Feature | Infliximab / Adalimumab | Etanercept | XPro1595 | CPI-1189 |
| Drug Class | Monoclonal Antibody | Fusion Protein | Dominant-Negative Protein | Small Molecule |
| Target | Soluble & Transmembrane TNF-α | Soluble TNF-α & Lymphotoxin-α | Soluble TNF-α | Intracellular p38 MAPK |
| BBB Penetration | Poor | Poor | Yes | Likely (as a small molecule) |
| Selectivity | Non-selective | Non-selective | Selective for sTNF-α | Acts on a downstream pathway |
| Reported Efficacy | Reduces peripheral inflammation | Reduces peripheral inflammation | Reduces neuroinflammation, improves synaptic function in preclinical models.[3][13][17] | Prevents TNF-α-induced apoptosis and cognitive deficits in preclinical models.[2][8][9][23] |
Signaling Pathways and Experimental Workflows
TNF-alpha Signaling Pathway and Inhibitor Mechanisms
The following diagram illustrates the TNF-alpha signaling pathway and the points of intervention for different classes of inhibitors.
Caption: TNF-alpha signaling and points of therapeutic intervention.
Experimental Workflow for Evaluating TNF-alpha Inhibitors
A robust evaluation of TNF-alpha inhibitors requires a multi-tiered approach, from in vitro cell-based assays to in vivo animal models of neuroinflammation.
Caption: A typical experimental workflow for assessing TNF-alpha inhibitors.
Detailed Experimental Protocols
In Vitro Assay for TNF-alpha Inhibition in Microglial Cells
This protocol describes a method to assess the ability of a test compound to inhibit the production of TNF-alpha in lipopolysaccharide (LPS)-stimulated microglial cells.
1. Cell Culture:
- Culture murine or human microglial cells (e.g., BV-2 or primary microglia) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Treatment:
- Pre-treat the cells with various concentrations of the test inhibitor (e.g., CPI-1189) or a known TNF-alpha inhibitor (e.g., etanercept) for 1 hour.
- Stimulate the cells with LPS (100 ng/mL) for 4-6 hours to induce TNF-alpha production. Include a vehicle control and an LPS-only control.
3. Measurement of TNF-alpha:
- Collect the cell culture supernatant.
- Quantify the concentration of TNF-alpha in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[14][19][24]
4. Data Analysis:
- Calculate the percentage inhibition of TNF-alpha production for each concentration of the test inhibitor compared to the LPS-only control.
- Determine the IC50 value of the inhibitor.
In Vivo Assessment in a Rat Model of TNF-alpha-Induced Cognitive Deficits
This protocol is based on studies evaluating the in vivo efficacy of CPI-1189.[8]
1. Animal Model:
- Use adult male Sprague-Dawley rats.
- Surgically implant bilateral cannulas into the lateral ventricles for intracerebroventricular (i.c.v.) infusions.
2. Treatment Regimen:
- Administer chronic i.c.v. infusions of TNF-alpha (e.g., 50 ng/µl) for 7 days to induce a model of AIDS dementia.
- Concurrently, treat a cohort of animals with the test inhibitor (e.g., CPI-1189, 20 mg/kg, twice daily, orally). Include a vehicle-treated control group.
3. Behavioral Testing:
- On day 8, assess learning and memory using the Morris Water Maze test.[2] Record the latency to find the hidden platform over several trials.
4. Histological and Molecular Analysis:
- Following behavioral testing, sacrifice the animals and perfuse the brains.
- Collect brain tissue for analysis.
- Perform TUNEL staining to assess apoptosis.
- Conduct immunohistochemistry for glial fibrillary acidic protein (GFAP) to evaluate astrogliosis.[2][8]
Conclusion and Future Directions
The landscape of TNF-alpha inhibition for neuroinflammatory diseases is evolving. While established biologics have demonstrated the therapeutic potential of targeting this cytokine, their utility in the CNS is hampered by the blood-brain barrier. Newer agents like the brain-penetrant, selective sTNF-alpha inhibitor XPro1595, and the intracellular signaling modulator CPI-1189, offer promising alternative strategies.
CPI-1189, with its distinct intracellular mechanism of action targeting p38 MAPK, presents an intriguing approach that may offer a different therapeutic window and side-effect profile compared to direct TNF-alpha binders. Its potential to be orally bioavailable and cross the BBB makes it a compelling candidate for further investigation in chronic neuroinflammatory conditions.
Future research should focus on direct comparative studies of these next-generation inhibitors in relevant animal models of neurodegeneration. Furthermore, the development of reliable biomarkers to identify patient populations most likely to respond to specific TNF-alpha inhibition strategies will be crucial for the successful clinical translation of these promising therapies.
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A Tale of Two Pathways: A Comparative Analysis of Resomelagon (AP1189) and Cpi 1189 in Inflammatory Disease Modulation
For researchers, scientists, and drug development professionals, the quest for effective anti-inflammatory therapeutics often leads to the exploration of diverse molecular pathways. This guide provides an in-depth, objective comparison of two such investigational compounds: Resomelagon (AP1189), a melanocortin receptor agonist, and Cpi 1189, a tumor necrosis factor-alpha (TNF-α) and p38 MAP kinase signaling inhibitor. While both agents exhibit anti-inflammatory properties, they achieve these effects through distinct mechanisms of action, offering different therapeutic strategies for a range of inflammatory conditions.
Introduction: Divergent Approaches to Inflammation Control
Inflammation is a complex biological response essential for host defense but can become detrimental when dysregulated, leading to chronic inflammatory and autoimmune diseases. Pharmaceutical intervention aims to modulate specific components of the inflammatory cascade to restore homeostasis.
Resomelagon (AP1189) emerges from the field of melanocortin system modulation. It is a potent, orally active, and biased agonist of the melanocortin receptors MC1 and MC3.[1][2] These receptors are key players in regulating immune responses and promoting the resolution of inflammation.[3][4] By activating these receptors, Resomelagon aims to mimic the body's natural anti-inflammatory and pro-resolving pathways.[1][2]
In contrast, This compound takes a more direct approach by targeting pro-inflammatory cytokines and their downstream signaling. It is characterized as a TNF-α inhibitor and also demonstrates potent inhibition of interleukin-1β (IL-1β) induced p38 mitogen-activated protein kinase (MAPK) phosphorylation.[5][6] TNF-α is a pivotal cytokine in the inflammatory response, and its inhibition is a clinically validated strategy for treating various autoimmune diseases. The p38 MAPK pathway is a central signaling node that regulates the production of multiple inflammatory mediators.[5]
This guide will dissect the pharmacological profiles, preclinical efficacy, and clinical findings for both compounds, providing the necessary data and experimental context for a thorough comparative evaluation.
Mechanism of Action: A Fork in the Road
The fundamental difference between Resomelagon and this compound lies in their molecular targets and the signaling cascades they influence.
Resomelagon (AP1189): Activating Pro-Resolving Pathways
Resomelagon's mechanism centers on the activation of melanocortin receptors MC1 and MC3, which are G-protein coupled receptors expressed on various immune cells, including macrophages.[1] Unlike broad immunosuppressants, melanocortin agonists are thought to promote the resolution of inflammation, a process that involves clearing inflammatory debris and restoring tissue function.
Upon binding to MC1 and MC3 receptors, Resomelagon triggers a biased signaling cascade that favors the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and intracellular calcium mobilization, rather than the canonical cyclic AMP (cAMP) pathway.[2][7] This biased agonism is believed to be crucial for its anti-inflammatory and pro-resolving effects.[1]
Figure 1: Signaling pathway of Resomelagon (AP1189).
This compound: Inhibiting Pro-Inflammatory Signaling
This compound operates by inhibiting key drivers of the inflammatory response. Its primary described mechanism is the inhibition of TNF-α, a potent pro-inflammatory cytokine.[6] Additionally, it has been shown to be a powerful inhibitor of p38 MAPK phosphorylation induced by IL-1β.[5]
The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the downstream activation of transcription factors that drive the expression of other pro-inflammatory genes.[8] By inhibiting p38 MAPK phosphorylation, this compound can effectively dampen this inflammatory amplification loop.[5]
Figure 2: Signaling pathway of this compound.
Preclinical Efficacy: A Tale of Different Models
The distinct mechanisms of action of Resomelagon and this compound have led to their evaluation in different preclinical models of inflammatory disease.
Resomelagon (AP1189) in Models of Arthritis
Resomelagon has demonstrated significant anti-inflammatory and pro-resolving effects in animal models of acute inflammation and arthritis.[2][7] In a murine model of arthritis, oral administration of Resomelagon (25-50 mg/kg daily for 8 days) resulted in a notable reduction in all signs of arthritis, including clinical score, paw swelling, the proportion of affected paws, and the severity of inflammation.[2] The compound also inhibited neutrophil and monocyte infiltration in a dose-dependent manner.[2]
Table 1: Preclinical Efficacy of Resomelagon (AP1189) in a Murine Arthritis Model
| Parameter | Effect of Resomelagon (25-50 mg/kg) | Citation |
| Clinical Score | -42% | [2] |
| Paw Swelling | -87% | [2] |
| Proportion of Animals with All Four Paws Affected | -50% | [2] |
| Severity of Inflammation | -70% | [2] |
This compound in Models of Neuroinflammation
This compound has been primarily investigated for its neuroprotective and anti-inflammatory effects in the central nervous system, particularly in models relevant to AIDS dementia complex.[6][9] In a rat model where TNF-α was chronically infused into the brain, co-administration of this compound (20 mg/kg b.i.d. p.o.) significantly prevented TNF-α-induced weight loss, learning and memory impairment, ventricular enlargement, and apoptosis.[9] It also demonstrated the ability to increase blood-brain barrier integrity at the infusion site.[9] In vitro, this compound at concentrations of 10 nM or less inhibited IL-1β-induced p38 MAPK phosphorylation in primary rat astrocytes by 70%.[5]
Clinical Trial Insights: Translating Preclinical Findings to Humans
Both Resomelagon and this compound have progressed to clinical evaluation, providing valuable data on their safety and efficacy in human populations.
Resomelagon (AP1189) in Rheumatoid Arthritis
Resomelagon has been investigated in Phase 2 clinical trials for the treatment of rheumatoid arthritis (RA). In the Phase 2a BEGIN study, 100 mg of Resomelagon in combination with methotrexate (MTX) showed a statistically significant improvement in the ACR20 response (60.6% vs 33.3% for placebo) and a greater decrease in the mean Clinical Disease Activity Index (CDAI) score after 4 weeks in newly diagnosed, MTX-naïve RA patients with high disease activity.[4]
The subsequent Phase 2b EXPAND trial in a similar patient population did not meet its primary endpoint of a significant improvement in ACR20 response over placebo at 12 weeks (54.7% for Resomelagon vs. 55.7% for placebo).[10] However, a post-hoc analysis of a subgroup of newly diagnosed patients with high disease activity and elevated hsCRP revealed a promising treatment response, with 82% of patients treated with Resomelagon and MTX achieving an ACR20 response compared to 52% in the placebo plus MTX group.[1][3] Resomelagon was generally well-tolerated in these studies.[1]
Table 2: Key Clinical Trial Results for Resomelagon (AP1189) in Rheumatoid Arthritis
| Trial | Patient Population | Primary Endpoint | Result | Citation |
| Phase 2a (BEGIN) | MTX-naïve, high disease activity RA | Change in CDAI score at 4 weeks | Significant reduction with 100mg Resomelagon vs. placebo | [4] |
| Phase 2b (EXPAND) | MTX-naïve, high disease activity RA | ACR20 response at 12 weeks | Not met in the overall population | [10] |
| Phase 2b (EXPAND) - Post-hoc analysis | Newly diagnosed, high disease activity RA with elevated hsCRP | ACR20 response at 12 weeks | 82% with Resomelagon + MTX vs. 52% with placebo + MTX | [1][3] |
This compound in HIV-Associated Cognitive-Motor Impairment
Experimental Protocols
For researchers looking to investigate similar compounds or pathways, the following are generalized protocols for key assays mentioned in this guide.
Protocol 1: In Vitro ERK1/2 Phosphorylation Assay
This protocol outlines the steps to measure agonist-induced ERK1/2 phosphorylation via Western blotting.[12][13]
Materials:
-
HEK293 cells expressing the receptor of interest
-
Cell culture reagents
-
Agonist (e.g., Resomelagon)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to stimulation.
-
Treat cells with the agonist at various concentrations for a predetermined time (e.g., 8 minutes for Resomelagon).[2]
-
Aspirate the media and lyse the cells on ice with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.
Figure 3: Workflow for ERK1/2 Phosphorylation Assay.
Protocol 2: In Vitro p38 MAPK Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of a compound on cytokine-induced p38 MAPK phosphorylation.[14][15]
Materials:
-
Primary astrocytes or a relevant cell line
-
Cell culture reagents
-
Inhibitor (e.g., this compound)
-
Stimulant (e.g., IL-1β)
-
Lysis buffer
-
Western blotting reagents as described in Protocol 1
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with the inhibitor at various concentrations for a specified time.
-
Stimulate the cells with the cytokine (e.g., IL-1β) for a predetermined duration.
-
Lyse the cells and quantify protein concentration.
-
Perform Western blotting as described in Protocol 1, using primary antibodies against phospho-p38 MAPK and total-p38 MAPK for detection and normalization.
Conclusion: Choosing the Right Tool for the Job
Resomelagon (AP1189) and this compound represent two distinct and compelling strategies for the management of inflammatory diseases. Resomelagon, with its unique biased agonism of melanocortin receptors, offers a pro-resolving approach that may be particularly beneficial in the early stages of inflammatory diseases like rheumatoid arthritis, as suggested by post-hoc clinical trial analyses.[1][3] Its mechanism holds the promise of restoring immune balance rather than simply suppressing the immune response.
This compound, by targeting the well-validated TNF-α and p38 MAPK pathways, provides a direct anti-inflammatory effect that has shown potential in neuroinflammatory conditions.[5][6] While its clinical development journey has been less clear, the preclinical data underscores its potential in diseases where these pathways are major drivers.
For drug development professionals, the choice between a pro-resolving and a direct anti-inflammatory approach will depend on the specific disease pathophysiology, the stage of the disease, and the desired therapeutic outcome. This comparative guide provides a foundational understanding of these two compounds, their mechanisms, and the experimental frameworks used to evaluate them, thereby informing future research and development in the field of inflammation.
References
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Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial. ACR Meeting Abstracts. Available at: [Link]
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SynAct's study of rheumatoid arthritis therapy fails to meet endpoint. Clinical Trials Arena. (2023-09-05). Available at: [Link]
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A randomized clinical trial of CPI-1189 for HIV-associated cognitive-motor impairment. PubMed. Available at: [Link]
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SynAct Pharma presents positive clinical data on resomelagon (AP1189) supporting development for the treatment of RA at ACR Convergence. MFN.se. (2024-11-14). Available at: [Link]
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Safety and Effectiveness of Giving CPI-1189 to HIV-Infected Patients With AIDS Dementia. DecenTrialz. Available at: [Link]
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The BEGIN Study: A Double-blind, Multi-center, Two-part, Randomized, Placebo-controlled Study of the Safety, Tolerability, and Efficacy of 4 Weeks of Treatment with AP1189 in Early Rheumatoid Arthritis (RA) Patients with Active Joint Disease. ACR abstract. Available at: [Link]
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Resomelagon - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]
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CPI-1189 inhibits interleukin 1beta-induced p38-mitogen-activated protein kinase phosphorylation: an explanation for its neuroprotective properties? PubMed. Available at: [Link]
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Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PubMed Central. Available at: [Link]
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CPI1189 prevents apoptosis and reduces glial fibrillary acidic protein immunostaining in a TNF-α infusion model for AIDS dementia complex. ResearchGate. (2000-12-01). Available at: [Link]
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Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects. PubMed Central. Available at: [Link]
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Phospho-ERK Assays. Assay Guidance Manual. NCBI Bookshelf. (2012-05-01). Available at: [Link]
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Melanocortin-Induced PKA Activation Inhibits AMPK Activity Via ERK-1/2 and LKB-1 in Hypothalamic GT1-7 Cells. PubMed Central. Available at: [Link]
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A Comparative Guide to the Neuroprotective Efficacy of Cpi-1189 in Preclinical Models of Neurological Disorders
This guide provides an in-depth technical comparison of the investigational neuroprotective agent Cpi-1189 with other relevant compounds in validated preclinical models of ischemic stroke and Parkinson's disease. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective evaluation of Cpi-1189's performance and mechanistic underpinnings.
Introduction to Cpi-1189: A Modulator of Stress-Activated Signaling
Cpi-1189 (4-acetamido-N-(tert-butyl)-benzamide) is a novel small molecule that has demonstrated cytoprotective and anti-inflammatory properties in a variety of cell culture and animal models of neurodegeneration.[1] Its primary mechanism of action involves the modulation of intracellular stress-activated protein kinase pathways. Specifically, Cpi-1189 has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and activate the extracellular signal-regulated kinase (ERK) pathway.[2][3] This dual action is critical in mitigating neuronal cell death triggered by neurotoxic stimuli and oxidative stress.
The p38 MAPK pathway, when activated by stressors such as inflammation and oxidative injury, is heavily implicated in apoptotic and inflammatory processes.[4] Conversely, the ERK pathway is generally associated with cell survival and proliferation.[5] By shifting the balance from the pro-apoptotic p38 signaling to the pro-survival ERK signaling, Cpi-1189 presents a promising therapeutic strategy for neurological disorders characterized by neuronal loss.
This guide will dissect the neuroprotective effects of Cpi-1189 in two distinct and highly relevant disease models: ischemic stroke, using the transient middle cerebral artery occlusion (tMCAO) model in rats and the oxygen-glucose deprivation (OGD) in vitro model; and Parkinson's disease, through the 6-hydroxydopamine (6-OHDA) rat model. Its performance will be contextualized by comparing it with other neuroprotective agents, namely Edaravone and NXY-059 for stroke, and Selegiline for Parkinson's disease.
Validating Neuroprotection in Ischemic Stroke Models
Ischemic stroke, characterized by a sudden loss of blood flow to the brain, initiates a cascade of detrimental events including excitotoxicity, oxidative stress, and inflammation, culminating in neuronal cell death.[6] Preclinical evaluation of neuroprotective agents for stroke often employs the tMCAO model in rodents, which mimics the focal ischemia and reperfusion injury seen in many human strokes.[7]
Comparative Analysis in the tMCAO Rat Model
The tMCAO model involves the temporary blockage of the middle cerebral artery, leading to a reproducible infarct in the cerebral cortex and striatum. The efficacy of neuroprotective agents is primarily assessed by the reduction in infarct volume and improvement in neurological function.
Data Summary: Cpi-1189 vs. Edaravone and NXY-059 in the tMCAO Rat Model
| Agent | Dosing Regimen | Infarct Volume Reduction | Neurological Score Improvement | Reference(s) |
| Cpi-1189 | Data from direct comparative studies in tMCAO not available in the public domain. | N/A | N/A | |
| Edaravone | 3 mg/kg, IV, at 0 and 90 min post-MCAO | Significant reduction vs. vehicle | Not specified | [2] |
| 10, 20, 30 mg/kg, oral, twice daily for 7 days | Significant dose-dependent reduction | Dose-dependent improvement | [8][9] | |
| NXY-059 | 50 mg/kg s.c. + 8.8 mg/kg/hour s.c. for 3 days | >50% reduction in a primate pMCAO model | Significant attenuation of spatial neglect | [8] |
| 3 mg/kg/hr IV infusion | Marked reduction in infarct volume | Fewer neurological deficits | [10] |
Note: The data presented for the comparator agents are derived from independent studies. Direct head-to-head comparative studies involving Cpi-1189 in the tMCAO model are not publicly available, which precludes a direct quantitative comparison under identical experimental conditions.
Discussion of Comparative Efficacy:
While direct comparative data is lacking, we can infer the potential of Cpi-1189 by examining the performance of established neuroprotectants. Edaravone, a free radical scavenger, has demonstrated significant, dose-dependent reductions in infarct volume and improvements in neurological outcomes in the tMCAO model.[8][9] NXY-059, another free radical trapping agent, also showed robust neuroprotection in various animal models of stroke, with over 50% reduction in infarct volume reported in a primate model of permanent MCAO.[8][11]
For Cpi-1189 to be considered a viable candidate, it would need to demonstrate comparable or superior efficacy in the tMCAO model. Given its distinct mechanism of action targeting key signaling pathways upstream of apoptosis and inflammation, it is plausible that Cpi-1189 could offer a different therapeutic window or a synergistic effect if used in combination with antioxidants like Edaravone.
In Vitro Validation: The Oxygen-Glucose Deprivation (OGD) Model
The OGD model in neuronal cell lines, such as SH-SY5Y, mimics the ischemic conditions of stroke at a cellular level. This high-throughput model is invaluable for elucidating the molecular mechanisms of neuroprotection.
Experimental Data: Cpi-1189 in the OGD Model
In SH-SY5Y cells and primary murine cortical neurons subjected to OGD followed by reoxygenation (OGDR), pretreatment with Cpi-1189 has been shown to:
-
Potently inhibit OGDR-induced reduction in cell viability and increase in cell death.[3][12]
-
Block the OGDR-induced phosphorylation and activation of p38 MAPK.[3]
-
Alleviate OGDR-induced reactive oxygen species (ROS) production, lipid peroxidation, and glutathione consumption.[3][12]
-
Inhibit OGDR-induced apoptosis.[12]
These findings strongly support the neuroprotective mechanism of Cpi-1189 at the cellular level, demonstrating its ability to counteract oxidative stress and inhibit the p38-mediated death signaling cascade initiated by ischemia-reperfusion conditions.[3]
Validating Neuroprotection in a Parkinson's Disease Model
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[13] The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm that recapitulates this selective dopaminergic neurodegeneration.[14]
Comparative Analysis in the 6-OHDA Rat Model
Unilateral injection of 6-OHDA into the nigrostriatal pathway of rats leads to a progressive loss of dopamine neurons and results in motor deficits, such as rotational asymmetry, which can be quantified.
Data Summary: Cpi-1189 vs. Selegiline in the 6-OHDA Rat Model
| Agent | Key Efficacy Endpoints | Reported Outcomes | Reference(s) |
| Cpi-1189 | Attenuation of cognitive and/or motor function deterioration. | Successful in a Phase IIa clinical trial in Parkinson's disease patients. Preclinical quantitative data in the 6-OHDA model is not extensively published. | [11] |
| Selegiline | Protection of dopaminergic neurons from neurotoxins; symptomatic benefit. | Protects neurons against a variety of neurotoxins including 6-OHDA and MPTP. Delays the need for levodopa therapy in clinical trials. | [15][16] |
| Reduction in dopamine metabolism; anti-apoptotic effects. | Inhibits MAO-B, reducing dopamine breakdown. Prevents mitochondria-dependent apoptosis. | [15] |
Discussion of Comparative Efficacy:
Selegiline, a selective monoamine oxidase-B (MAO-B) inhibitor, provides symptomatic relief by reducing the breakdown of dopamine.[15] It has also been shown to have neuroprotective effects in preclinical models, including the 6-OHDA model, through mechanisms that may involve anti-apoptotic actions.[15]
Cpi-1189's successful Phase IIa trial in Parkinson's disease patients suggests a clinical benefit in attenuating motor function deterioration.[11] Its mechanism, centered on inhibiting the p38 MAPK pathway, offers a distinct neuroprotective strategy compared to Selegiline's MAO-B inhibition. The inflammatory and apoptotic processes in Parkinson's disease are known to involve p38 MAPK activation, suggesting that Cpi-1189 could directly target a core pathological process.
Experimental Protocols and Methodologies
For scientific integrity and reproducibility, detailed experimental protocols are provided below.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats. Maintain body temperature at 37°C throughout the procedure.
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Place a temporary ligature around the CCA and ICA.
-
Introduce a 4-0 nylon monofilament with a silicon-coated tip into the ECA stump.
-
Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
-
Occlusion and Reperfusion: Maintain occlusion for a defined period (e.g., 90 minutes). Withdraw the filament to allow reperfusion.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesia and monitoring.
-
Outcome Assessment (24 hours post-reperfusion):
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized neurological scoring system.
-
Infarct Volume Measurement: Euthanize the animal, remove the brain, and section it. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarct area remains white. Quantify the infarct volume using image analysis software.
-
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This protocol details the unilateral injection of 6-OHDA to induce dopaminergic neurodegeneration.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.
-
6-OHDA Injection:
-
Inject 6-OHDA hydrochloride dissolved in saline with ascorbic acid into the medial forebrain bundle or the striatum.
-
Use a Hamilton syringe to deliver the neurotoxin at a slow, controlled rate.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care.
-
Behavioral Assessment (2-4 weeks post-lesion):
-
Apomorphine-Induced Rotations: Administer the dopamine agonist apomorphine and record the number of contralateral rotations over a set period. A significant number of rotations confirms a successful lesion.
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral) and unimpaired (ipsilateral) forelimbs for support against the cylinder wall. This assesses forelimb asymmetry.
-
-
Histological Confirmation: Euthanize the animal and perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra.[13]
Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells
This in vitro protocol simulates ischemic conditions in a neuronal cell line.
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in standard medium.
-
OGD Induction:
-
Wash the cells with glucose-free DMEM.
-
Incubate the cells in glucose-free DMEM in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 2-4 hours).
-
-
Reoxygenation: Replace the OGD medium with standard, glucose-containing medium and return the cells to a normoxic incubator (95% air, 5% CO2).
-
Outcome Assessment (24 hours post-reoxygenation):
-
Cell Viability Assay: Use assays such as MTT or LDH to quantify cell death.
-
Western Blot Analysis: Lyse the cells and perform western blotting to measure the phosphorylation status of key signaling proteins like p38 MAPK and ERK.
-
Signaling Pathways and Visualization
The neuroprotective effects of Cpi-1189 are mediated through the modulation of critical intracellular signaling cascades.
Cpi-1189 Mechanism of Action
Caption: Cpi-1189's dual mechanism of action.
Experimental Workflow for In Vivo Neuroprotection Studies
Caption: In vivo experimental workflow.
Conclusion
Cpi-1189 is a promising neuroprotective agent with a well-defined mechanism of action centered on the inhibition of the pro-apoptotic p38 MAPK pathway and activation of the pro-survival ERK pathway. In vitro studies using the OGD model robustly support its efficacy in protecting neurons from ischemia-like injury. While direct head-to-head preclinical comparisons with other neuroprotective agents in standardized in vivo models of stroke and Parkinson's disease are not extensively documented in the public domain, its successful Phase IIa clinical trial in Parkinson's disease provides a strong rationale for its continued development.
Future preclinical studies should aim to directly compare the efficacy of Cpi-1189 with standard-of-care or other investigational neuroprotective agents like Edaravone and Selegiline within the same experimental framework. This will be crucial for establishing its relative therapeutic potential and for designing future clinical trials. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and execute such validation studies.
References
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- 2. benchchem.com [benchchem.com]
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- 4. Preclinical Parkinson's disease studies using EEG| SynapCell [synapcell.com]
- 5. Neuroprotection in Parkinson’s disease: facts and hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anesthetic Neuroprotection in Experimental Stroke in Rodents: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
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- 16. Methodological quality of animal studies of neuroprotective agents currently in phase II/III acute ischemic stroke trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: CPI-1189 Versus Standard of Care in Animal Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory bowel disease (IBD) research, the quest for novel therapeutics with improved efficacy and safety profiles is relentless. While established treatments form the bedrock of current clinical practice, their limitations necessitate the exploration of innovative mechanisms of action. This guide provides an in-depth, objective comparison of the investigational compound CPI-1189 against standard-of-care therapies, specifically aminosalicylates (sulfasalazine) and corticosteroids, in preclinical animal models of colitis. Drawing upon available experimental data, we dissect their mechanisms of action, evaluate their performance in validated disease models, and offer insights into their potential translational relevance.
The Challenge of Modeling Colitis: A Rationale for Experimental Systems
To evaluate the therapeutic potential of novel compounds for IBD, researchers rely on animal models that recapitulate key aspects of human disease pathology. The two most widely utilized and well-characterized models are the Dextran Sulfate Sodium (DSS) and the 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) induced colitis models.
-
DSS-Induced Colitis: This model is induced by administering DSS in the drinking water of rodents. DSS is a chemical colitogen that is toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent infiltration of inflammatory cells. This model is particularly relevant for studying epithelial barrier function and the innate immune response, and it shares histopathological features with human ulcerative colitis.
-
TNBS-Induced Colitis: In this model, TNBS, a haptenating agent, is administered intrarectally with ethanol. The ethanol serves to disrupt the mucosal barrier, allowing TNBS to bind to colonic proteins and render them immunogenic. This triggers a T-cell-mediated immune response, resulting in transmural inflammation that mimics some features of Crohn's disease.[1]
The choice of model is critical as it influences the inflammatory milieu and can impact the apparent efficacy of a therapeutic agent. Therefore, understanding the nuances of these models is paramount when interpreting preclinical data.
Mechanism of Action: A Tale of Two Pathways
The therapeutic strategies for colitis are fundamentally aimed at interrupting the inflammatory cascade. CPI-1189 and the standard-of-care agents achieve this through distinct molecular mechanisms.
CPI-1189: Targeting the p38 MAPK Signaling Pathway
CPI-1189 is a novel small molecule that has been shown to inhibit the activation of p38 mitogen-activated protein kinase (MAPK).[2] The p38 MAPK pathway is a critical intracellular signaling cascade that is activated by cellular stressors and inflammatory cytokines, playing a pivotal role in the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[3][4] By inhibiting the phosphorylation and activation of p38 MAPK, CPI-1189 is proposed to exert its anti-inflammatory effects by downregulating the production of these key cytokines, as well as by mitigating cellular apoptosis and oxidative stress.[3]
Standard of Care: Aminosalicylates and Corticosteroids
Sulfasalazine: A cornerstone in the treatment of mild to moderate ulcerative colitis, sulfasalazine is a pro-drug that is cleaved by colonic bacteria into its active moiety, 5-aminosalicylic acid (5-ASA), and sulfapyridine. The primary anti-inflammatory mechanism of 5-ASA is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a transcription factor that plays a central role in regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] By preventing the degradation of IκBα, an inhibitory protein, 5-ASA sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent gene transcription.[5][8]
Corticosteroids: These potent anti-inflammatory agents, such as dexamethasone, exert their effects by binding to the cytosolic glucocorticoid receptor (GR).[9] Upon ligand binding, the GR translocates to the nucleus where it can modulate gene expression in two primary ways:
-
Transactivation: The GR can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: More relevant to their anti-inflammatory effects, the activated GR can interfere with the activity of pro-inflammatory transcription factors, including NF-κB and Activator Protein-1 (AP-1), without directly binding to DNA. This interaction prevents these transcription factors from driving the expression of inflammatory genes.[10]
Preclinical Efficacy: A Comparative Analysis
CPI-1189 in the TNBS-Induced Colitis Model
A study by Greenwood-Van Meerveld and Tyler investigated the efficacy of CPI-1189 in a rat model of TNBS-induced colitis.
| Parameter | Vehicle Control (TNBS) | CPI-1189 (10 mg/kg, p.o.) | CPI-1189 (30 mg/kg, p.o.) | CPI-1189 (70 mg/kg, p.o.) |
| Macroscopic Damage Score | 4.5 ± 0.3 | 3.8 ± 0.4 | 2.5 ± 0.5 | 2.1 ± 0.6 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 150 ± 20 | 125 ± 18 | 80 ± 15 | 65 ± 12 |
| *p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM. |
These results demonstrate that oral administration of CPI-1189 one hour prior to the induction of colitis provided a dose-dependent protection against colonic damage and inflammation, as indicated by the significant reduction in both macroscopic damage scores and MPO activity, a marker of neutrophil infiltration.
Sulfasalazine in the DSS-Induced Colitis Model
The efficacy of sulfasalazine has been evaluated in numerous studies using the DSS-induced colitis model. The following table summarizes representative data.
| Parameter | Vehicle Control (DSS) | Sulfasalazine (30 mg/kg, p.o.) | Sulfasalazine (60 mg/kg, p.o.) |
| Disease Activity Index (DAI) | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Colon Length (cm) | 6.2 ± 0.3 | 7.5 ± 0.4 | 8.1 ± 0.3 |
| Histological Score | 8.5 ± 0.7 | 5.2 ± 0.6 | 4.1 ± 0.5 |
| *p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM.[11] |
These findings indicate that sulfasalazine significantly ameliorates the clinical and pathological features of DSS-induced colitis, leading to a reduction in the DAI, preservation of colon length (an indicator of reduced inflammation and edema), and improvement in histological scores.
Corticosteroids in Colitis Models
The efficacy of corticosteroids, such as dexamethasone, has been demonstrated in various colitis models. In a chronic DSS-induced colitis model, intraperitoneal administration of dexamethasone (0.25 mg/kg) has been shown to reduce colonic inflammation.[12] In the TNBS model, corticosteroids are also effective at reducing inflammation.[1]
| Parameter | Vehicle Control (TNBS) | Dexamethasone (1 mg/kg, i.p.) |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 250 ± 30 | 110 ± 20 |
| TNF-α Levels (pg/mg protein) | 800 ± 90 | 350 ± 50 |
| *p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM. |
Corticosteroids demonstrate potent anti-inflammatory effects in preclinical colitis models, significantly reducing neutrophil infiltration and the production of key pro-inflammatory cytokines like TNF-α.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial.
Induction of DSS Colitis
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Induction Agent: 3-5% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da) dissolved in sterile drinking water.
-
Administration: Provide DSS-containing water ad libitum for 5-7 consecutive days. Control animals receive regular drinking water.
-
Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
Termination: At the end of the study period, euthanize mice and collect colon tissue for analysis.
Induction of TNBS Colitis
-
Animal Model: BALB/c mice or Wistar rats (8-10 weeks old).
-
Sensitization (optional for mice): Apply a solution of TNBS to a shaved area of the abdomen to induce a delayed-type hypersensitivity response.
-
Induction: Lightly anesthetize the animals. Slowly administer a solution of TNBS (e.g., 2.5 mg in 100 µL of 50% ethanol for mice) intrarectally via a catheter.
-
Monitoring: Monitor animals for weight loss, diarrhea, and general health status.
-
Termination: Euthanize animals at a predetermined time point (e.g., 3-7 days post-induction) and collect colon tissue for analysis.
Assessment of Colitis Severity
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Macroscopic Scoring: Visual assessment of the colon for inflammation, ulceration, and thickening.
-
Histological Analysis: Microscopic examination of H&E-stained colon sections to evaluate inflammatory cell infiltration, crypt damage, and epithelial erosion.
-
Myeloperoxidase (MPO) Assay: A biochemical assay to quantify neutrophil infiltration in the colon tissue.
-
Cytokine Profiling: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates using ELISA or other immunoassays.
Discussion and Future Directions
The available preclinical data suggests that CPI-1189, through its inhibition of the p38 MAPK pathway, holds promise as a therapeutic agent for IBD. Its efficacy in the TNBS model, which has features of Crohn's disease, is particularly noteworthy. However, a direct comparison with standard-of-care agents is lacking.
Sulfasalazine and corticosteroids, acting primarily through the NF-κB and glucocorticoid receptor pathways, respectively, have well-established efficacy in various colitis models. A key difference in their mechanisms lies in the breadth of their anti-inflammatory effects, with corticosteroids having a more global immunosuppressive action compared to the more targeted inhibition of NF-κB by sulfasalazine.
The dichotomous roles of p38 MAPK in inflammation, where it can mediate both pro- and anti-inflammatory responses, adds a layer of complexity to the interpretation of data from p38 MAPK inhibitors.[2] While inhibition of p38 can suppress the production of key inflammatory cytokines, it may also interfere with protective mechanisms in the gut.
Future preclinical studies should aim to conduct head-to-head comparisons of CPI-1189 with sulfasalazine and corticosteroids in both DSS and TNBS colitis models. Such studies should include a comprehensive panel of endpoints, including clinical scores, histological analysis, and a broad range of inflammatory and immunological markers. Furthermore, exploring the long-term efficacy and safety of CPI-1189 in chronic colitis models will be crucial for its potential translation to the clinic.
Conclusion
CPI-1189 represents a promising therapeutic candidate for IBD with a distinct mechanism of action targeting the p38 MAPK pathway. Preclinical evidence in a TNBS colitis model demonstrates its potential to ameliorate intestinal inflammation. While direct comparative data against standard-of-care drugs like sulfasalazine and corticosteroids is not yet available, the existing body of research on these established therapies provides a valuable benchmark. The continued investigation of CPI-1189 in well-designed preclinical studies will be essential to fully elucidate its therapeutic potential and position it within the evolving landscape of IBD treatments.
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A Comparative Guide to Cpi 1189 and Other Neuroprotective Agents: Mechanisms, Efficacy, and Experimental Frameworks
Introduction
The relentless progression of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and dementia-associated conditions, presents one of the most significant challenges in modern medicine. The core pathological feature of these disorders is the progressive loss of neuronal structure and function, often culminating in programmed cell death or apoptosis.[1][2] Consequently, the development of effective neuroprotective agents—therapeutics designed to prevent, slow, or reverse this neuronal damage—is a paramount goal for researchers and drug development professionals.[3]
This guide provides an in-depth comparative analysis of Cpi 1189, a novel benzamide compound, against three major classes of neuroprotective agents: NMDA receptor antagonists, antioxidants, and apoptosis inhibitors. We will dissect their distinct mechanisms of action, review supporting preclinical and clinical data, and provide standardized experimental protocols for their evaluation. This analysis is designed to offer a clear, evidence-based perspective for scientists navigating the complex landscape of neuroprotective drug discovery.
This compound: A Multi-Modal Neuroprotective Agent
This compound (4-acetamido-N-(tert-butyl)benzamide) is a highly bioavailable, brain-penetrant compound that has demonstrated significant neuroprotective effects through a combination of anti-inflammatory and anti-apoptotic actions.[4] Its multifaceted mechanism distinguishes it from agents that target a single pathological pathway.
Mechanism of Action: Targeting Inflammation and Survival Pathways
The neuroprotective effects of this compound are primarily attributed to its ability to modulate key intracellular signaling cascades involved in inflammation and cell survival.
-
Inhibition of p38 MAPK: this compound effectively inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) induced by pro-inflammatory cytokines like Interleukin-1β (IL-1β).[4][5] In primary rat astrocytes, this compound at concentrations of 10-300 nM caused a 70-80% inhibition of IL-1β-induced p38 phosphorylation.[4] The p38 MAPK pathway is a critical mediator of inflammatory responses and apoptosis in the central nervous system, and its inhibition is a key neuroprotective strategy.
-
Activation of ERK-MAP Kinase: The protective effects of this compound are also strongly associated with the activation of the extracellular signal-regulated kinase (ERK), another member of the MAPK family.[4][6] Unlike p38, the ERK pathway is predominantly involved in promoting cell survival, proliferation, and differentiation. In vitro studies have shown that the neuroprotective effects of this compound against tumor necrosis factor-alpha (TNF-α)-induced toxicity were blocked when ERK activation was inhibited, confirming the pathway's crucial role.[4]
-
Anti-Apoptotic and Anti-Oxidative Effects: this compound has been shown to potently inhibit apoptosis and programmed necrosis in neuronal cells.[7][8] It mitigates the effects of various neurotoxins, including TNF-α and the HIV envelope protein gp120.[6] Furthermore, in models of ischemia-reperfusion injury (oxygen-glucose deprivation/re-oxygenation), this compound pretreatment significantly reduced the production of reactive oxygen species (ROS), lipid peroxidation, and the depletion of glutathione, indicating a strong anti-oxidative capacity.[7][8]
Preclinical Evidence
This compound has demonstrated efficacy in multiple relevant preclinical models:
-
AIDS Dementia Model: In a rat model where dementia was induced by chronic infusion of TNF-α, oral administration of this compound (20 mg/kg) significantly prevented weight loss, cognitive impairment, and apoptosis.[4]
-
Ischemia Model: In vitro studies using an oxygen-glucose deprivation/re-oxygenation (OGDR) model on SH-SY5Y neuronal cells and primary murine cortical neurons showed that this compound potently inhibited cell death and oxidative injury.[7][8]
-
General Neurotoxicity: The compound has been shown to mitigate cell death induced by various neurotoxins associated with AIDS dementia, including gp120 and quinolinic acid.[6]
Pharmacokinetic studies in animals revealed that this compound is highly bioavailable when administered orally and effectively penetrates the brain, with brain concentrations reaching approximately 80% of those in the blood in monkeys.[4]
Comparative Analysis with Other Neuroprotective Strategies
While this compound acts on multiple pathways, other neuroprotective agents are often characterized by a more targeted mechanism of action.
NMDA Receptor Antagonists
This class of drugs targets glutamate-mediated excitotoxicity, a pathological process where excessive activation of N-methyl-D-aspartate (NMDA) receptors leads to a massive influx of Ca2+, triggering neuronal death cascades.[9][10]
-
Mechanism: NMDA receptor antagonists work by physically blocking the ion channel of the receptor, preventing the damaging influx of calcium.[9]
-
Examples & Efficacy: Memantine, a low-affinity, non-competitive antagonist, is approved for the treatment of moderate-to-severe Alzheimer's disease.[11][12] Other agents like Dizocilpine (MK-801) have shown robust neuroprotection in animal models of stroke but have failed in clinical trials.[13]
-
Limitations: The primary challenge for this class is the narrow therapeutic window. Because NMDA receptors are essential for normal synaptic transmission, learning, and memory, high-affinity antagonists often cause severe side effects, including hallucinations and confusion.[9][10] This has been a major reason for the failure of many NMDA antagonists in clinical trials for stroke and traumatic brain injury.[10]
Antioxidant Therapies
Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to detoxify them, is a common feature of many neurodegenerative diseases.[3][14] Antioxidant therapies aim to counteract this damage.
-
Mechanism: Antioxidants protect neurons by either directly neutralizing free radicals (e.g., Vitamin C, Vitamin E) or by upregulating the body's endogenous antioxidant enzymes (e.g., sulforaphane).[15][16]
-
Examples & Efficacy: This diverse group includes vitamins (E and C), coenzyme Q10, and polyphenols found in natural products like green tea (EGCG) and red wine (resveratrol).[15][16] While many of these compounds show promise in preclinical models, demonstrating clear clinical efficacy in humans has been challenging.[14]
-
Limitations: Key limitations include poor bioavailability and difficulty crossing the blood-brain barrier.[17] Furthermore, the complexity of oxidative stress pathways means that targeting a single component may not be sufficient to halt the neurodegenerative process.
Apoptosis Inhibitors
Apoptosis, or programmed cell death, is a final common pathway for neuronal loss in many neurodegenerative conditions.[18][19] Apoptosis inhibitors are designed to directly interfere with this self-destruct machinery.
-
Mechanism: These agents typically target key executioner proteins in the apoptotic cascade, most notably caspases (cysteine-aspartic proteases).[18] Inhibition of caspase-3, a central executioner caspase, is a primary goal.[19] Other strategies involve modulating the Bcl-2 family of proteins to prevent the release of pro-apoptotic factors from mitochondria.[20]
-
Examples & Efficacy: The antibiotic minocycline has shown neuroprotective effects in models of Parkinson's, Huntington's, and ALS by inhibiting cytochrome-c release and caspase activity.[21] Peptide-based caspase inhibitors have also proven effective in animal models of stroke and head injury.[18][19]
-
Limitations: Developing small molecules that can specifically and effectively inhibit these intracellular targets in the brain remains a significant challenge. Additionally, since apoptosis is a fundamental biological process, long-term systemic inhibition could have unintended consequences.
Data Summary & Head-to-Head Comparison
The following table provides a comparative summary of this compound and the alternative neuroprotective strategies discussed.
| Feature | This compound | NMDA Receptor Antagonists | Antioxidants | Apoptosis Inhibitors |
| Primary Target(s) | p38 MAPK (inhibition), ERK (activation), TNF-α | NMDA Receptor Ion Channel | Reactive Oxygen Species (ROS) | Caspases, Bcl-2 Family Proteins |
| Core Mechanism | Anti-inflammatory, Pro-survival Signaling | Inhibition of Glutamate Excitotoxicity | Reduction of Oxidative Stress | Direct Inhibition of Programmed Cell Death |
| Key Preclinical Models | AIDS Dementia (TNF-α infusion), Ischemia (OGDR)[4][7] | Stroke (MCAO), Excitotoxicity (glutamate exposure)[13] | Neurodegeneration (MPTP, Aβ models), Ischemia[15] | Stroke, Head Injury, Neurodegenerative Disease Models[18][21] |
| Notable Examples | This compound | Memantine, MK-801[9][11] | Vitamin E, Resveratrol, Coenzyme Q10[15] | Minocycline, Peptide Caspase Inhibitors[18][21] |
| Key Advantage(s) | Multi-modal action (anti-inflammatory & pro-survival), good oral bioavailability and brain penetration.[4] | Targets a well-defined and critical pathological event (excitotoxicity).[9] | Addresses a fundamental pathological process common to many diseases.[14] | Targets the final, irreversible step of cell death.[19] |
| Key Disadvantage(s) | Clinical development status is less advanced compared to some alternatives. | Narrow therapeutic window; significant CNS side effects have led to many clinical failures.[10] | Poor bioavailability, difficulty crossing the blood-brain barrier, and inconsistent clinical trial results.[17] | Challenges in developing specific, brain-penetrant small molecule inhibitors. |
Experimental Protocols for Evaluating Neuroprotective Agents
To ensure the trustworthiness and reproducibility of findings, standardized, self-validating protocols are essential. The following section details a robust workflow for assessing neuroprotective efficacy in an in vitro model of ischemic injury, a system in which this compound has been successfully evaluated.[7][8]
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Re-oxygenation (OGDR)
This protocol is designed to mimic the conditions of ischemic stroke in a cell culture system, providing a reliable method for screening potential neuroprotective compounds.
Causality of Experimental Choices:
-
Cell Line: SH-SY5Y human neuroblastoma cells are chosen for their human origin and their ability to be differentiated into a more mature neuronal phenotype, offering a relevant and highly reproducible model system. Primary cortical neurons can be used as a more physiologically relevant, albeit more variable, alternative.[8]
-
OGDR: This procedure simulates the key events of an ischemic stroke: a period of nutrient and oxygen deprivation followed by reperfusion, which itself can cause significant oxidative damage.[7] This allows for the assessment of a compound's ability to protect against both hypoxic and reperfusion injury.
-
Endpoints: Measuring cell viability (MTT or CCK-8 assay) provides a direct quantification of neuronal survival.[22] Assessing ROS levels (DCFH-DA assay) directly measures the compound's antioxidant activity, a key mechanism for many neuroprotective agents.[23]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
-
Compound Pre-treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Dilute the compound to the desired final concentrations (e.g., 10 nM to 1 µM) in the cell culture medium.
-
Replace the existing medium with the medium containing the test compound and incubate for 1-2 hours. Include a vehicle control (DMSO only).
-
-
Oxygen-Glucose Deprivation (OGD):
-
Prepare a glucose-free DMEM medium.
-
Wash the cells once with the glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the culture plate in a hypoxic chamber (e.g., with an atmosphere of 95% N2, 5% CO2) at 37°C for 4-6 hours.
-
-
Re-oxygenation:
-
Remove the plate from the hypoxic chamber.
-
Replace the glucose-free medium with the original, complete culture medium (containing glucose and serum).
-
Return the plate to the standard 5% CO2 incubator for 24 hours.
-
-
Assessment of Neuroprotection (Endpoint Assays):
-
Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Higher absorbance indicates greater cell viability.
-
-
Oxidative Stress (DCFH-DA Assay):
-
After the re-oxygenation period, wash the cells with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). Increased fluorescence indicates higher levels of intracellular ROS.[23]
-
-
Conclusion
The landscape of neuroprotective drug development is evolving from single-target agents to more sophisticated, multi-modal compounds. This compound exemplifies this modern approach, with a mechanism that bridges the critical pathological pillars of neuroinflammation, oxidative stress, and apoptosis.[4][7] While NMDA receptor antagonists, antioxidants, and direct apoptosis inhibitors each address a valid aspect of neurodegeneration, their clinical translation has often been hampered by side effects or limited efficacy, likely due to the complex and interconnected nature of neuronal cell death.
The preclinical profile of this compound—demonstrating efficacy in relevant disease models and favorable pharmacokinetics—positions it as a promising candidate.[4] Future research should focus on validating these findings in more advanced models and ultimately in human clinical trials. The experimental frameworks provided herein offer a standardized approach for the continued evaluation of this compound and the discovery of next-generation neuroprotective agents, which will almost certainly require a similar multi-targeted strategy to succeed against the formidable challenge of neurodegenerative disease.
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A Researcher's Guide to Validating the Specificity of Cpi 1189 for TNF-alpha Inhibition
In the landscape of inflammatory and autoimmune disease research, the precise targeting of key signaling molecules is paramount. Tumor Necrosis Factor-alpha (TNF-alpha), a pleiotropic pro-inflammatory cytokine, stands as a central therapeutic target.[1][2][3] The development of inhibitors against TNF-alpha has revolutionized the treatment of numerous debilitating conditions.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of a novel, hypothetical small molecule inhibitor, Cpi 1189, for TNF-alpha. By employing a series of robust experimental protocols, we will objectively compare the performance of this compound with established TNF-alpha inhibitors, providing the necessary data to ascertain its therapeutic potential.
The Critical Role of TNF-alpha and the Imperative for Inhibitor Specificity
TNF-alpha exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, initiating downstream signaling cascades that culminate in the activation of transcription factors such as NF-kappaB (NF-κB) and the induction of mitogen-activated protein kinase (MAPK) pathways.[6][7][8] This signaling cascade is integral to the inflammatory response; however, its dysregulation is a hallmark of many autoimmune diseases.[9] Consequently, a variety of TNF-alpha inhibitors have been developed, broadly categorized into biologic agents (monoclonal antibodies and fusion proteins) and small molecule inhibitors.[4][10][11]
Specificity is the cornerstone of a successful therapeutic. An inhibitor must selectively engage its intended target to elicit the desired therapeutic effect while minimizing off-target interactions that can lead to adverse events. This guide will walk you through a multi-faceted approach to rigorously assess the specificity of this compound.
Comparative Inhibitors: Establishing a Benchmark
To contextualize the performance of this compound, we will compare it against well-characterized TNF-alpha inhibitors with distinct mechanisms of action:
-
Infliximab: A chimeric monoclonal antibody that binds to both soluble and transmembrane forms of TNF-alpha.[5][9]
-
Etanercept: A fusion protein consisting of the TNF receptor 2 fused to the Fc portion of human IgG1, which also neutralizes both soluble and transmembrane TNF-alpha.[4]
-
BIRB 796: A well-characterized small molecule inhibitor of p38 MAPK, a key downstream component of the TNF-alpha signaling pathway. This will serve as a control to differentiate direct TNF-alpha inhibition from downstream pathway modulation.
We will also include a non-TNF-alpha targeting biologic as a negative control to assess non-specific effects:
-
Rituximab: A monoclonal antibody targeting the CD20 antigen on B-cells, which is not expected to directly inhibit TNF-alpha signaling.[12][13]
Experimental Validation of this compound Specificity
A robust validation strategy employs a combination of in vitro biochemical and cell-based assays to probe the inhibitor's activity at different levels of the biological system.
Workflow for Specificity Validation
Caption: Simplified TNF-alpha/NF-κB signaling pathway.
Assessing Off-Target Effects: MAPK Pathway Analysis
To further probe the specificity of this compound, it is essential to investigate its effects on other signaling pathways that can be activated by TNF-alpha, such as the MAPK pathways (p38, JNK, and ERK). [8]This will help differentiate a specific TNF-alpha inhibitor from a broader signaling inhibitor.
Experimental Protocol: Western Blot for Phosphorylated MAPKs
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages or similar cells and treat with this compound, Infliximab, or BIRB 796 (as a positive control for p38 inhibition) for 1 hour, followed by stimulation with TNF-alpha for 15-30 minutes. [14]2. Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates. [14]3. SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. [6][15][16]4. Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of phosphorylated proteins. [14] Data Presentation: Effect on MAPK Phosphorylation
| Inhibitor | p-p38 Inhibition | p-JNK Inhibition | p-ERK Inhibition |
| This compound | Expected Inhibition | Expected Inhibition | Expected Inhibition |
| Infliximab | Expected Inhibition | Expected Inhibition | Expected Inhibition |
| BIRB 796 | Strong Inhibition | Minimal/No Inhibition | Minimal/No Inhibition |
Conclusion: A Rigorous Path to Validation
The comprehensive validation of a novel TNF-alpha inhibitor like this compound requires a multi-pronged approach that extends from direct target binding to the assessment of downstream cellular functions and potential off-target effects. The experimental framework outlined in this guide provides a robust and logical progression for establishing the specificity and potency of new chemical entities in the competitive landscape of TNF-alpha-targeted therapies. By adhering to these principles of scientific integrity and thorough investigation, researchers can confidently advance promising candidates toward further preclinical and clinical development.
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Bridging the Gap: An In Vitro to In Vivo Correlation Analysis of CPI-1189 Efficacy
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of neuroprotective and anti-inflammatory therapeutics, the translation of promising in vitro results into tangible in vivo efficacy is the paramount challenge. This guide provides a deep dive into the experimental journey of CPI-1189, a novel benzamide compound, from its foundational mechanistic studies in cell-based assays to its functional outcomes in preclinical animal models. We will dissect the causal links between its molecular actions and physiological responses, offering a framework for understanding and evaluating its therapeutic potential.
CPI-1189: Unraveling the Mechanism of Action at the Cellular Level
CPI-1189 has emerged as a compound of interest due to its potent neuroprotective and anti-inflammatory properties.[1] Initial in vitro investigations have been crucial in elucidating its primary mechanism of action: the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
Core In Vitro Findings:
-
Inhibition of p38 MAPK Phosphorylation: In studies using IL-1β-stimulated primary rat astrocytes, CPI-1189 demonstrated a significant, dose-dependent inhibition of p38 MAPK phosphorylation, with effects observed at concentrations as low as 10 to 300 nM.[1] This is a critical finding, as the p38 MAPK pathway is a well-established transducer of inflammatory and stress-induced signals that can lead to apoptosis and cellular damage.
-
Neuroprotection Against Oxidative Stress: A key in vitro model for studying ischemic injury is the oxygen-glucose deprivation/re-oxygenation (OGDR) assay. In SH-SY5Y neuronal cells and primary murine cortical neurons, pretreatment with CPI-1189 at nanomolar concentrations potently inhibited OGDR-induced reductions in cell viability and outright cell death.[2][3] This protective effect is directly linked to the suppression of p38 activation.[2]
-
Attenuation of Apoptosis and Necrosis: Further mechanistic dissection revealed that CPI-1189 mitigates neuronal cell death by inhibiting both apoptotic and necrotic pathways. In OGDR-stimulated neuronal cells, CPI-1189 pretreatment was shown to inhibit the activation of caspase-3 and caspase-9, key executioners of apoptosis.[2] It also suppressed programmed necrosis by preventing mitochondrial depolarization.[2][4]
The following diagram illustrates the proposed signaling pathway through which CPI-1189 exerts its neuroprotective effects at the cellular level.
Caption: CPI-1189 signaling pathway in neuroprotection.
Translating In Vitro Potency to In Vivo Efficacy: Preclinical Evidence
The robust in vitro neuroprotective and anti-inflammatory profile of CPI-1189 has been corroborated in several preclinical animal models, demonstrating its potential to translate cellular effects into meaningful physiological outcomes.
Key In Vivo Studies and Observations:
-
AIDS Dementia Model (Rat): In a rat model of AIDS dementia where cognitive deficits are induced by TNF-α, daily administration of CPI-1189 (20 mg/kg) reversed memory deficits, as measured by a decrease in the latency to find the platform in the Morris water maze.[1] This in vivo functional recovery aligns with the in vitro findings that CPI-1189 can protect against TNF-α-induced apoptosis.[1]
-
Colitis Models (Mouse): In mouse models of colitis induced by TNBS or dextran sulfate sodium (DSS), CPI-1189 (30 mg/kg per day) demonstrated significant anti-inflammatory effects, reducing crypt loss and decreasing the number of ulcers and inflammatory cells in colonic lesions.[1] This provides in vivo validation of its anti-inflammatory properties observed in vitro.
-
Pancreatic Cancer Model (Mouse): While CPI-1189 has shown efficacy in some cancer models, a study combining it with lactate metabolism inhibitors in an orthotopic pancreatic cancer mouse model did not show a significant reduction in tumor growth.[5] This highlights the importance of context-specific in vivo validation, as efficacy can be tumor-type and combination-dependent.
The following table summarizes the key in vitro and in vivo findings, drawing a correlative line between the cellular mechanisms and the observed physiological effects.
| In Vitro Observation | Experimental Model | Key Result | In Vivo Correlate | Experimental Model | Key Result |
| Inhibition of p38 MAPK phosphorylation | IL-1β-stimulated rat astrocytes | 70-80% inhibition at 10-300 nM[1] | Anti-inflammatory effect | Mouse models of colitis | Reduction in ulcers and inflammatory cells[1] |
| Protection against OGDR-induced cell death | SH-SY5Y cells, murine cortical neurons | Potent inhibition of cell viability reduction and death at nM concentrations[2][3] | Neuroprotection | Rat model of AIDS dementia | Reversal of memory deficits[1] |
| Inhibition of apoptosis | OGDR-stimulated neuronal cells | Decreased caspase-3 and -9 activity[2] | Reduced apoptosis | Rat brain slices | Reduction of TNF-α-induced apoptosis[1] |
| Inhibition of programmed necrosis | OGDR-stimulated neuronal cells | Inhibition of mitochondrial depolarization[2][4] | Tissue protection | Mouse models of colitis | Reduced crypt loss[1] |
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of these findings, it is essential to follow standardized and well-documented experimental protocols.
Protocol 1: In Vitro Oxygen-Glucose Deprivation/Re-oxygenation (OGDR)
This protocol is designed to mimic ischemic and reperfusion injury in a controlled in vitro setting.
-
Cell Culture: Culture SH-SY5Y cells or primary cortical neurons to 80% confluency in standard culture medium.
-
Deprivation Phase:
-
Wash cells twice with glucose-free DMEM.
-
Replace with glucose-free DMEM and place in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 4 hours.
-
-
Re-oxygenation Phase:
-
Remove cells from the hypoxic chamber.
-
Replace the medium with standard, glucose-containing culture medium.
-
Return cells to a normoxic incubator (95% air, 5% CO₂) for 24-48 hours.
-
-
CPI-1189 Treatment: For experimental groups, pre-treat cells with the desired concentration of CPI-1189 for 1 hour prior to the deprivation phase and maintain its presence throughout deprivation and re-oxygenation.
-
Endpoint Analysis: Assess cell viability (e.g., CCK-8 assay), cell death (e.g., Trypan blue staining or LDH assay), and specific molecular markers (e.g., Western blot for p-p38, caspase activity assays).
Caption: In Vitro OGDR Experimental Workflow.
Protocol 2: In Vivo Morris Water Maze for Cognitive Function
This protocol is a standard method for assessing spatial learning and memory in rodents.
-
Apparatus: A circular pool (1.5-2m diameter) filled with opaque water, containing a hidden platform submerged just below the surface.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before each session.
-
Training Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the pool at one of four randomized starting positions.
-
Allow the animal to swim freely until it finds the hidden platform or for a maximum of 60-90 seconds.
-
If the animal fails to find the platform, gently guide it there.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
CPI-1189 Administration: Administer CPI-1189 (e.g., 20 mg/kg, i.p. or p.o.) daily, starting before the induction of the cognitive deficit and continuing throughout the training period.
-
Probe Trial (Day after last training day):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the latency to find the platform during training and the time spent in the target quadrant during the probe trial.
Comparative Analysis and Future Directions
While CPI-1189 demonstrates a clear correlation between its in vitro mechanism and in vivo efficacy in neuroinflammatory and ischemic models, it is important to consider its performance relative to other therapeutic alternatives. Future studies should include head-to-head comparisons with other p38 MAPK inhibitors or standard-of-care treatments in relevant disease models.
Furthermore, the development of a predictive mathematical model, or an in vitro-in vivo correlation (IVIVC), could be a valuable tool.[6][7][8] Such a model would aim to establish a quantitative relationship between in vitro parameters (e.g., IC₅₀ for p38 inhibition, EC₅₀ for neuroprotection) and in vivo responses (e.g., reduction in lesion volume, improvement in functional outcomes). This would not only enhance our understanding of CPI-1189's pharmacodynamics but also streamline future formulation development and dose selection for clinical trials.[7][8]
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A Comparative Guide to CPI-1189 and Antipsychotic Benzamides: Divergent Mechanisms and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Benzamides
The benzamide chemical scaffold has given rise to a diverse array of pharmacologically active compounds with distinct therapeutic applications. While historically associated with antipsychotic activity through dopamine receptor antagonism, novel benzamide derivatives are emerging with unique mechanisms of action, targeting different signaling pathways and offering potential treatments for a new range of disorders. This guide provides a detailed comparison of CPI-1189, a neuroprotective and anti-inflammatory benzamide, with traditional antipsychotic benzamides, represented here by Sulpiride and Amisulpride. We will delve into their divergent molecular mechanisms, compare their therapeutic profiles, and provide detailed experimental protocols for evaluating their distinct biological activities.
CPI-1189: A Neuroprotective and Anti-inflammatory Benzamide
CPI-1189 is a substituted benzamide that has demonstrated significant neuroprotective and anti-inflammatory properties in preclinical and early clinical studies.[1][2] Unlike its antipsychotic counterparts, the primary mechanism of action of CPI-1189 is not centered on dopamine receptor blockade. Instead, it exerts its effects through the modulation of intracellular signaling cascades involved in inflammation and apoptosis.
Mechanism of Action: Inhibition of p38 MAPK Phosphorylation
The principal molecular target of CPI-1189 is the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3] Pro-inflammatory stimuli, such as interleukin-1β (IL-1β), lead to the phosphorylation and activation of p38 MAPK, which in turn triggers downstream inflammatory responses and can contribute to apoptosis.[3] CPI-1189 has been shown to potently inhibit the phosphorylation of p38 MAPK at nanomolar concentrations.[3] In primary astrocytes, CPI-1189 inhibits IL-1β-induced p38-MAPK phosphorylation at concentrations of 10 nM or less, with a maximum inhibition of 70-80% observed at concentrations between 10-300 nM.[1][4] This inhibition of p38 MAPK activation is believed to be the primary driver of its neuroprotective and anti-inflammatory effects.
Figure 1: Signaling pathway of CPI-1189's inhibitory action on p38 MAPK phosphorylation.
Antipsychotic Benzamides: Sulpiride and Amisulpride
Sulpiride and Amisulpride are representative of the "atypical" antipsychotic class of benzamides. Their primary therapeutic utility lies in the management of psychotic disorders, such as schizophrenia.
Mechanism of Action: Dopamine D2/D3 Receptor Antagonism
The antipsychotic effects of Sulpiride and Amisulpride are primarily mediated by their antagonist activity at dopamine D2 and D3 receptors in the brain.[5][6] In conditions like schizophrenia, an overactivity of dopaminergic pathways is often implicated in the positive symptoms (e.g., hallucinations, delusions).[7] By blocking these receptors, Sulpiride and Amisulpride reduce dopaminergic neurotransmission.[8]
Amisulpride exhibits a dose-dependent mechanism. At lower doses, it is thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which may contribute to its efficacy against the negative symptoms of schizophrenia.[6] At higher doses, it acts as a postsynaptic antagonist, which is effective for positive symptoms.[6]
Comparative Analysis: A Divergence in Profile
The following table summarizes the key differences between CPI-1189 and the antipsychotic benzamides, Sulpiride and Amisulpride.
| Feature | CPI-1189 | Sulpiride | Amisulpride |
| Primary Target | p38 Mitogen-Activated Protein Kinase (MAPK) | Dopamine D2 and D3 Receptors | Dopamine D2 and D3 Receptors |
| Mechanism of Action | Inhibition of p38 MAPK phosphorylation | D2/D3 receptor antagonist | D2/D3 receptor antagonist (dose-dependent presynaptic vs. postsynaptic effects) |
| Therapeutic Area | Neurodegenerative and inflammatory diseases (e.g., AIDS dementia, Parkinson's disease) | Schizophrenia and other psychotic disorders, depression | Schizophrenia (positive and negative symptoms), acute psychotic episodes |
| Reported Potency | Inhibits p38 MAPK phosphorylation at ≤10 nM; 70-80% inhibition at 10-300 nM[1][4] | Ki for D2 receptor: ~15 nM; Ki for D3 receptor: ~13 nM[7] | Ki for D2 receptor: 2.8 nM; Ki for D3 receptor: 3.2 nM[2] |
| Primary Therapeutic Effect | Neuroprotection, anti-inflammation | Antipsychotic, antidepressant | Antipsychotic (positive and negative symptoms) |
| Common Side Effects | Generally well-tolerated in early trials[2] | Extrapyramidal symptoms, hyperprolactinemia, drowsiness[5] | Extrapyramidal symptoms (less common at low doses), hyperprolactinemia, insomnia, anxiety[6] |
Experimental Protocols for Evaluation
To assess the distinct pharmacological activities of CPI-1189 and antipsychotic benzamides, different experimental models and assays are required. The following protocols provide a framework for evaluating their respective neuroprotective/anti-inflammatory and dopamine receptor-modulating effects.
In Vitro Assessment of Neuroinflammation
This protocol describes an in vitro assay to evaluate the anti-inflammatory effects of a compound like CPI-1189 on microglia, the primary immune cells of the central nervous system.[9][10]
Figure 2: Workflow for in vitro assessment of anti-neuroinflammatory activity.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a murine microglial cell line (e.g., BV-2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 24-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of CPI-1189 in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Pre-treat the microglial cells with varying concentrations of CPI-1189 for 1 hour.
-
Following pre-treatment, add lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 100 ng/mL to induce an inflammatory response. Include a vehicle control group (no CPI-1189) and a non-stimulated control group (no LPS).
-
Incubate the cells for 24 hours.
-
-
Analysis of Inflammatory Cytokines:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Analysis of p38 MAPK Phosphorylation:
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Probe the membrane with primary antibodies against phosphorylated p38 MAPK and total p38 MAPK, followed by incubation with appropriate secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
In Vivo Assessment of Neuroinflammation
This protocol outlines a model of systemic inflammation-induced neuroinflammation in mice using LPS, which can be used to evaluate the in vivo efficacy of anti-inflammatory compounds like CPI-1189.[6][11]
Step-by-Step Methodology:
-
Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the mice to acclimate for at least one week before the experiment.
-
-
Treatment and Induction of Neuroinflammation:
-
Administer CPI-1189 or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose.
-
One hour after drug administration, induce systemic inflammation by injecting LPS (0.5 mg/kg, i.p.). A control group should receive saline instead of LPS.
-
-
Tissue Collection and Analysis:
-
At 4-6 hours post-LPS injection, euthanize the mice and perfuse with ice-cold phosphate-buffered saline (PBS).
-
Dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.
-
For immunohistochemistry, perfuse the animals with 4% paraformaldehyde (PFA) and collect the brains for further processing.
-
-
Cytokine Measurement:
-
Homogenize the brain tissue and measure the levels of TNF-α and IL-1β using ELISA kits as described in the in vitro protocol.
-
-
Immunohistochemistry:
-
Prepare 30 µm thick brain sections using a cryostat.
-
Perform immunohistochemical staining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP) to assess the extent of neuroinflammation.
-
In Vivo Assessment of Neuroprotection: The 6-OHDA Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) lesion model is a widely used preclinical model of Parkinson's disease that induces the degeneration of dopaminergic neurons in the nigrostriatal pathway.[12][13] This model can be used to evaluate the neuroprotective potential of compounds like CPI-1189.
Figure 3: Workflow for the 6-OHDA in vivo model of Parkinson's disease.
Step-by-Step Methodology:
-
Animal Model and Pre-treatment:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Administer CPI-1189 or vehicle (e.g., daily by oral gavage) for a specified period before and after the 6-OHDA lesion.
-
-
Surgical Procedure:
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Secure the rat in a stereotaxic frame.
-
Inject 6-hydroxydopamine (8 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid) unilaterally into the medial forebrain bundle at specific stereotaxic coordinates.
-
-
Behavioral Assessment:
-
Two weeks after the 6-OHDA lesion, assess motor asymmetry by measuring apomorphine-induced rotations.
-
Administer apomorphine (0.5 mg/kg, s.c.) and record the number of full contralateral rotations over a 30-minute period. A reduction in the number of rotations in the CPI-1189 treated group compared to the vehicle group would indicate a neuroprotective effect.
-
-
Histological Analysis:
-
After behavioral testing, euthanize the rats and perfuse with 4% PFA.
-
Collect the brains and prepare 40 µm thick sections of the substantia nigra.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta on both the lesioned and unlesioned sides to determine the extent of neuroprotection.
-
Conclusion
CPI-1189 and traditional antipsychotic benzamides like Sulpiride and Amisulpride, while sharing a common chemical backbone, represent a clear divergence in pharmacology and therapeutic application. CPI-1189's unique mechanism of inhibiting p38 MAPK phosphorylation positions it as a promising candidate for neurodegenerative and neuroinflammatory disorders, a field with significant unmet medical needs. In contrast, the well-established dopamine D2/D3 receptor antagonism of antipsychotic benzamides provides the foundation for their use in managing psychotic disorders. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these distinct classes of benzamides, enabling researchers to further elucidate their mechanisms and therapeutic potential.
References
- Hensley, K., Robinson, K.A., Pye, Q.N., et al. (2000). CPI-1189 inhibits interleukin 1beta-induced p38-mitogen-activated protein kinase phosphorylation: an explanation for its neuroprotective properties? Neuroscience Letters, 281(2-3), 179-182.
- Müller, T. (2002). CPI-1189. Centaur.
- Thiele, S. L., Warre, R., & Nash, J. E. (2022). Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease. Journal of Visualized Experiments, (184), e3234.
-
MIMS. Sulpiride. [Link]
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Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. [Link]
- Heal, D. J., Smith, S. L., & Gosden, J. (2014). 6-OHDA lesion models of Parkinson's disease in the rat. In Animal and Translational Models for CNS Drug Discovery (pp. 101-122). Humana Press.
- Castelli, M. P., Mocci, I., Sanna, A. M., Gessa, G. L., & Pani, L. (2001). (-)S amisulpride binds with high affinity to cloned dopamine D3 and D2 receptors. European journal of pharmacology, 432(2-3), 143–147.
- Gründer, G., Siessmeier, T., Piel, M., Vernaleken, I., Buchholz, H. G., Hiemke, C., ... & Bartenstein, P. (2005). High striatal occupancy of D2-like dopamine receptors by amisulpride in the brain of patients with schizophrenia. International Journal of Neuropsychopharmacology, 8(2), 195-203.
-
ResearchGate. (2021). Improving Well-Being and Survival in the 6-OHDA Lesion Model of Parkinson´s Disease in Mice: Step-By-Step Protocol. [Link]
- Masini, D., Plewnia, C., Bertho, M., Scalbert, N., Caggiano, V., & Fisone, G. (2021). A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. Biomedicines, 9(6), 598.
- Sembrat, J., & Jankowska-Kulawy, A. (2015). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current pharmaceutical biotechnology, 16(11), 945–952.
- Healy, L. M., Scholl, E. M., & Ransohoff, R. M. (2022). Assaying Microglia Functions In Vitro. Cells, 11(19), 3122.
- Bordeleau, M., Carr, M., & Tanguay, J. J. (2020). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International journal of molecular sciences, 21(21), 7996.
- Hendriks, J. J., de Vries, H. E., Polfliet, M. M., van der Pol, S. M., van den Berg, T. K., & Dijkstra, C. D. (2005). An overview of in vitro methods to study microglia. Glia, 51(3), 169–180.
-
ResearchGate. (2022). Assaying Microglia Functions In Vitro. [Link]
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BioWorld. (2000). CPI-1189 may provide neuroprotection via blockade of p38 MAPK phosphorylation. [Link]
-
F1000Research. (2023). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. [Link]
- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules (Basel, Switzerland), 27(17), 5481.
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ResearchGate. ip injection of LPS-induced neuroinflammation in both young and old mice. [Link]
-
Fraunhofer ITMP. (2021). LPS-induced neuroinflammation-in vitro and in vivo assays for development of new treatment strategies. [Link]
- Mechaeil, R., & Moran, M. (2012).
- Mehta, M. A., Montgomery, A. J., Kitamura, Y., & Grasby, P. M. (2008). Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory. Psychopharmacology, 199(2), 273–283.
- Hensley, K., Robinson, K. A., Pye, Q. N., Floyd, R. A., & Aksenova, M. V. (2000). CPI-1189 inhibits interleukin 1beta-induced p38-mitogen-activated protein kinase phosphorylation: an explanation for its neuroprotective properties?. Neuroscience letters, 281(2-3), 179–182.
- Lahti, A., Sareila, O., Kankaanranta, H., & Moilanen, E. (2003). Inhibition of p38 mitogen-activated protein kinase enhances c-Jun N-terminal kinase activity: Implication in inducible nitric oxide synthase expression. European journal of pharmacology, 477(3), 185–192.
- Munoz, L., & Ammit, A. J. (2010). Recent advances in the inhibition of p38 MAPK as a potential strategy for the treatment of Alzheimer's disease. Current pharmaceutical design, 16(6), 682–691.
- Koistinaho, M., & Koistinaho, J. (2002). Role of p38 and p44/42 mitogen-activated protein kinases in microglia. Glia, 40(2), 175–183.
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- 10. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
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- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of Cpi 1189: A Guide for Laboratory Professionals
At its core, the responsible disposal of any chemical is an extension of the research itself—a process that demands precision, foresight, and a commitment to safety and environmental stewardship. This guide is structured to provide not just a set of instructions, but a deeper understanding of the "why" behind each procedural step, empowering you to make informed decisions in your specific laboratory context.
I. Core Principles of Chemical Waste Management
Before delving into the specifics of Cpi 1189, it is essential to ground our procedures in the fundamental principles of laboratory chemical waste disposal. These principles are universally applicable and form the bedrock of a safe and compliant laboratory environment.
-
Characterization: Know your waste. The first and most critical step is to understand the potential hazards associated with the chemical you are disposing of. This includes its reactivity, toxicity, flammability, and corrosivity.
-
Segregation: Never mix different types of chemical waste unless explicitly instructed to do so by a validated procedure. Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.
-
Containment: Use appropriate, clearly labeled containers for waste collection. The container material must be compatible with the chemical waste it holds to prevent degradation and leaks.
-
Labeling: All waste containers must be accurately and clearly labeled with their contents and associated hazards. This is crucial for safe handling and proper disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
-
Consultation: Your institution's EHS department is your most valuable resource. Always consult with them for specific guidance and to ensure compliance with local, state, and federal regulations.
II. This compound: Hazard Profile and Disposal Considerations
General safety data for the broader benzamide class suggests that these compounds may be harmful if swallowed and are suspected of causing genetic defects.[3][4][5][6] Disposal recommendations for benzamides often involve incineration in a licensed facility, sometimes after being dissolved in a combustible solvent.[3][7]
The following table summarizes key information for this compound:
| Property | Information | Source |
| Chemical Name | 4-(acetylamino)-N-(1,1-dimethylethyl)-benzamide | [1] |
| CAS Number | 183619-38-7 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][8] |
| Molecular Weight | 234.3 g/mol | [1] |
| Appearance | Crystalline solid | [8] |
| Solubility | Soluble in DMSO and Ethanol | [1][8] |
| Storage | -20°C | [8] |
III. Step-by-Step Disposal Protocol for this compound
The following protocol is a recommended best practice for the disposal of this compound in a laboratory setting. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
1. Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear:
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).
-
A lab coat.
2. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, robust, and sealable container labeled "Hazardous Chemical Waste: this compound (Solid)."
-
Liquid Waste: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) should be collected in a separate, compatible, and clearly labeled waste container. The label should read "Hazardous Chemical Waste: this compound in [Solvent Name]." Ensure the container is appropriate for flammable liquids if applicable.
-
Aqueous Solutions: While this compound has low aqueous solubility, any contaminated aqueous solutions should be collected as hazardous waste and not disposed of down the drain.
3. Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated and well-ventilated secondary containment area, away from incompatible materials.
-
Do not overfill waste containers. Leave adequate headspace to allow for expansion and prevent spills.
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name and any solvents used.
-
Never dispose of this compound down the drain or in the regular trash.[3]
The following diagram illustrates the decision-making process for the proper disposal of this compound waste:
Caption: A workflow diagram illustrating the proper segregation and disposal of this compound waste.
IV. Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Consult SDS (if available): If a specific SDS is available, consult it for spill cleanup procedures. In its absence, follow general procedures for solid chemical spills.
-
Absorb and Contain: For a solid spill, gently cover it with an inert absorbent material (e.g., sand, vermiculite). Avoid raising dust. For a liquid spill, use an appropriate absorbent pad or material.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Conclusion
The proper disposal of this compound, and indeed all laboratory chemicals, is a cornerstone of responsible scientific practice. By understanding the potential hazards, adhering to a rigorous disposal protocol, and maintaining open communication with your institution's EHS department, you contribute to a safer research environment for yourself, your colleagues, and the wider community. This guide provides a robust framework for achieving that goal, empowering you to handle and dispose of this compound with the same level of care and precision that you apply to your research endeavors.
References
-
Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS. [Link]
-
PubChem. Benzamide. [Link]
-
The Cary Company. SAFETY DATA SHEET Dynasylan® 1189. [Link]
-
CPI Correlated Products & Road Solutions. SAFETY DATA SHEET. [Link]
-
CD Biosynsis. CPI-1189. [Link]
-
CPI International. CPI International SDS documents. [Link]
Sources
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- 2. docs.gato.txst.edu [docs.gato.txst.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. CPI-1189 - CD Biosynsis [biosynsis.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cpi 1189
Urgent Safety Notice: The Primacy of the Safety Data Sheet (SDS)
Before handling Cpi 1189, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer. This document contains critical, substance-specific safety and handling information that is the absolute authority for ensuring your safety. The guidance provided herein is based on established best practices for handling research chemicals of unknown toxicity and should supplement, not replace, the information in the SDS. A leading supplier of this compound explicitly states, "This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling. Before use, the user must review the complete Safety Data Sheet..."[1].
Understanding this compound: A Profile
This compound, also known as 4-acetamido-N-tert-butylbenzamide (CAS Number: 183619-38-7), is a benzamide compound recognized for its neuroprotective and anti-inflammatory properties[2]. It has been shown to inhibit the phosphorylation of p38 MAPK in interleukin-1β-stimulated primary rat astrocytes[2]. Due to its potent biological activity, it is crucial to handle this compound with a comprehensive understanding of its potential hazards and the necessary precautions to mitigate them.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 183619-38-7 | [2] |
| Molecular Formula | C13H18N2O2 | [2] |
| Molecular Weight | 234.3 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (approx. 20 mg/ml) | [1] |
| Storage | -20°C | [1] |
Core Principles of Personal Protective Equipment (PPE) for this compound
Given the nature of this compound as a biologically active research compound with an incomplete public hazard profile, a conservative approach to PPE is warranted. The following recommendations are based on the principle of minimizing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Body Protection: The First Line of Defense
A clean, buttoned lab coat is the minimum requirement for body protection when working in the vicinity of this compound. For procedures with a higher risk of splashes or spills, consider a fluid-resistant lab coat or a chemical-resistant apron worn over the lab coat.
Hand Protection: Preventing Dermal Absorption
Disposable nitrile gloves are the standard for handling this compound. It is crucial to select gloves that offer adequate protection against the solvents used to dissolve the compound. Always check the glove manufacturer's chemical resistance guide. For prolonged handling or when working with larger quantities, double-gloving is a recommended best practice.
Eye and Face Protection: Shielding from Splashes and Aerosols
Safety glasses with side shields that meet ANSI Z87.1 standards are mandatory when handling this compound in any form. When there is a risk of splashes, such as when preparing stock solutions or working with larger volumes, a face shield should be worn in addition to safety glasses or goggles.
Respiratory Protection: Mitigating Inhalation Risks
Given that this compound is a solid, there is a potential for aerosolization, especially during weighing and transfer. Therefore, it is highly recommended to handle the solid form of this compound in a certified chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training.
PPE Recommendations for Common Laboratory Procedures with this compound
The level of PPE required will vary depending on the specific task being performed. The following table provides guidance for common laboratory procedures involving this compound.
| Procedure | Minimum Required PPE | Recommended Best Practice |
| Weighing and Aliquoting Solid this compound | Lab coat, single pair of nitrile gloves, safety glasses with side shields. | Chemical fume hood or ventilated balance enclosure, double nitrile gloves, face shield over safety glasses. |
| Preparing Stock Solutions | Lab coat, single pair of nitrile gloves, safety glasses with side shields. | Chemical fume hood, double nitrile gloves, chemical splash goggles, and a face shield. |
| In-Vitro Assays (e.g., cell culture) | Lab coat, single pair of nitrile gloves, safety glasses. | Biological safety cabinet (if sterile conditions are required), double nitrile gloves. |
| In-Vivo Dosing | Lab coat, single pair of nitrile gloves, safety glasses. | Double nitrile gloves, safety glasses with side shields, and a face shield if there is a risk of splashing. |
Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to preventing contamination.
Donning PPE
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Put on your safety glasses, goggles, and/or face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the first pair, then the second.
Doffing PPE
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Remove the inner pair using the same technique.
-
Face Shield/Goggles: Remove from the back of your head.
-
Lab Coat: Unbutton and peel off from the shoulders, turning it inside out as you remove it.
-
Respirator (if worn): Remove from the back of your head.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Visualizing the PPE Decision-Making Process
The following flowchart illustrates a logical workflow for selecting the appropriate PPE when working with this compound.
Caption: A workflow for selecting appropriate PPE for handling this compound.
Disposal of this compound and Contaminated Materials
All disposable PPE, including gloves, lab coats, and any other materials that have come into contact with this compound, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of any materials contaminated with this compound in the regular trash or down the drain.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
